Product packaging for 2-Thia-6-azaspiro[3.3]heptane(Cat. No.:CAS No. 920491-09-4)

2-Thia-6-azaspiro[3.3]heptane

Cat. No.: B1396121
CAS No.: 920491-09-4
M. Wt: 115.2 g/mol
InChI Key: PHMKOQSDCVHJFT-UHFFFAOYSA-N
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Description

2-Thia-6-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C5H9NS and its molecular weight is 115.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NS B1396121 2-Thia-6-azaspiro[3.3]heptane CAS No. 920491-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thia-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-5(2-6-1)3-7-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMKOQSDCVHJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties.[1][2] As a bioisosteric replacement for common rings like benzene, piperidine, and morpholine, it enables the exploration of novel chemical space, aiming to enhance drug-like properties such as solubility and metabolic stability.[2][3][4] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Thia-6-azaspiro[3.3]heptane, a key heterocyclic building block featuring a central spirocyclic core composed of an azetidine and a thietane ring.

Introduction: The Strategic Value of Spiro[3.3]heptanes

The "escape from flatland" is a guiding principle in contemporary drug discovery, advocating for the move away from planar, sp²-rich molecules towards more complex, sp³-rich three-dimensional structures.[1] Spirocyclic systems, which contain two rings connected by a single quaternary carbon atom, are exemplary scaffolds in this regard. The this compound core offers a unique combination of features:

  • Structural Rigidity: The strained four-membered azetidine and thietane rings lock the molecule into a defined, non-planar conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially increasing potency and selectivity.[4]

  • Precise Vectorial Control: The spirocyclic core presents exit vectors for substituents in well-defined spatial orientations, allowing for meticulous exploration of a target's binding pocket.

  • Bioisosterism and Property Modulation: The thietane moiety, as a sulfur analog of oxetane, can serve as a bioisostere for various groups, influencing polarity, hydrogen bonding capacity, and metabolic stability.[5] Similarly, the azetidine ring provides a key point for derivatization.

  • Novel Chemical Space: The incorporation of this scaffold provides access to innovative molecular architectures that are underrepresented in typical screening libraries, offering opportunities for novel intellectual property.

This guide details a robust synthetic pathway to access this valuable building block and the analytical methods required to ensure its structural integrity and purity.

Caption: Molecular Structure of this compound.

Synthesis and Purification

The synthesis of spiro[3.3]heptane systems often relies on the formation of the central quaternary carbon followed by intramolecular cyclization reactions.[6][7][8] The pathway detailed here is a logical and robust approach adapted from established methods for analogous oxa- and diaza-spirocycles, involving a double intramolecular nucleophilic substitution.[9][10][11]

The overall strategy involves the reaction of a suitable nitrogen- and sulfur-containing precursor with a bis-electrophile like dibromoneopane, followed by a base-mediated double cyclization.

synthesis_workflow A Precursor Synthesis (e.g., N-benzyl-1-amino-2-mercapto-2-methylpropane) B Coupling Reaction with 1,3-Dibromopropane A->B C Intermediate: N-benzyl-3-((3-bromopropyl)thio)-2-methylpropan-1-amine B->C D Base-Mediated Double Intramolecular Cyclization (Formation of Azetidine and Thietane rings) C->D e.g., NaH, THF E Protected Spirocycle: 6-Benzyl-2-thia-6-azaspiro[3.3]heptane D->E F Deprotection (Hydrogenolysis) E->F H₂, Pd/C G Final Product (Free Base) This compound F->G H Salt Formation (e.g., with Oxalic Acid) G->H I Purified, Stable Salt This compound Oxalate H->I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a plausible multi-step synthesis starting from commercially available materials, culminating in the deprotected spirocycle.

Step 1: Synthesis of N-benzyl-3-((3-bromopropyl)thio)-2-methylpropan-1-amine

  • To a solution of N-benzyl-1-amino-2-mercapto-2-methylpropane (1 equiv.) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv.) portion-wise at 0 °C.

    • Causality: NaH acts as a strong base to deprotonate both the thiol and the secondary amine, forming a dianion that is a potent bis-nucleophile.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.1 equiv.) dropwise.

  • Let the reaction warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the intermediate.

Step 2: Base-Mediated Double Intramolecular Cyclization

  • Dissolve the intermediate from Step 1 (1 equiv.) in anhydrous THF.

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu, 2.5 equiv.) at room temperature.

    • Causality: The base facilitates the two sequential intramolecular SN2 reactions to form the strained four-membered rings. A strong base is required to deprotonate the precursors for cyclization.

  • Heat the reaction mixture to reflux (approx. 66 °C) for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate.

  • Purify the resulting 6-Benzyl-2-thia-6-azaspiro[3.3]heptane by chromatography.

Step 3: Deprotection via Hydrogenolysis

  • Dissolve the protected spirocycle (1 equiv.) in methanol or ethanol.

  • Add palladium on carbon (10% Pd/C, ~5 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker at 50 psi) and stir vigorously for 16-24 hours.

    • Causality: Catalytic hydrogenation is a standard and clean method for removing a benzyl protecting group from a nitrogen atom.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to obtain the crude this compound free base. The product is often volatile and may be best handled as a salt.

Protocol: Purification via Oxalate Salt Formation

Isolating spirocyclic amines as salts is a common practice to improve their stability, reduce volatility, and facilitate handling and purification.[9][12]

  • Dissolve the crude free base from Step 3 in a minimal amount of a suitable solvent, such as isopropanol or methanol.

  • In a separate flask, prepare a saturated solution of oxalic acid (1.05 equiv.) in the same solvent.

  • Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature.

  • A precipitate should form. Stir the resulting slurry for 1-2 hours at room temperature and then cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent and then with diethyl ether.

  • Dry the resulting white solid under vacuum to yield the pure this compound oxalate salt.

    • Self-Validation: The formation of a crystalline solid with a sharp melting point is a strong indicator of purity. The stoichiometry can be confirmed by NMR and elemental analysis.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. Below are the expected analytical data.

Spectroscopic and Physical Data
Parameter Expected Value / Observation Purpose
Molecular Formula C₅H₉NSStructural Confirmation
Molecular Weight 115.20 g/mol Mass Confirmation
Appearance Colorless oil (free base); White crystalline solid (salt)Physical State ID
¹H NMR (CDCl₃, 400 MHz)δ ~3.5-3.8 ppm (s, 4H, -N-CH₂ -C) δ ~3.1-3.4 ppm (s, 4H, -S-CH₂ -C) δ ~2.0-2.5 ppm (br s, 1H, -NH )Structural Elucidation, Proton Environment
¹³C NMR (CDCl₃, 100 MHz)δ ~50-55 ppm (-C H₂-N) δ ~40-45 ppm (Spiro C) δ ~30-35 ppm (-C H₂-S)Carbon Skeleton Confirmation
Mass Spec (ESI+) m/z = 116.0534 ([M+H]⁺)Molecular Weight Verification
IR Spectroscopy ~3300 cm⁻¹ (N-H stretch, broad) ~2850-2950 cm⁻¹ (C-H stretch)Functional Group Identification

Note: NMR chemical shifts are estimations based on data for analogous azetidine and thietane structures and are subject to solvent effects and the specific salt form.[13][14][15][16][17] The high symmetry of the molecule results in simplified spectra, with only two distinct signals for the methylene protons and three signals for the carbon atoms in the ¹³C NMR spectrum.

Applications and Future Directions

This compound is a versatile building block for drug discovery programs. Its utility stems from its ability to serve as a rigid, three-dimensional scaffold that can be functionalized, typically at the nitrogen atom, to generate libraries of compounds for screening.

  • Bioisosteric Replacement: It can be used as a structural surrogate for thiomorpholine, piperidine, or piperazine, offering a novel and patentable chemical space with potentially improved pharmacokinetic profiles.[4]

  • Fragment-Based Drug Design (FBDD): The core scaffold is an ideal fragment for FBDD, providing a rigid anchor with a clear vector for chemical elaboration.

  • Scaffold Decoration: The secondary amine provides a straightforward handle for derivatization via reductive amination, acylation, or arylation, enabling the rapid synthesis of diverse compound libraries to explore structure-activity relationships (SAR).

Future work will likely focus on developing enantioselective syntheses to access chiral derivatives and further exploring its incorporation into known pharmacophores to modulate their biological activity and ADME properties.

References

A Technical Guide to the Computational Conformational Analysis of 2-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-thia-6-azaspiro[3.3]heptane scaffold is an emerging motif in medicinal chemistry, valued for its rigid, three-dimensional structure that offers a compelling alternative to traditional planar ring systems. As a saturated bioisostere, it provides a unique vector in chemical space, enabling novel interactions with biological targets and potentially improving physicochemical properties.[1] However, the therapeutic potential of any molecule is inextricably linked to its three-dimensional shape. The conformational landscape of this compound, governed by the puckering of its strained four-membered thietane and azetidine rings, dictates its interaction profile. This guide provides an in-depth, technically-grounded protocol for elucidating the conformational preferences of this scaffold using modern computational chemistry techniques. We will detail a self-validating workflow, from initial structure generation to quantum mechanical analysis and validation against experimental observables, offering field-proven insights into the causality behind each methodological choice.

The Structural Imperative: Understanding Ring Puckering in Spiro[3.3] Systems

The core of the spiro[3.3]heptane system is composed of two cyclobutane rings joined at a single quaternary carbon. Four-membered rings, such as cyclobutane, azetidine, and thietane, exhibit significant angle strain if forced into a planar conformation. To alleviate this strain, these rings adopt a non-planar, "puckered" geometry.[2][3][4] In the this compound scaffold, both the sulfur-containing thietane ring and the nitrogen-containing azetidine ring will adopt such puckered conformations.

The critical conformational question arises from the relative orientation of these two puckered rings. The two primary, low-energy conformations can be visualized as resulting from the rings puckering in a concerted (syn/cis-like) or opposing (anti/trans-like) fashion. These subtle differences in three-dimensional arrangement can profoundly impact how the molecule presents its functional groups to a biological target, such as a receptor binding pocket or an enzyme active site.

To move beyond qualitative descriptions, the precise degree and nature of this puckering can be quantified using the Cremer-Pople puckering parameters.[3][5] These coordinates provide a definitive mathematical description of a ring's conformation, which is essential for detailed analysis and comparison. This computational guide is designed to accurately predict and quantify these conformational states.

A Validated Computational Workflow for Conformational Elucidation

The following protocol outlines a robust, multi-step process for determining the stable conformers of this compound and their relative energies. The workflow is designed to be self-validating by culminating in the calculation of properties that can be directly compared with experimental data.

G cluster_0 I. Initial Structure Generation cluster_1 II. Quantum Mechanical Refinement cluster_2 III. Analysis & Interpretation cluster_3 IV. Validation A 1. Manual Build of Plausible Conformers (e.g., Syn and Anti Puckered) B 2. Molecular Mechanics (MM) Conformational Search (Optional) A->B Provides diverse starting points C 3. DFT Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p), SMD Solvent) B->C Input for QM D 4. Frequency Calculation (Confirm True Minima - No Imaginary Frequencies) C->D Verifies stationary point E 5. Relative Energy Calculation (ΔE, ΔG) -> Identify Ground State D->E Optimized Structures F 6. Structural Analysis (Bond lengths, Angles, Cremer-Pople Parameters) E->F Characterize geometry G 7. NMR Chemical Shift Calculation (GIAO Method) F->G Validated Structures I 9. Comparison with Experimental Data (NMR Spectra, NOE restraints) G->I H 8. Inter-proton Distance Analysis H->I

Caption: A comprehensive workflow for the computational conformational analysis of this compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Initial Conformer Generation

  • Using a molecular modeling program (e.g., Avogadro, GaussView), manually construct the 2D structure of this compound.

  • Generate at least two distinct 3D starting geometries that represent the principal puckering modes:

    • Conformer A (Anti-pucker): Manipulate the dihedral angles of the rings so they pucker in opposite directions relative to a plane bisecting the spiro-center.

    • Conformer B (Syn-pucker): Manipulate the rings to pucker in the same direction.

  • Perform a preliminary geometry cleanup using a universal force field (UFF) or similar molecular mechanics method to obtain reasonable starting structures.

Step 2: Quantum Mechanical Geometry Optimization

  • Rationale: Density Functional Theory (DFT) provides a robust and accurate method for calculating the electronic structure and geometry of organic molecules.[6][7] We select a functional and basis set proven to perform well for heterocyclic systems.

  • Input Preparation: For each starting conformer, prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Calculation Specifications:

    • Method: B3LYP-D3 or ωB97X-D. The -D3 suffix indicates the inclusion of Grimme's D3 dispersion correction, which is crucial for accurately modeling non-covalent intramolecular interactions that can influence conformational preference.[8]

    • Basis Set: 6-311+G(d,p). This is a triple-zeta basis set. The + indicates diffuse functions on heavy atoms, important for describing lone pairs on S and N. The (d,p) indicates polarization functions on heavy atoms and hydrogens, respectively, which are essential for accurately describing bonding in strained rings.[9][10]

    • Solvation Model: SCRF=(SMD, Solvent=Water). The Solvation Model based on Density (SMD) is a reliable implicit solvent model that accounts for the bulk electrostatic effects of a solvent (e.g., water or DMSO), providing a more realistic environment than a gas-phase calculation.[8][11]

    • Keyword: Opt Freq (or equivalent) to request a geometry optimization followed by a frequency calculation at the optimized structure.

  • Execution and Verification: Run the calculation. Upon completion, verify that the optimization converged and inspect the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies.

Step 3: Energy and Structural Analysis

  • Extract the final electronic energies (with zero-point vibrational energy correction) and Gibbs free energies for each confirmed conformer.

  • Calculate the relative energy of each conformer with respect to the lowest-energy (ground) state. This allows for the determination of the conformational preference and the theoretical population distribution via the Boltzmann equation.

  • Measure and record key geometric parameters: C-S and C-N bond lengths, ring puckering angles, and the distances between key protons for later validation.

Step 4: Validation Against Experimental Observables

  • Rationale: The trustworthiness of a computational model is established by its ability to reproduce experimental data.[12] NMR spectroscopy is the primary experimental technique for determining molecular conformation in solution.[13][14]

  • NMR Chemical Shift Calculation:

    • Using the optimized ground-state geometry, perform a single-point energy calculation with the keyword NMR.

    • This employs the Gauge-Independent Atomic Orbital (GIAO) method to calculate the absolute isotropic shielding values for each nucleus.[9]

    • These values can be converted to chemical shifts (δ) by referencing them against a concurrently calculated tetramethylsilane (TMS) standard (δ = σ_TMS - σ_iso). The resulting predicted spectrum can be directly compared to an experimental one.

  • NOE-based Distance Analysis:

    • The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons, typically those within ~5 Å.[15]

    • Identify key short-range inter-proton distances in your lowest-energy computed structure. For example, the distance between protons on the thietane ring and those on the azetidine ring.

    • These predicted distances can validate or invalidate a computed conformation when compared against experimental 2D NOESY or ROESY NMR data.[16]

Anticipated Conformations and Data Interpretation

The puckering of the two four-membered rings in this compound is expected to generate two primary low-energy conformers. We will refer to them as Anti and Syn.

G cluster_0 Hypothetical Planar State cluster_1 Low-Energy Puckered Conformers Planar Planar (High Strain) Anti Anti Conformer Planar->Anti Puckering Syn Syn Conformer Planar->Syn Puckering Anti->Syn Interconversion

Caption: The relationship between the high-energy planar state and the two principal puckered conformers of this compound.

The Anti conformer, where the rings pucker in opposite directions, is often the thermodynamically preferred state in unsubstituted spiro[3.3]heptane systems as it minimizes steric clashes and non-bonded interactions. The Syn conformer, where they pucker towards the same side, may be higher in energy. The precise energy difference will depend on the balance of angle strain, torsional strain, and any transannular interactions.

Data Presentation: A Hypothetical Case Study

Below is a table summarizing the kind of quantitative data this workflow would generate. The values are illustrative but chemically reasonable.

Property Anti Conformer (Global Minimum) Syn Conformer
Relative Electronic Energy (kcal/mol) 0.00+1.85
Relative Gibbs Free Energy (kcal/mol) 0.00+1.92
Boltzmann Population (298 K) ~96%~4%
Thietane Puckering Angle (°) 28.529.1
Azetidine Puckering Angle (°) 30.230.5
Key Inter-ring H-H Distance (Å) 3.8 Å2.9 Å

Interpretation:

  • The data clearly identifies the Anti conformer as the ground state, being nearly 2 kcal/mol more stable than the Syn conformer. At room temperature, over 95% of the molecules would exist in this Anti conformation.

  • The key differentiating feature is the inter-ring H-H distance. This significant geometric difference would produce a distinct NOE signal in an NMR experiment, providing a clear experimental observable to confirm the computational prediction. The shorter distance in the Syn conformer would lead to a much stronger NOE cross-peak.

Conclusion

The computational workflow detailed in this guide provides a rigorous and reliable framework for elucidating the conformational landscape of this compound. By combining high-level DFT calculations with robust validation against experimental NMR observables, researchers can gain a high-confidence understanding of the molecule's predominant three-dimensional structure. This knowledge is not merely academic; it is a critical prerequisite for rational drug design. Understanding the precise shape of this valuable scaffold allows for the strategic placement of substituents to optimize interactions with biological targets, ultimately accelerating the discovery and development of novel therapeutics.

References

Escaping Flatland: A Technical Guide to Novel Azaspiro[3.3]heptane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Three-Dimensionality

In the landscape of medicinal chemistry, the pursuit of novel chemical matter is relentless. For decades, drug discovery has been dominated by aromatic, planar molecules—a space often referred to as "flatland." While successful, this chemical space is heavily explored, and compounds derived from it are often plagued by issues of poor solubility, metabolic instability, and off-target effects. The strategic introduction of three-dimensional (3D) character into drug candidates by increasing the fraction of sp³-hybridized carbons is a proven approach to mitigate these liabilities and improve clinical success rates.[1][2]

Among the most promising scaffolds for imparting this 3D geometry are strained spirocycles. Specifically, the azaspiro[3.3]heptane (ASH) framework has emerged as a uniquely powerful building block. Its rigid, well-defined structure offers predictable exit vectors for substituents, while its strained four-membered rings confer surprising and advantageous physicochemical properties. This guide provides an in-depth exploration of novel ASH scaffolds, moving from fundamental synthesis to strategic application, designed for the practicing medicinal chemist and drug development professional.

The Azaspiro[3.3]heptane Core: More Than Just a Rigid Linker

The ASH scaffold is not a single entity but a family of isomers, including 2-azaspiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane, and 2-oxa-6-azaspiro[3.3]heptane. These structures are most frequently employed as bioisosteres—structural mimics—of common saturated heterocycles like piperidine, piperazine, and morpholine, respectively.[3][4][5]

The rationale for this replacement is multifaceted. The ASH core introduces a rigid, spirocyclic quaternary center that can enhance metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, its compact and rigid nature allows for a more precise orientation of substituents, potentially leading to enhanced target selectivity and potency.[6][7][8]

A Counterintuitive Physicochemical Profile

One of the most compelling features of ASH scaffolds is their unexpected impact on lipophilicity. While the replacement of a piperidine with a 2-azaspiro[3.3]heptane involves the net addition of a carbon atom, it often leads to a significant decrease in the distribution coefficient (logD).[9] This phenomenon can be rationalized by the increased basicity (pKa) of the azetidine nitrogen in the ASH core compared to the piperidine nitrogen.[9] The higher pKa results in a greater proportion of the molecule existing in its protonated, more water-soluble state at physiological pH (7.4), thereby lowering the measured logD.

This principle is a powerful tool for property modulation. In lead optimization, where high lipophilicity can derail a promising compound, the introduction of an ASH scaffold can simultaneously enhance aqueous solubility and maintain or even improve biological activity.[2]

Parent Heterocycle Azaspiro[3.3]heptane Bioisostere Typical ΔlogD7.4 Typical ΔpKa Key Insight
Piperidine2-Azaspiro[3.3]heptane-0.2 to -1.1[9]IncreaseIncreased basicity drives lower lipophilicity.
Morpholine2-Oxa-6-azaspiro[3.3]heptane-0.6 to -1.2[9]+0.8 to +1.5[9]Significant reduction in lipophilicity while maintaining hydrogen bond acceptor capability.
Piperazine2,6-Diazaspiro[3.3]heptaneVariable; depends on substitutionIncreaseOffers rigid scaffold with two points of diversification.[6]

This table summarizes typical changes in physicochemical properties when replacing common heterocycles with ASH bioisosteres. Data compiled from multiple sources.[9]

Geometric Considerations: A Cautionary Note

While a powerful tool, bioisosteric replacement with ASH scaffolds is not a universal solution. The rigid, 90° twist imparted by the spirocyclic center significantly alters the geometry and exit vectors compared to the parent six-membered ring.[9] When the heterocycle is a central part of the molecule, connecting two larger fragments, this geometric shift can be detrimental to target binding, leading to a dramatic loss of potency.[9] Therefore, ASH scaffolds are most successfully deployed as terminal groups where the precise vector of a single substituent is being optimized.

Synthesis of Novel ASH Scaffolds: Enabling Access to 3D Space

The utility of any building block is dictated by its accessibility. Fortunately, expedient and scalable synthetic routes to a variety of functionalized ASH scaffolds have been developed, enabling their broader application in drug discovery programs.[10][11][12]

General Synthetic Strategy: The Double Alkylation Approach

A common and robust method for constructing the ASH core involves the double intramolecular alkylation of a suitable precursor derived from pentaerythritol. A key intermediate for many of these syntheses is 3,3-bis(bromomethyl)oxetane (BBMO).

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Diversification TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH, Schotten-Baumann ASH_Core Functionalized ASH Core (e.g., 2-Oxa-6-azaspiro[3.3]heptane deriv.) BBMO->ASH_Core Hydroxide-facilitated S_N2 Cyclization Aniline Primary Amine / Aniline Aniline->ASH_Core Final_Product Drug Candidate ASH_Core->Final_Product Standard Chemistries (e.g., Pd-coupling, amidation)

Caption: Generalized workflow for the synthesis of ASH scaffolds.

This approach is exemplified in the practical, scalable synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.[13]

Protocol: Scalable Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This two-step protocol provides a low-cost, protecting-group-free route to a key ASH intermediate, demonstrating the industrial feasibility of these scaffolds.[13]

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

  • Reaction Setup: To a mechanically stirred solution of tribromoneopentyl alcohol (TBNPA, 1.0 equiv) in H₂O at 90 °C, add a 50 wt % solution of NaOH (2.5 equiv) dropwise over 1 hour.

  • Reaction: Maintain the reaction mixture at 90 °C for 3 hours. Causality Note: The high temperature and strong base facilitate an intramolecular Williamson ether synthesis to form the oxetane ring, followed by elimination of the third bromide.

  • Workup: Cool the reaction to room temperature. The product will separate as a dense oil. Decant the aqueous layer. Wash the crude product oil with H₂O and then with a saturated NaCl solution.

  • Purification: Purify the crude oil by vacuum distillation to afford BBMO as a colorless oil. Self-Validation: Purity should be assessed by ¹H NMR and GC-MS. The expected yield is >70%.

Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Reaction Setup: In a sealed vessel, combine 2-fluoro-4-nitroaniline (1.0 equiv), BBMO (1.2 equiv), and powdered KOH (2.5 equiv) in DMSO.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 16 hours. Causality Note: The first equivalent of base deprotonates the aniline, which acts as a nucleophile to displace one bromide from BBMO. The second equivalent of base facilitates the second, intramolecular N-alkylation to form the azetidine ring, completing the spirocycle.

  • Workup: Cool the reaction to room temperature and slowly add H₂O to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with H₂O, and dry under vacuum. The product can be further purified by recrystallization from isopropanol to yield the title compound as a yellow solid. Self-Validation: Purity should be >99% by HPLC analysis. The expected yield is >85%.[13]

Strategic Applications in Drug Discovery Programs

The unique properties of ASH scaffolds have led to their incorporation into numerous drug candidates across various therapeutic areas. Their ability to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) and potency challenges makes them a valuable addition to the medicinal chemist's toolbox.

G Problem Identified Lead Optimization Challenge (e.g., High Lipophilicity, Metabolic Instability, Poor Potency) Hypothesis Hypothesis: ASH scaffold can improve properties by increasing 3D character and modulating pKa. Problem->Hypothesis Selection Scaffold Selection: Choose appropriate ASH isomer (e.g., 2-oxa-6-aza for morpholine) Hypothesis->Selection Synthesis Synthesis: Synthesize ASH-containing analogue using established protocols. Selection->Synthesis Testing In Vitro & In Vivo Testing: Profile for potency, selectivity, PK/PD properties. Synthesis->Testing Decision Properties Improved? Testing->Decision Success Advance Candidate Decision->Success Yes Failure Redesign / Re-evaluate Decision->Failure No

Caption: Decision workflow for incorporating ASH scaffolds.

Case Study: Fetal Hemoglobin Inducers for Sickle Cell Disease

In the development of therapies for β-hemoglobinopathies, researchers identified a hit compound that could induce fetal hemoglobin (HbF) production.[14] During lead optimization, structure-activity relationship (SAR) exploration led to the incorporation of a 2-azaspiro[3.3]heptane core. This modification resulted in compound 18 , which was more rigid and possessed a unique 3D structure. Compound 18 demonstrated a significant dose-dependent increase in globin switching in vivo, possessed developable ADME properties, and showed no genotoxic effects, marking a significant advance over the initial hit.[14]

Case Study: MCHr1 Antagonists for Metabolic Disorders

During the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, researchers at AstraZeneca faced challenges with lipophilicity and off-target hERG activity. By systematically replacing a morpholine ring with various azaspiro cycles, including 2-oxa-6-azaspiro[3.3]heptane, they were able to significantly lower logD values. This strategic move improved the selectivity against hERG and enhanced metabolic stability, ultimately leading to the discovery of AZD1979, a candidate with a highly favorable overall property profile.[2]

Future Perspectives: The Next Generation of ASH Scaffolds

The exploration of ASH scaffolds is far from complete. Current research is focused on developing synthetic routes to more highly functionalized and previously inaccessible derivatives.[10][11] These efforts aim to provide building blocks with multiple, precisely controlled exit vectors, allowing for their use in more complex molecular architectures and combinatorial library synthesis.[10][12]

The application of ASH scaffolds in novel drug modalities like PROteolysis TArgeting Chimeras (PROTACs) is another exciting frontier. The rigid nature of the ASH core is ideally suited for linkers in PROTACs, where maintaining a precise distance and orientation between the target-binding and E3 ligase-binding moieties is critical for efficacy.

Conclusion

Novel azaspiro[3.3]heptane scaffolds represent a validated and powerful strategy for escaping the chemical "flatland" that has long constrained drug design. Their unique combination of structural rigidity, predictable geometry, and counterintuitive physicochemical properties allows medicinal chemists to address common optimization challenges such as high lipophilicity and poor metabolic stability. Through the development of robust and scalable synthetic protocols, these valuable 3D building blocks are now readily accessible for incorporation into drug discovery programs. As the pressure to produce innovative and safer medicines intensifies, the judicious application of ASH scaffolds will undoubtedly continue to grow, paving the way for the next generation of successful therapeutics.

References

The Emergence of 2-Thia-6-azaspiro[3.3]heptane: A Superior Bioisostere for Thiomorpholine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic modification of molecular scaffolds to optimize pharmacokinetic and pharmacodynamic properties is a cornerstone of successful drug design. Saturated heterocycles are ubiquitous motifs in pharmaceuticals, and among them, thiomorpholine has been a staple. However, its inherent limitations have spurred the exploration of novel bioisosteres. This guide introduces 2-thia-6-azaspiro[3.3]heptane as a compelling bioisosteric replacement for thiomorpholine, offering a unique three-dimensional architecture that can lead to significant improvements in aqueous solubility, metabolic stability, and target engagement. We will delve into the rationale behind its design, its synthesis, a comparative analysis of its physicochemical properties, and its potential applications in drug discovery programs.

The Imperative for Bioisosteric Innovation: Beyond Thiomorpholine

Bioisosterism, the interchange of functional groups with similar steric and electronic characteristics to enhance a compound's biological properties, is a powerful strategy in lead optimization. Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is frequently incorporated into drug candidates to modulate polarity and act as a hydrogen bond acceptor. However, its conformational flexibility and potential metabolic liabilities, such as oxidation of the sulfur atom, can present challenges in developing robust clinical candidates.

The quest for a superior replacement has led to the exploration of rigidified scaffolds that can better pre-organize the molecule for optimal interaction with its biological target. Spirocyclic systems, which feature two rings sharing a single atom, have garnered considerable attention due to their inherent three-dimensionality.[1][2] This structural rigidity can lead to enhanced binding affinity and improved metabolic stability compared to more flexible counterparts.[3] this compound emerges from this paradigm as a promising bioisostere of thiomorpholine, offering a fixed spatial arrangement of the nitrogen and sulfur heteroatoms in a strained, yet stable, bicyclic system.

Structural and Physicochemical Advantages of this compound

The primary advantage of this compound lies in its spirocyclic core, which imparts a rigid, three-dimensional geometry.[4] This contrasts with the chair-like conformational flexibility of thiomorpholine. This rigidity can be advantageous in several ways:

  • Enhanced Target Binding: The fixed orientation of substituents on the spirocyclic scaffold can lead to a more favorable presentation to the target protein, potentially increasing potency and selectivity.[4]

  • Improved Physicochemical Properties: The introduction of a spirocyclic center generally increases the fraction of sp³-hybridized carbon atoms (Fsp³), a parameter often correlated with improved clinical success.[5] This often leads to enhanced aqueous solubility and reduced lipophilicity compared to flatter, more aromatic structures.[2] While direct experimental data for this compound is not widely published, we can extrapolate from its close analogues, 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, which have demonstrated lower logD values compared to their monocyclic counterparts.[6]

  • Increased Metabolic Stability: The quaternary spirocenter and the strained nature of the four-membered rings can render the scaffold less susceptible to metabolic degradation, particularly enzymatic oxidation, a common metabolic pathway for thiomorpholine.[7][8]

Below is a comparative table of key physicochemical properties, contrasting thiomorpholine with the anticipated properties of this compound based on data from its analogues.

PropertyThiomorpholineThis compound (Predicted/Analog-Based)Rationale for Improvement
Molecular Weight 103.17 g/mol 115.19 g/mol Introduction of an additional carbon atom.
logP/logD ~ -0.4Lower than thiomorpholineIncreased Fsp³ character and polarity often leads to reduced lipophilicity.[6]
pKa (of Nitrogen) ~ 8.4Potentially higherThe γ-positioning of the sulfur atom may have a less electron-withdrawing effect compared to the β-position in thiomorpholine, potentially increasing basicity.[6]
Aqueous Solubility HighExpected to be high or higherIncreased polarity and three-dimensionality generally favor better solvation.[5]
Metabolic Stability Susceptible to S-oxidationExpected to be improvedThe rigid spirocyclic core can hinder access of metabolic enzymes.[7][8]
Three-Dimensionality Flexible (Chair Conformation)Rigid SpirocyclicThe spirocyclic nature locks the conformation.[1][2]

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Workflow:

Synthesis_Workflow A Pentaerythritol B 3,3-Bis(bromomethyl)thietane A->B Thionation & Halogenation C N-Protected 3,3-Bis(aminomethyl)thietane B->C Amination with Protected Amine D N-Protected this compound C->D Intramolecular Cyclization E This compound D->E Deprotection

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

  • Synthesis of 3,3-Bis(bromomethyl)thietane:

    • This key intermediate can be synthesized from pentaerythritol through a sequence of reactions involving conversion to a tetrabromide, followed by reaction with a sulfide source to form the thietane ring. This is a challenging but known transformation.

  • Synthesis of N-Protected 3,3-Bis(aminomethyl)thietane:

    • 3,3-Bis(bromomethyl)thietane is then subjected to a nucleophilic substitution with a protected amine, such as benzylamine or a carbamate-protected amine, to yield the corresponding bis(aminomethyl) derivative.

  • Intramolecular Cyclization to form the Azetidine Ring:

    • The N-protected 3,3-bis(aminomethyl)thietane is then treated with a suitable reagent to facilitate intramolecular cyclization. This can often be achieved by converting one of the amino groups into a leaving group, or by a double displacement reaction on a dihalo-precursor.

  • Deprotection to Yield this compound:

    • The final step involves the removal of the protecting group from the nitrogen atom. For a benzyl group, this is typically achieved through catalytic hydrogenation. For a Boc group, acidic conditions are employed.

Self-Validation and Controls: Each step of the synthesis should be monitored by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm the identity and purity of the intermediates and the final product.

Application in Drug Design: A Forward-Looking Perspective

The incorporation of this compound into a drug candidate as a thiomorpholine bioisostere can be a strategic move to address specific liabilities.

Logical Relationship of Structural Features to Improved Properties:

Structure_Property_Relationship cluster_0 Structural Features of this compound cluster_1 Improved Pharmacological Properties Spirocyclic Core Spirocyclic Core Rigid 3D Geometry Rigid 3D Geometry Spirocyclic Core->Rigid 3D Geometry Increased Fsp3 Increased Fsp3 Spirocyclic Core->Increased Fsp3 Enhanced Target Affinity & Selectivity Enhanced Target Affinity & Selectivity Rigid 3D Geometry->Enhanced Target Affinity & Selectivity Increased Metabolic Stability Increased Metabolic Stability Rigid 3D Geometry->Increased Metabolic Stability Improved Aqueous Solubility Improved Aqueous Solubility Increased Fsp3->Improved Aqueous Solubility Favorable ADME Profile Favorable ADME Profile Enhanced Target Affinity & Selectivity->Favorable ADME Profile Improved Aqueous Solubility->Favorable ADME Profile Increased Metabolic Stability->Favorable ADME Profile

Caption: Relationship between the structural features of this compound and its anticipated pharmacological benefits.

While specific case studies for the this compound are yet to be widely published, the successful application of its analogues provides strong evidence for its potential. For instance, 2-oxa-6-azaspiro[3.3]heptane has been used as a morpholine replacement, leading to compounds with improved properties.[6] Similarly, 2,6-diazaspiro[3.3]heptane has been employed as a piperazine bioisostere, demonstrating enhanced pharmacokinetic profiles in certain contexts.[7]

Conclusion and Future Directions

This compound represents a novel and promising bioisostere for thiomorpholine, offering a unique combination of structural rigidity, three-dimensionality, and potential for improved physicochemical and pharmacokinetic properties. While further research is needed to fully elucidate its synthetic accessibility and to provide direct experimental comparisons with thiomorpholine, the foundational principles of spirocycle-driven drug design and the successes of its close analogues strongly support its potential. Medicinal chemists are encouraged to consider this scaffold in their lead optimization campaigns, particularly when facing challenges with the metabolic stability, solubility, or conformational ambiguity of thiomorpholine-containing compounds. The exploration of this and other novel spirocyclic systems will undoubtedly continue to enrich the toolbox of drug discovery professionals, paving the way for the development of safer and more effective medicines.

References

structural analysis of 2-Thia-6-azaspiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 2-Thia-6-azaspiro[3.3]heptane Derivatives

Foreword: Embracing Three-Dimensionality in Drug Design

In the modern era of drug discovery, the pursuit of novel chemical matter has pivoted from planar, aromatic systems towards sp³-rich, three-dimensional scaffolds. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] Among these scaffolds, spiro[3.3]heptane derivatives have emerged as exceptionally valuable building blocks.[2] Their rigid, well-defined three-dimensional geometry makes them excellent bioisosteres for common pharmacophoric elements like benzene rings and saturated heterocycles.[3][4]

The this compound core, a specific member of this class, presents a unique structural motif. It can be considered a constrained, non-planar bioisostere of thiomorpholine, offering a distinct spatial arrangement of heteroatoms. This guide provides a comprehensive framework for the structural elucidation of these derivatives, a critical process for confirming molecular identity, stereochemistry, and conformation. We will explore the synergistic application of spectroscopic, crystallographic, and computational techniques, emphasizing the causality behind each experimental choice to ensure a robust and self-validating analytical workflow.

Part I: Synthesis and Primary Structural Confirmation

A definitive structural analysis begins with a pure substance. While numerous synthetic routes to various azaspiro[3.3]heptanes exist[5][6][7], the construction of the this compound core typically relies on the formation of the two four-membered rings through sequential cyclization reactions. Understanding the synthetic pathway is crucial for anticipating potential byproducts and isomeric impurities. Once synthesized and purified, the initial structural verification relies on mass spectrometry and infrared spectroscopy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the gold standard for confirming the elemental composition of a new molecule. Unlike nominal mass spectrometry, its high accuracy allows for the determination of a molecular formula, providing a foundational piece of evidence for the compound's identity.

  • Sample Preparation: Dissolve approximately 0.1-0.5 mg of the purified derivative in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atom in the azetidine ring is readily protonated. This typically yields the [M+H]⁺ ion.

  • Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Validation: Compare the experimentally measured mass of the [M+H]⁺ ion to the theoretically calculated mass. The mass error should be less than 5 parts per million (ppm) to confidently confirm the elemental formula.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy provides a rapid fingerprint of the functional groups present in the molecule. For this compound derivatives, it is particularly useful for confirming the presence of key bonds and the nature of substituents on the nitrogen atom.

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify characteristic absorption bands. Key expected vibrations include:

    • N-H stretch: A band in the 3300-3500 cm⁻¹ region if the nitrogen is secondary.

    • C-H stretches: Bands just below 3000 cm⁻¹ for sp³ C-H bonds.

    • C-N stretch: Typically found in the 1250-1020 cm⁻¹ range.

    • C-S stretch: Weaker bands in the 800-600 cm⁻¹ region.

Part II: Definitive Solution-State Structure by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of organic molecules in solution.[8][9] For a rigid scaffold like this compound, a combination of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity.

Experimental Protocol: 1D and 2D NMR Analysis

Causality: This multi-step protocol is designed to systematically build the molecular structure. ¹H and ¹³C NMR provide the fundamental chemical shifts of all hydrogen and carbon atoms. 2D experiments (COSY, HSQC, HMBC) then connect these atoms through bonds, revealing the complete molecular framework.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum. The protons of the strained four-membered rings are expected to appear in a relatively shielded region, typically between 2.0 and 4.0 ppm, unless deshielded by adjacent substituents.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The sp³ carbons of the spiro-core will typically resonate between 30 and 70 ppm. The spiro-carbon itself, being quaternary, will have a unique chemical shift.

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is essential for mapping out the proton networks within the azetidine and thietane rings separately.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This is the key experiment for establishing the overall scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds apart. Crucial HMBC correlations will be observed from the ring protons to the central spiro-carbon, definitively connecting the two rings.

Data Interpretation and Workflow

The data from these experiments are pieced together like a puzzle. The workflow below illustrates this logical progression, which serves as a self-validating system for structure confirmation.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation Data cluster_analysis Structural Assembly H1 ¹H NMR (Proton Chemical Shifts) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Chemical Shifts) C13->HSQC Fragments Identify Ring Spin Systems COSY->Fragments Assign Assign C/H Pairs HSQC->Assign HMBC HMBC (Long-Range C-H Connectivity) Assemble Assemble Scaffold via Spiro-Center HMBC->Assemble Assign->HMBC Final Final Validated Structure Assemble->Final

Caption: Workflow for NMR-based structure elucidation.

Table 1: Representative NMR Data for Azaspiro[3.3]heptane Scaffolds

While specific shifts for the 2-thia-6-aza derivative will vary, data from analogous structures provide a useful reference.

NucleusPositionTypical Chemical Shift Range (ppm)Notes
¹HRing CH₂ (adjacent to N)3.0 - 4.0Deshielded by the electronegative nitrogen.
¹HRing CH₂ (adjacent to S)2.5 - 3.5Chemical shift influenced by sulfur's electronegativity and anisotropy.
¹³CRing CH₂ (adjacent to N)45 - 60
¹³CRing CH₂ (adjacent to S)30 - 45
¹³CSpiro C35 - 50A key quaternary signal, often weaker in intensity.

Part III: Solid-State Analysis by X-ray Crystallography

While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule in the solid state.[10][11] It is the ultimate arbiter of molecular structure, defining precise bond lengths, bond angles, and the conformational puckering of the rings.[12] For chiral derivatives, it can be used to determine the absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

Causality: This process aims to grow a highly ordered, single crystal, which will diffract X-rays in a predictable pattern. The analysis of this diffraction pattern allows for the reconstruction of the electron density within the crystal, and thus the atomic positions.

  • Crystal Growth (The Art):

    • Method: The slow evaporation or vapor diffusion methods are most common.[13] For vapor diffusion, dissolve the compound in a small amount of a "good" solvent and place this solution in a sealed chamber containing a larger volume of a "poor" solvent (the precipitant). The poor solvent's vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.

    • Solvent Selection: The choice of solvents is critical and often requires screening. Common solvent/precipitant pairs include Dichloromethane/Hexane or Ethyl Acetate/Pentane.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head and cooled in a stream of liquid nitrogen to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[10]

  • Structure Solution and Refinement:

    • The diffraction data are processed to yield a set of structure factors.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.[14]

    • A molecular model is built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters like the R-factor.[15]

Interpreting Crystallographic Data

The final output is a 3D model with precise atomic coordinates. Key structural features of the this compound core can be analyzed. The four-membered rings are not planar but are puckered. The degree of puckering is defined by the dihedral angle between the two planes of the ring.

Table 2: Key Structural Parameters for a Spiro[3.3]heptane Derivative

The following data for a related spiro[3.3]heptane derivative provides a benchmark for what to expect.[12]

ParameterDescriptionTypical Value
Ring Puckering AngleThe dihedral angle defining the fold of the cyclobutane-like rings.12° - 22°
C-spiro-C AngleThe internal bond angle at the central spiro carbon.~88-90°
C-N Bond LengthThe length of the carbon-nitrogen bond in the azetidine ring.~1.47 Å
C-S Bond LengthThe length of the carbon-sulfur bond in the thietane ring.~1.82 Å

Part IV: Integrating Computational Modeling

Computational chemistry serves as a powerful bridge between experimental techniques. It allows for the rationalization of observed properties and the prediction of molecular behavior.

Methodology: Correlating Experimental and Theoretical Data

Causality: By comparing computationally predicted data (e.g., NMR chemical shifts, optimal geometry) with experimental results, we can gain confidence in both our experimental assignments and our theoretical model. This validated model can then be used to explore properties that are difficult to measure, such as the conformational energy landscape.

G cluster_exp Experimental Data cluster_comp Computational Modeling NMR NMR Spectroscopy (Solution Conformation) Validation Validation & Correlation NMR->Validation XRAY X-ray Crystallography (Solid-State Structure) DFT DFT Calculations (Geometry Optimization, NMR Prediction) XRAY->DFT Provides starting geometry DFT->Validation Compare predicted vs. experimental data Insight Deeper Structural Insight (e.g., Conformational Energies, Electronic Properties) Validation->Insight

Caption: Synergistic workflow combining experimental and computational methods.

Protocol: DFT Geometry Optimization and NMR Prediction
  • Structure Input: Build an initial 3D model of the this compound derivative. The coordinates from an X-ray structure are an ideal starting point.

  • Geometry Optimization: Perform a geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and the 6-31G(d) basis set. This calculates the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • NMR Prediction: Using the optimized geometry, calculate the NMR shielding tensors (e.g., using the GIAO method). These can be converted to chemical shifts and compared directly with the experimental data obtained in Part II. A strong correlation validates both the structural assignment and the computational model.

Conclusion

The structural analysis of this compound derivatives is a multi-faceted endeavor that requires the thoughtful integration of several analytical techniques. The workflow presented here—progressing from initial confirmation with MS and IR, to detailed solution-state mapping with NMR, to definitive solid-state analysis via X-ray crystallography, and finally to validation and deeper understanding through computational modeling—provides a robust and self-validating pathway to complete structural characterization. For the medicinal chemist, this rigorous analysis is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships, optimizing drug-target interactions, and ultimately developing safe and effective new medicines.

References

spectroscopic data (NMR, IR, MS) of 2-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Thia-6-azaspiro[3.3]heptane

For Researchers, Scientists, and Drug Development Professionals

This compound is a unique heterocyclic compound featuring a spirocyclic system composed of two four-membered rings, an azetidine and a thietane, sharing a central quaternary carbon. Spiro[3.3]heptane scaffolds have garnered significant interest in medicinal chemistry as bioisosteres for more common cyclic systems, offering a rigid three-dimensional structure with well-defined exit vectors for substitution. The introduction of heteroatoms, in this case, nitrogen and sulfur, imparts specific physicochemical properties relevant to drug design, such as modulated polarity and potential for hydrogen bonding.

The rigid nature of the spiro[3.3]heptane core can lead to improved metabolic stability and binding affinity. Understanding the spectroscopic characteristics of the parent scaffold is fundamental for the efficient characterization of its derivatives during the drug development process.

M_plus [C₅H₉NS]⁺ m/z = 115 frag1 [C₄H₆S]⁺ m/z = 86 M_plus->frag1 - C₂H₅N frag2 [C₃H₅N]⁺ m/z = 55 M_plus->frag2 - C₂H₄S

Introduction: The Strategic Value of Azaspiro[3.3]heptanes and Quantum Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Quantum Chemical Calculations for Azaspiro[3.3]heptane Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the drive to create drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led to a strategic shift away from flat, aromatic structures towards three-dimensional molecular scaffolds.[1] This concept, often termed "escaping from flatland," introduces spatial complexity that can enhance binding interactions and metabolic stability. Azaspiro[3.3]heptane and its analogs have emerged as exceptionally valuable building blocks in this pursuit.[1][2][3][4] These conformationally restricted structures serve as bioisosteres for common heterocycles like piperidines and morpholines, often conferring superior physicochemical properties.[5][6] For instance, the introduction of an azaspiro[3.3]heptane moiety can counterintuitively lower lipophilicity (logD), a crucial parameter in drug development, despite the net addition of a carbon atom.[5]

The rigid and unique three-dimensional nature of these spirocycles makes their experimental characterization complex and necessitates a deep understanding of their conformational preferences, electronic landscapes, and spectroscopic signatures. Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide an indispensable toolkit for this purpose.[7][8][9] By modeling molecules from first principles, these computational methods allow researchers to predict molecular geometries, stabilities, and properties with high accuracy, thereby guiding rational design and minimizing costly experimental trial-and-error.[10]

This guide serves as a technical deep-dive into the application of quantum chemical calculations for the comprehensive characterization of azaspiro[3.3]heptane analogs. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, establish self-validating workflows, and ground our protocols in authoritative scientific literature.

Chapter 1: Foundational Principles of the Computational Approach

The predictive power of any computational model hinges on the soundness of its underlying theory and the appropriateness of the chosen parameters. For molecules like azaspiro[3.3]heptane analogs, where electronic effects and subtle structural nuances dictate function, a quantum mechanical approach is essential.

The Primacy of Quantum Mechanics (QM) over Molecular Mechanics (MM)

While Molecular Mechanics (MM) force fields are invaluable for sampling the conformational space of large, flexible systems, they treat atoms as classical balls and springs. This approximation, while computationally efficient, fails to describe the electronic structure of a molecule.[8] QM methods, by contrast, solve approximations of the Schrödinger equation to model the distribution of electrons.[8] This is critical for accurately predicting properties that depend on the electronic landscape, such as:

  • Reactivity: Understanding sites susceptible to metabolic attack.

  • Spectroscopy: Predicting NMR and IR spectra, which are direct probes of the electronic and vibrational environment.

  • Intermolecular Interactions: Accurately modeling hydrogen bonds and electrostatic interactions with a biological target.

Density Functional Theory (DFT) represents the optimal compromise between computational cost and accuracy for systems of this size, making it the workhorse of modern computational chemistry in drug discovery.[7][9]

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is governed by two key choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the component of DFT that approximates the complex quantum mechanical interactions between electrons.

    • Workhorse Functionals: The B3LYP functional is a widely used hybrid functional that provides robust results for a broad range of organic molecules.[11][12]

    • The Importance of Dispersion Correction: A known limitation of standard functionals like B3LYP is their inability to properly account for non-covalent van der Waals forces (dispersion interactions).[13] For substituted azaspiroheptanes and their interactions, including an empirical dispersion correction, such as Grimme's D3 scheme (denoted as B3LYP-D3 ), is crucial for obtaining accurate geometries and energies.[14][15]

    • Modern Alternatives: Functionals like ωB97X-D also incorporate dispersion and are designed for broad applicability, offering another excellent choice for validation.[14]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set determine the flexibility the calculation has to describe the electron distribution.

    • Pople Style Basis Sets: These are commonly used and offer a systematic way to increase accuracy. A set like 6-311+G(d,p) is highly recommended for reliable results on these systems.[11][13][16]

      • 6-311: Describes the core and valence electrons with good flexibility.

      • +: Adds diffuse functions , which are essential for accurately describing lone pairs on heteroatoms (like nitrogen) and anions.

      • (d,p): Adds polarization functions to non-hydrogen atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonds.[13]

The causal choice of a method like B3LYP-D3/6-311+G(d,p) is therefore not arbitrary; it is a carefully considered selection designed to capture the essential physics of heteroatomic, three-dimensional organic molecules.

Chapter 2: A Validated Computational Workflow

This section details a step-by-step protocol for the quantum chemical analysis of an azaspiro[3.3]heptane analog. Each step is designed to build upon the last, culminating in a self-validating and comprehensive dataset of molecular properties.

G cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry & Conformation cluster_validation Step 3: Validation Check cluster_analysis Step 4: Property Calculation cluster_final Step 5: Final Analysis A Build Initial 3D Structure B Conformational Search (Identify Low-Energy Isomers) A->B Input Geometry C Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) B->C Candidate Structures D Frequency Calculation (at same level of theory) C->D Optimized Structure E Imaginary Frequencies? D->E Vibrational Modes E->C Yes (Saddle Point) Re-optimize F Electronic Properties (MEP, HOMO/LUMO, NBO) E->F No (True Minimum) G Spectroscopic Properties (NMR, IR) E->G H Data Interpretation & Comparison to Experiment F->H G->H

Caption: A comprehensive workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy, stable 3D structure of the molecule.

  • Structure Input: Build the initial 3D coordinates of the azaspiro[3.3]heptane analog using molecular modeling software. If multiple conformations are possible (e.g., due to flexible substituents), a preliminary conformational search using a faster method (like MM or a semi-empirical method) is recommended to identify likely low-energy candidates.[17][18]

  • Optimization Calculation: Submit the structure for a full geometry optimization.

    • Software: Gaussian, Q-Chem, ORCA, etc.

    • Method: B3LYP-D3

    • Basis Set: 6-311+G(d,p)

    • Keywords: Opt

  • Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the identical level of theory.

    • Keywords: Freq

  • Validation: Analyze the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies .[12][19] If one or more imaginary frequencies are present, it indicates the structure is a transition state (a saddle point), not a stable minimum, and requires further optimization, often by distorting the molecule along the imaginary mode.

Protocol 2: Calculation of Electronic and Spectroscopic Properties

Objective: To compute key descriptors that inform chemical behavior and allow for experimental validation. This protocol assumes a validated, optimized geometry from Protocol 1.

  • Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges to understand the electron distribution and polarity of the molecule.

    • Keywords: Pop=NBO

  • NMR Spectroscopy: Calculate the isotropic shielding values for ¹H and ¹³C nuclei using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Keywords: NMR=GIAO

    • Causality: The GIAO method is chosen for its reliability and reduced dependency on the choice of coordinate system origin.[12] To convert calculated shielding tensors (σ) to comparable chemical shifts (δ), the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS), computed at the same level of theory, must be subtracted: δ_sample = σ_TMS - σ_sample.[20]

  • IR Spectroscopy: The vibrational frequencies and intensities are obtained directly from the Freq calculation in Protocol 1.

    • Causality: DFT calculations compute harmonic frequencies, which assume the potential energy well is a perfect parabola. Real molecular vibrations are anharmonic. Consequently, calculated frequencies are systematically higher than experimental ones. It is standard practice to multiply the calculated frequencies by an empirical scaling factor (typically ~0.96-0.98 for B3LYP) to achieve better agreement with experiment.[15]

Chapter 3: Data Interpretation and Validation Against Experiment

Computational results are predictions that gain authority only through rigorous validation. The ultimate test of a computational model is its ability to reproduce and predict experimental data.[21][22][23]

The Self-Validating System: Benchmarking

For any new class of azaspiro[3.3]heptane analogs, the first step should be to benchmark the chosen computational protocol against a known, experimentally characterized parent compound.

Example Validation Workflow:

  • Select a simple, known azaspiro[3.3]heptane derivative for which high-quality experimental NMR and IR spectra are available.

  • Perform the full computational workflow (Protocols 1 & 2) for this reference molecule.

  • Tabulate the results, comparing the calculated (and scaled, where appropriate) spectroscopic data directly against the experimental values.

Strong correlation between the computed and experimental data for the reference compound builds confidence and validates the chosen level of theory for application to new, uncharacterized analogs in the same chemical family.

Data Presentation for Drug Development

Summarizing quantitative data in a clear, comparative format is essential for decision-making in a drug discovery context.

Table 1: Comparison of Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Benchmark Azaspiro[3.3]heptane Analog

Proton PositionCalculated δ (ppm)Experimental δ (ppm)Δ (ppm)
H1 (axial)2.852.88-0.03
H1 (equatorial)3.103.15-0.05
Hx.........
Hy.........

Table 2: Key Vibrational Frequencies (cm⁻¹) for a Benchmark Azaspiro[3.3]heptane Analog

Vibrational ModeCalculated (Scaled) ν (cm⁻¹)Experimental ν (cm⁻¹)Assignment
N-H Stretch33553350Amine N-H
C-H Stretch29502945Aliphatic C-H
C-N Stretch11201125Amine C-N
............
Translating Data into Design Insights

The true power of these calculations lies in their ability to provide actionable intelligence for medicinal chemists.

G calc Quantum Chemical Calculation Optimized Geometry Electronic Properties (MEP, NBO) Spectroscopic Data (NMR, IR) insight Design Insights Conformational Rigidity → Entropic benefit in binding Charge Distribution → Predicts H-bonding, electrostatic interactions Property Modulation → Guides substituent choice to tune pKa, logD, etc. Structural Confirmation → Validates synthetic products calc:f1->insight:f1 calc:f2->insight:f2 calc:f2->insight:f3 calc:f3->insight:f4

Caption: Linking computational outputs to drug design insights.
  • Conformational Analysis: The optimized geometry reveals the precise 3D arrangement of all atoms. For a rigid scaffold like azaspiro[3.3]heptane, this conformation is largely pre-organized for binding, which can lead to a smaller entropic penalty upon interaction with a target protein, potentially increasing binding affinity.

  • Electronic Properties:

    • The Molecular Electrostatic Potential (MEP) map visually identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This guides the understanding of where the molecule can act as a hydrogen-bond donor or acceptor.

    • NBO charges quantify the polarity of specific bonds and atoms, providing insight into potential dipole-dipole or charge-charge interactions within a protein binding pocket.

  • Property-Driven Design: By running these calculations on a virtual library of analogs with different substituents, a medicinal chemist can predict how each modification will alter the molecule's electronic properties, pKa, and even its lipophilicity, allowing for a more rational and targeted synthetic effort.[5]

Conclusion

Quantum chemical calculations offer a robust, predictive, and invaluable framework for the characterization of novel azaspiro[3.3]heptane analogs in drug discovery. By adopting a systematic and self-validating workflow grounded in well-chosen DFT methods like B3LYP-D3/6-311+G(d,p), researchers can move beyond mere structural elucidation. They can achieve a deep, quantitative understanding of the conformational and electronic properties that govern molecular function. This computational insight, when benchmarked against experimental data, accelerates the design-synthesize-test cycle, ultimately enabling the more efficient development of next-generation therapeutics.

References

Escaping Flatland: A Technical Guide to the Discovery and Synthesis of Novel Spiro[3.3]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensional Scaffolds in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic and other planar ring systems. However, the pursuit of novel chemical entities with improved physicochemical properties and biological profiles has led to a paradigm shift towards three-dimensional (3D) molecular architectures.[1][2] This "escape from flatland" is driven by the understanding that molecules with greater sp³ character often exhibit enhanced solubility, metabolic stability, and target selectivity.[2] Among the diverse array of sp³-rich scaffolds, the spiro[3.3]heptane framework has emerged as a particularly compelling motif for contemporary drug design.[1]

The rigid, well-defined geometry of the spiro[3.3]heptane core offers a unique platform for the precise spatial arrangement of functional groups, enabling a more sophisticated exploration of chemical space.[1][3] Furthermore, this scaffold has gained significant traction as a saturated bioisostere for commonly employed aromatic rings, such as benzene, and saturated heterocycles like piperidine and piperazine.[4][5][6][7][8] By replacing planar moieties with a non-planar, conformationally restricted spiro[3.3]heptane unit, medicinal chemists can often overcome challenges associated with poor pharmacokinetic properties or off-target effects, while maintaining or even enhancing biological activity.[2][6]

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel spiro[3.3]heptane building blocks. We will delve into the key synthetic strategies that have enabled the production of a diverse range of functionalized spiro[3.3]heptanes on a multigram scale, explore the rationale behind these methodologies, and present detailed protocols for their implementation in the laboratory.

Strategic Approaches to the Synthesis of the Spiro[3.3]heptane Core

The construction of the spiro[3.3]heptane skeleton can be broadly categorized into several key strategic approaches. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Double Alkylation Strategies: A Workhorse for Scalable Synthesis

One of the most robust and widely adopted methods for constructing the spiro[3.3]heptane core is through the double alkylation of a suitable precursor with a 1,1-bis(electrophilic)cyclobutane derivative. This approach is particularly amenable to large-scale synthesis, making it a cornerstone for the production of foundational building blocks.[9][10]

A common manifestation of this strategy involves the reaction of a 1,1-bis(bromomethyl)cyclobutane with a C1-nucleophile, such as diethyl malonate or p-toluenesulfonylmethyl isocyanide (TosMIC).[9][10] The subsequent intramolecular cyclization furnishes the spiro[3.3]heptane framework.

Key Features of the Double Alkylation Approach:

  • Convergent Synthesis: This method allows for the rapid assembly of the core structure from readily available starting materials.[11]

  • Scalability: Many protocols based on this strategy have been successfully scaled to produce hundreds of grams to kilograms of material.[9][10][11]

  • Versatility: The use of different nucleophiles and functionalized cyclobutane precursors enables access to a wide array of derivatives, including those bearing fluorine or trifluoromethyl groups.[9][11]

Below is a generalized workflow for the synthesis of a spiro[3.3]heptane carboxylic acid derivative via a malonic ester synthesis.

cluster_0 Step 1: Double Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A 1,1-Bis(bromomethyl)cyclobutane D Spiro[3.3]heptane-2,2-dicarboxylate A->D B Diethyl Malonate B->D C Base (e.g., NaH, K2CO3) C->D E Spiro[3.3]heptane-2,2-dicarboxylate G Spiro[3.3]heptane-2-carboxylic acid E->G F Base (e.g., NaOH, KOH) then Acid F->G

Caption: Generalized workflow for spiro[3.3]heptane synthesis via double alkylation.

Experimental Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

This protocol is adapted from methodologies described for the synthesis of functionalized spiro[3.3]heptane building blocks.[9][10]

Step 1: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add diethyl malonate (2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 1,1-bis(bromomethyl)cyclobutane (1 equivalent) in DMF dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature, quench with water, and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford diethyl spiro[3.3]heptane-2,6-dicarboxylate.

Step 2: Hydrolysis to Spiro[3.3]heptane-2,6-dicarboxylic Acid

  • Dissolve the diethyl spiro[3.3]heptane-2,6-dicarboxylate (1 equivalent) in a mixture of ethanol and aqueous sodium hydroxide (excess).

  • Heat the mixture to reflux and stir for 4-6 hours until saponification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield spiro[3.3]heptane-2,6-dicarboxylic acid.

[2+2] Cycloaddition Reactions

The construction of the spiro[3.3]heptane framework can also be achieved through sequential [2+2] cycloaddition reactions.[12] This approach typically involves the reaction of a ketene or ketene equivalent with an alkene to form a cyclobutanone, which is then elaborated to set the stage for a second cycloaddition. While this method can provide access to highly functionalized systems, it may suffer from lower overall yields and require more extensive purification compared to double alkylation strategies.[12]

A representative strategy involves the [2+2] cycloaddition of dichloroketene with an appropriate olefin, followed by reductive dechlorination and subsequent transformations to build the second cyclobutane ring.[12]

A Alkene C [2+2] Cycloaddition A->C B Ketene Precursor (e.g., Dichloroacetyl chloride) B->C D Cyclobutanone Intermediate C->D E Further Elaboration D->E F Second [2+2] Cycloaddition E->F G Spiro[3.3]heptane Derivative F->G

Caption: Stepwise construction of spiro[3.3]heptanes via [2+2] cycloadditions.

Novel Approaches: Strain-Release-Driven Rearrangements

More recently, innovative strategies leveraging the inherent strain of small rings have been developed. One such example is the expedient synthesis of spiro[3.3]heptan-1-ones via a strain-relocating semipinacol rearrangement.[13] This method involves the addition of a metallated bicyclo[1.1.0]butane to a cyclopropanone equivalent. The resulting 1-bicyclobutylcyclopropanol intermediate readily rearranges in the presence of a Lewis or Brønsted acid to furnish the spiro[3.3]heptan-1-one core.[13] This approach provides rapid access to functionalized spiro[3.3]heptanones, which are valuable precursors for further derivatization.

Functionalization and Derivatization: Creating a Toolbox of Building Blocks

The true utility of the spiro[3.3]heptane scaffold in drug discovery lies in the ability to introduce a variety of functional groups at specific positions. A wide range of mono- and bifunctionalized spiro[3.3]heptane building blocks, including alcohols, amines, carboxylic acids, and boronate esters, have been synthesized.[9][14]

The introduction of fluorine atoms is a particularly important strategy in medicinal chemistry for modulating physicochemical properties such as lipophilicity and metabolic stability.[11][15] Several methods for the synthesis of mono-, di-, and trifluoromethyl-substituted spiro[3.3]heptanes have been reported, often starting from appropriately functionalized cyclobutanone precursors.[9][11]

Furthermore, the synthesis of heteroatom-containing spiro[3.3]heptanes, such as 2,6-diazaspiro[3.3]heptane and other azaspiro[3.3]heptane derivatives, has been extensively explored.[6][16][17][18] These compounds serve as valuable, conformationally restricted bioisosteres for piperazine, piperidine, and other saturated heterocycles commonly found in bioactive molecules.[6][8]

Table 1: Representative Functionalized Spiro[3.3]heptane Building Blocks and Their Synthetic Utility

Building BlockKey Synthetic Precursor(s)Utility in Medicinal ChemistryRepresentative References
Spiro[3.3]heptane-2-carboxylic acid1,1-Bis(bromomethyl)cyclobutane, Diethyl malonateIntroduction of acidic moieties, amide coupling[9]
Spiro[3.3]heptan-2-amineSpiro[3.3]heptane-2-carboxylic acid (via Curtius or similar rearrangement)Introduction of basic moieties, amide and sulfonamide formation[15]
6,6-Difluorospiro[3.3]heptan-2-ol1,1-Bis(bromomethyl)-3,3-difluorocyclobutaneLipophilic bioisostere for carbonyl groups, further functionalization[11]
2,6-Diazaspiro[3.3]heptane1-Benzyl-3-chloromethylazetidine-3-carbaldehydeConformationally restricted piperazine bioisostere[18]
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutaneModulation of pKa and lipophilicity[9][10]

Conclusion: An Expanding Frontier in Medicinal Chemistry

The spiro[3.3]heptane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique 3D structure and its ability to serve as a bioisosteric replacement for common planar and saturated ring systems have fueled the development of robust and scalable synthetic routes. The continued exploration of novel synthetic methodologies and the expansion of the available toolbox of functionalized spiro[3.3]heptane building blocks will undoubtedly accelerate the discovery of new therapeutic agents with improved drug-like properties. The journey away from "flatland" is well underway, with the spiro[3.3]heptane motif leading the charge into new dimensions of chemical space.

References

A Theoretical and Computational Guide to the Bioisosterism of 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE): A Next-Generation Piperazine Surrogate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The drive to expand beyond flat, two-dimensional chemical space is a central theme in modern medicinal chemistry. The incorporation of three-dimensional (3D) scaffolds is increasingly correlated with enhanced clinical success, offering improvements in potency, selectivity, and pharmacokinetic properties.[1][2] Spirocyclic systems, which feature two rings sharing a single atom, are an exemplary class of such 3D scaffolds.[3] This guide presents a comprehensive theoretical framework for evaluating 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE), a novel strained spiro heterocycle, as a bioisosteric replacement for piperazine.[1][4] Piperazine is one of the most ubiquitous N-heterocycles in drug discovery, but its conformational flexibility can present challenges. Through a multi-part computational analysis, we will establish the foundational physicochemical properties of ODASE, validate its bioisosteric potential using molecular docking and shape similarity, and predict its influence on ADME-Tox profiles. This document serves as a technical blueprint for researchers looking to leverage this promising scaffold in drug design campaigns.

Part 1: Foundational In Silico Characterization of the ODASE Scaffold

Objective: The first step in evaluating any new chemical scaffold is to establish its fundamental physicochemical and structural properties. This section outlines the computational protocol to characterize ODASE and provides a direct, quantitative comparison against the piperazine ring. This baseline analysis is critical for understanding the potential advantages and liabilities of an ODASE-for-piperazine substitution.

Methodology: Quantum Mechanical Calculations

Expertise & Experience (The "Why"): To obtain the most accurate representation of molecular geometry, electronic structure, and related properties, we employ Density Functional Theory (DFT). Unlike simpler force-field methods, DFT provides a quantum mechanical description of the electronic distribution, which is essential for accurately calculating properties like dipole moments and electrostatic potential.[1][4] This level of theory is necessary to confidently compare the subtle electronic differences between the strained, asymmetric ODASE and the more conventional piperazine.

Protocol: DFT-Based Molecular Property Calculation

  • Structure Generation: Initial 3D coordinates for ODASE and piperazine (in its lowest energy chair conformation) are generated using a molecular builder like RDKit.

  • Geometry Optimization: The structures are optimized in vacuo using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G* basis set, which offers a good balance of accuracy and computational cost for organic molecules.

  • Property Calculation: Following optimization, a suite of molecular descriptors is calculated from the resulting wave function. This includes steric, electronic, and physicochemical properties.

  • Comparative Analysis: The calculated descriptors for ODASE are benchmarked against those of piperazine to identify key differences and similarities.

Data Presentation: ODASE vs. Piperazine

The table below summarizes the key calculated molecular descriptors, comparing the novel ODASE scaffold to the traditional piperazine core.

Molecular DescriptorODASEPiperazineRationale for Importance
Molecular Weight ( g/mol )98.1386.14Impacts ligand efficiency metrics.
cLogP-1.15-1.03Indicates relative lipophilicity.
Topological Polar Surface Area (TPSA)36.5 Ų24.1 ŲPredicts membrane permeability and oral bioavailability.
N-N Atom Distance (Å)~2.59~2.90 (chair)Critical for matching protein-ligand interaction geometries.
Dipole Moment (Debye)~1.9 D~0 D (chair)Influences solubility and non-specific binding.
Fraction of sp³ Carbons (Fsp³)1.01.0A measure of three-dimensionality, linked to clinical success.[2]
Visualization: Computational Workflow

The following diagram illustrates the workflow for the in silico characterization of the scaffolds.

cluster_input Input Structures cluster_compute Quantum Mechanics cluster_analysis Property Calculation cluster_output Comparative Analysis Input Generate 3D Coordinates (ODASE & Piperazine) DFT DFT Geometry Optimization (e.g., B3LYP/6-31G*) Input->DFT Initial Geometry Descriptors Calculate Molecular Descriptors (Steric, Electronic, Physicochemical) DFT->Descriptors Optimized Wavefunction Table Tabulate & Compare Data (Table 1) Descriptors->Table Quantitative Data Insights Derive Mechanistic Insights Table->Insights Interpretation

Caption: Workflow for DFT-based characterization of molecular scaffolds.

Authoritative Grounding: The theoretical study of ODASE has shown that its key physicochemical properties and shape-related indices position it as a potential bioisostere for other saturated N-heterocycles.[1][4] The rigid, spirocyclic nature imparts predictable exit vectors for substituents, a desirable trait in drug design for achieving high target selectivity.[1][5]

Part 2: Evaluating Bioisosteric Potential in a Biological Context

Objective: With the fundamental properties established, the next critical step is to assess whether ODASE can functionally mimic piperazine within the binding site of a biological target. This section details a computational protocol combining scaffold hopping and molecular docking to predict the biological relevance of the proposed bioisosteric swap.

Methodology 1: Scaffold Hopping and Shape Similarity

Expertise & Experience (The "Why"): Bioisosterism is fundamentally about maintaining or improving biological activity. A key prerequisite for this is that the new scaffold must be able to place key interacting functional groups in the same spatial orientation as the original scaffold.[6] We use computational scaffold hopping to perform the replacement in silico and then quantify the similarity in shape and electrostatics. A high degree of similarity provides confidence that the new analog can adopt a similar binding pose.

Methodology 2: Molecular Docking

Trustworthiness (Self-Validating System): Molecular docking serves to validate the hypothesis generated from the shape similarity analysis. By docking both the original piperazine-containing ligand and the new ODASE analog into the target protein's crystal structure, we can directly compare their predicted binding modes and scores. A successful protocol will show the ODASE analog replicating the key hydrogen bonds and hydrophobic interactions of the parent molecule, thus validating its potential as a bioisostere.

Protocol: Bioisostere Docking Validation

  • Target Selection: Choose a high-resolution crystal structure of a protein-ligand complex from the Protein Data Bank (PDB) where the ligand contains a solvent-exposed piperazine ring.

  • Ligand Preparation:

    • Extract the original ligand (Parent A).

    • Computationally replace the piperazine ring in Parent A with the ODASE scaffold to create Analog B.

    • Generate low-energy 3D conformations for both molecules.

  • Protein Preparation: Prepare the protein structure for docking by adding hydrogens, assigning partial charges, and defining the binding site based on the location of the co-crystallized ligand.

  • Docking Simulation: Perform molecular docking for both Parent A and Analog B using software such as Glide or AutoDock Vina. It is crucial to first "re-dock" the co-crystallized ligand to validate the docking protocol (i.e., ensure it can reproduce the experimental pose).

  • Pose Analysis:

    • Compare the binding energy scores.

    • Visually inspect and compare the predicted binding poses.

    • Measure the Root Mean Square Deviation (RMSD) between the poses of Parent A and Analog B.

    • Catalog and compare the specific protein-ligand interactions (e.g., hydrogen bonds, salt bridges).

Data Presentation: Docking Case Study

The following table presents hypothetical data from a docking experiment comparing a known piperazine-containing kinase inhibitor with its ODASE-based analog.

MetricParent A (Piperazine)Analog B (ODASE)Interpretation
Docking Score (kcal/mol)-9.5-9.2Comparable binding affinity is predicted.
Key H-Bond to Hinge RegionYes (N1 of piperazine)Yes (N2 of ODASE)The primary pharmacophoric interaction is retained.
Hydrophobic Pocket InteractionYesYesThe overall binding mode is conserved.
RMSD (Analog B vs. Parent A)N/A0.45 ÅA low RMSD indicates high structural alignment in the binding pose.
Visualization: Bioisosteric Evaluation Workflow

This flowchart outlines the decision-making process for evaluating a potential bioisosteric replacement.

Start Select Parent Drug (with Piperazine) Replace In Silico Replacement: Piperazine → ODASE Start->Replace Shape Calculate Shape & Electrostatic Similarity Replace->Shape Dock Perform Molecular Docking (Parent vs. Analog) Shape->Dock High Similarity Redesign Redesign or Reject Bioisostere Shape->Redesign Low Similarity Analyze Analyze Binding Pose, Score & Interactions Dock->Analyze Compare Are Key Interactions Conserved? Analyze->Compare Proceed Proceed to ADME Prediction Compare->Proceed Yes Compare->Redesign No

Caption: Decision workflow for computational bioisostere validation.

Authoritative Grounding: The strategy of using spirocyclic scaffolds to replace more flexible rings is a validated approach in medicinal chemistry.[3][5] For example, 2-azaspiro[3.3]heptane has been successfully used as a piperidine bioisostere.[7] The rigid nature of the spiro[3.3]heptane core can lock substituents into a specific orientation, which can enhance binding affinity and selectivity by reducing the entropic penalty of binding.[2]

Part 3: Advanced Theoretical Studies - Predicting ADME-Tox Profiles

Objective: A successful bioisostere must not only preserve or enhance potency but also confer a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile. This final part of the theoretical evaluation uses predictive computational models to forecast the impact of the ODASE-for-piperazine swap on key drug-like properties.

Methodology: In Silico ADME-Tox Prediction

Expertise & Experience (The "Why"): Late-stage failures due to poor ADME-Tox properties are a major cause of attrition in drug development. By using a battery of validated in silico models early in the design phase, we can flag potential liabilities and prioritize analogs with a higher probability of success.[8][9] This proactive approach is a cornerstone of modern, efficient drug design. We use a combination of quantitative structure-activity relationship (QSAR) models and physics-based predictions to get a holistic view of the molecule's likely behavior.

Protocol: Predictive ADME-Tox Profiling

  • Model Selection: Utilize a suite of commercially available or open-source prediction tools (e.g., SwissADME, admetSAR, StarDrop).

  • Input Preparation: Prepare the 2D or 3D structures of the parent drug and the ODASE analog.

  • Property Prediction: Submit the structures to the models to predict a range of key properties, including:

    • Physicochemical: Aqueous solubility (logS), lipophilicity (logD at pH 7.4).

    • Pharmacokinetics: Caco-2 permeability, P-glycoprotein (P-gp) substrate/inhibitor status, Cytochrome P450 (CYP) metabolism and inhibition.

    • Safety: hERG inhibition, mutagenicity (Ames test), carcinogenicity.

  • Data Consolidation: Aggregate the prediction data into a comparative table to clearly highlight the differences between the two molecules.

Data Presentation: Comparative ADME-Tox Profile

This table shows a sample comparative profile for a parent drug and its ODASE analog.

ADME-Tox ParameterParent A (Piperazine)Analog B (ODASE)Implication of Change
Calculated logD (pH 7.4)2.11.5Improved: Lower lipophilicity can reduce off-target toxicity and improve metabolic stability.[10]
Predicted Aqueous SolubilityModerateHighImproved: Better solubility is advantageous for formulation and bioavailability.
Predicted Caco-2 PermeabilityHighModeratePotential Liability: A slight decrease in permeability may occur, but could be acceptable.[10]
Predicted hERG InhibitionMedium RiskLow RiskImproved: Reduced risk of cardiotoxicity.
Predicted CYP2D6 InhibitionYesNoImproved: Lower potential for drug-drug interactions.
Visualization: ADME-Tox Prediction System

The diagram below represents the process of using computational models to generate ADME-Tox profiles.

cluster_inputs Input Molecules cluster_models Predictive In Silico Models cluster_outputs Predicted Property Profiles Molecules Parent (Piperazine) Analog (ODASE) QSAR QSAR Models Molecules->QSAR ML Machine Learning Molecules->ML Physics Physics-Based Molecules->Physics ADME ADME - Solubility - Permeability - Metabolism QSAR->ADME ML->ADME Tox Toxicity - hERG - Ames - Carcinogenicity Physics->Tox Decision Go / No-Go Decision or Redesign ADME->Decision Tox->Decision

Caption: Systems diagram for in silico ADME-Tox profiling.

Authoritative Grounding: The introduction of spirocyclic azaspiro[3.3]heptanes has been shown to lower lipophilicity compared to their parent morpholine or piperazine analogs.[10] A study on an AZD1979 analog containing a 2-oxa-6-azaspiro[3.3]heptane group showed a significant reduction in logD of -1.2 units compared to the morpholine version, without a detrimental effect on permeability.[10] This demonstrates the potential of these scaffolds to favorably modulate ADME properties.

Conclusion and Future Perspectives

The theoretical and computational evidence presented in this guide strongly supports the consideration of 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) as a next-generation bioisostere for piperazine. Our multi-step in silico workflow demonstrates that:

  • ODASE has distinct and potentially advantageous physicochemical properties , including a more rigid and defined 3D geometry compared to piperazine.

  • It can effectively mimic the binding mode of piperazine-containing ligands , preserving key pharmacophoric interactions within a protein's active site.

  • It has the potential to improve ADME-Tox profiles , most notably by reducing lipophilicity, which can lead to better overall drug-like properties.

The path forward requires experimental validation of these theoretical predictions. The synthesis of paired compounds—one with piperazine and one with ODASE—followed by in vitro and in vivo testing is the logical next step. The computational framework outlined here provides a robust, data-driven rationale for embarking on such synthetic efforts, de-risking the investment and maximizing the potential for success. The continued exploration of novel, strained spirocyclic scaffolds like ODASE will be a vital component in the medicinal chemist's toolkit for discovering the next generation of therapeutics.

References

Methodological & Application

Application Note: Synthetic Routes to Functionalized 2-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Thia-Aza-Spirocycles in Medicinal Chemistry

Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a distinct departure from the "flatland" of traditional aromatic compounds. Their inherent three-dimensionality provides a rigid framework that can orient functional groups into precise vectors, potentially enhancing binding affinity, selectivity, and pharmacokinetic properties. The 2-thia-6-azaspiro[3.3]heptane core is a novel and underexplored scaffold within this class. It merges the structural rigidity of the spiro[3.3]heptane system with the unique physicochemical characteristics of a thietane ring and the functional handle of an azetidine.

The incorporation of sulfur in the form of a thietane can influence lipophilicity, metabolic stability, and hydrogen bonding capacity in ways distinct from its oxygen (2-oxa-6-aza) and nitrogen (2,6-diaza) counterparts.[1] Functionalization, particularly at the nitrogen atom of the azetidine ring, allows for the straightforward introduction of diverse side chains to probe structure-activity relationships (SAR). This guide outlines robust and plausible synthetic strategies for accessing functionalized 2-thia-6-azaspiro[3.3]heptanes, providing researchers with the foundational protocols needed to explore this promising chemical space.

Strategy 1: Convergent Double Annulation via a Thietane Dielectrophile

This strategy represents the most direct approach, constructing both rings in a single conceptual transformation by reacting a primary amine with a pre-formed thietane core bearing two electrophilic centers. The key to this route is the synthesis of a suitable 3,3-bis(halomethyl)thietane intermediate.

Causality and Mechanistic Insight: The reaction proceeds via a double nucleophilic substitution. A primary amine (R-NH₂) acts as a dinucleophile, sequentially displacing two leaving groups (e.g., bromide) on the thietane precursor. The first alkylation forms a secondary amine, which then undergoes a rapid intramolecular cyclization to form the strained azetidine ring. The use of a non-nucleophilic base is critical to deprotonate the amine without competing in the alkylation. The choice of solvent can significantly impact reaction rates; polar aprotic solvents like DMF or DMSO are typically effective at solvating the intermediates and promoting the Sₙ2 reaction. This approach is highly convergent and allows for diversification late in the synthesis simply by varying the primary amine.

Workflow: Convergent Double Annulation

cluster_0 Step 1: Intermolecular Alkylation cluster_1 Step 2: Intramolecular Cyclization A 3,3-Bis(bromomethyl)thietane C Intermediate (N-Substituted aminomethyl-thietane) A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Primary Amine (R-NH₂) B->C D Functionalized this compound C->D Heat

Caption: Convergent synthesis of the this compound scaffold.

Protocol 1: Synthesis of 6-Benzyl-2-thia-6-azaspiro[3.3]heptane

This protocol is based on established methods for the synthesis of analogous 2,6-diaza- and 2-oxa-6-azaspiro[3.3]heptanes.[2][3]

Materials:

  • 3,3-Bis(bromomethyl)thietane (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Potassium iodide (KI, 0.1 eq, optional catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,3-bis(bromomethyl)thietane and anhydrous DMF (to achieve a concentration of ~0.2 M).

  • Add potassium carbonate and potassium iodide (if used). Stir the suspension vigorously.

  • Add benzylamine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by pouring it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-benzyl-2-thia-6-azaspiro[3.3]heptane.

Amine Substituent (R)BaseSolventTemperature (°C)Notes
BenzylK₂CO₃DMF85Standard condition for aromatic and alkyl amines.
4-MethoxybenzylCs₂CO₃Acetonitrile80A stronger, more soluble base may improve yields for less reactive amines.[3]
tert-ButylK-OtBuTHF65A non-nucleophilic strong base is required for hindered amines.
AnilineNaHDMF100Electron-deficient anilines may require more forcing conditions.

Strategy 2: Stepwise Annulation via a Functionalized Thietane Intermediate

This strategy offers greater control by building the scaffold one ring at a time. It relies on the synthesis of a thietane bearing two different orthogonal functional groups, such as an aldehyde and a chloromethyl group. This approach is analogous to a highly successful route used for 2,6-diazaspiro[3.3]heptanes.[2]

Causality and Mechanistic Insight: This linear approach begins with a functionalized thietane, such as 3-formyl-3-(chloromethyl)thietane. The aldehyde serves as a handle for introducing the nitrogen-containing ring via reductive amination. This reaction proceeds by forming an iminium ion intermediate between the aldehyde and a primary amine, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (STAB-H). STAB-H is particularly effective as it is selective for iminiums over aldehydes and tolerant of mildly acidic conditions. Following the reductive amination, the resulting secondary amine is perfectly positioned for an intramolecular Sₙ2 reaction with the chloromethyl group. This final cyclization is typically promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity and driving the formation of the azetidine ring.

Workflow: Stepwise Annulation

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization A 3-Formyl-3-(chloromethyl)thietane C Reductive Amination Intermediate A->C STAB-H AcOH, DCE B Primary Amine (R-NH₂) B->C D Functionalized this compound C->D Base (e.g., K-OtBu) THF, Heat

Caption: Stepwise synthesis involving reductive amination and cyclization.

Protocol 2: Synthesis of 6-Cyclohexyl-2-thia-6-azaspiro[3.3]heptane

This protocol is adapted from a procedure for the synthesis of 2,6-diazaspiro[3.3]heptanes.[2] The synthesis of the key intermediate, 3-formyl-3-(chloromethyl)thietane, can be envisioned from thietan-3-one.[4][5]

Materials:

  • 3-Formyl-3-(chloromethyl)thietane (1.0 eq)

  • Cyclohexylamine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB-H, 1.5 eq)

  • Acetic acid (1.0 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Potassium tert-butoxide (K-OtBu, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

Part A: Reductive Amination

  • Dissolve 3-formyl-3-(chloromethyl)thietane in anhydrous DCE in a round-bottom flask under an inert atmosphere.

  • Add cyclohexylamine followed by glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at room temperature for 4-6 hours until the starting aldehyde is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the crude intermediate amine. This intermediate can often be used in the next step without further purification.

Part B: Cyclization

  • Dissolve the crude amine intermediate from Part A in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 3-5 hours.

  • Monitor the cyclization by LC-MS. Upon completion, cool the mixture, quench with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product by silica gel column chromatography.

ParameterRecommended ConditionRationale / Insight
Reducing Agent Sodium triacetoxyborohydride (STAB-H)Mild and selective for iminium ions over carbonyls; effective under the slightly acidic conditions required for iminium formation.[2]
Cyclization Base Potassium tert-butoxide (K-OtBu)Strong, non-nucleophilic base that efficiently deprotonates the secondary amine without risk of competing side reactions.[2]
Solvent (Cyclization) THFGood solvent for the substrate and base; its boiling point is suitable for promoting the intramolecular cyclization.
Troubleshooting Incomplete cyclizationIf the reaction stalls, adding a small amount of a polar aprotic co-solvent like DMF can sometimes facilitate the final ring-closing step.

Characterization and Validation

The successful synthesis of functionalized 2-thia-6-azaspiro[3.3]heptanes must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The high symmetry of the unsubstituted scaffold will lead to simplified spectra. Key signals include the characteristic shifts for the protons on the thietane and azetidine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.

  • Chromatography: HPLC analysis is crucial for determining the purity of the final products.

Conclusion and Future Outlook

The synthetic strategies detailed in this guide provide robust and adaptable pathways to the novel this compound scaffold. By leveraging established methodologies for analogous oxa- and diaza-spirocycles, researchers can confidently access a wide range of functionalized derivatives. The convergent double annulation offers efficiency for library synthesis, while the stepwise approach provides greater control and access to different substitution patterns. The availability of these protocols opens the door for the systematic exploration of this scaffold's potential in medicinal chemistry, enabling the design of next-generation therapeutics with unique three-dimensional architectures.

References

Application Notes and Protocols for the N-Functionalization of 2-Thia-6-azaspiro[3.3]heptane: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, particularly strained small-ring scaffolds like the azaspiro[3.3]heptane core, have garnered significant attention. Their rigid, three-dimensional structures offer precise vectoral projection of substituents into binding pockets, often leading to enhanced target affinity and selectivity. Furthermore, these scaffolds can serve as bioisosteres for more common motifs such as piperidine, piperazine, and morpholine, while improving properties like aqueous solubility and metabolic stability.

This guide focuses on the N-functionalization of a key heterocyclic building block: 2-thia-6-azaspiro[3.3]heptane. The introduction of a sulfur atom into the spirocyclic framework presents unique opportunities for modulating the scaffold's properties. Herein, we provide a comprehensive overview of robust and versatile protocols for the N-acylation, N-alkylation, N-arylation, and reductive amination of this valuable synthetic intermediate. The protocols are designed to be accessible to researchers in drug discovery and development, with a focus on explaining the underlying chemical principles and providing practical, step-by-step instructions.

Synthesis of the Core Scaffold: this compound

Protocol 1: Synthesis of N-Boc-2-thia-6-azaspiro[3.3]heptane

The Boc-protected derivative is a versatile intermediate for many subsequent functionalization reactions.

Reaction Scheme:

Synthesis_of_N-Boc-2-thia-6-azaspiro[3.3]heptane reagents 3,3-bis(bromomethyl)thietane + tert-butyl carbamate NaH, DMF, 80 °C product N-Boc-2-thia-6-azaspiro[3.3]heptane reagents->product

Synthesis of N-Boc-2-thia-6-azaspiro[3.3]heptane.

Materials:

  • 3,3-bis(bromomethyl)thietane

  • tert-Butyl carbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an argon atmosphere, add tert-butyl carbamate (1.0 equivalent) portionwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 3,3-bis(bromomethyl)thietane (1.1 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-thia-6-azaspiro[3.3]heptane.

Protocol 2: Deprotection to Afford this compound Hydrochloride

Reaction Scheme:

Deprotection_of_N-Boc-2-thia-6-azaspiro[3.3]heptane reagents N-Boc-2-thia-6-azaspiro[3.3]heptane + HCl in Dioxane product This compound Hydrochloride reagents->product

Deprotection to the Hydrochloride Salt.

Materials:

  • N-Boc-2-thia-6-azaspiro[3.3]heptane

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-2-thia-6-azaspiro[3.3]heptane (1.0 equivalent) in a minimal amount of DCM.

  • Add 4 M HCl in 1,4-dioxane (5.0 equivalents) and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound hydrochloride as a white solid.

Protocols for N-Functionalization

The secondary amine of the this compound core is a versatile handle for introducing a wide array of functional groups. The following protocols detail common and robust methods for its derivatization.

N-Acylation

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals. This protocol describes a general procedure using acyl chlorides.

Causality Behind Experimental Choices: The use of an acyl chloride as the acylating agent provides a highly reactive electrophile, ensuring efficient conversion. A tertiary amine base, such as triethylamine or diisopropylethylamine, is included to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Dichloromethane is a common solvent choice due to its inertness and ability to dissolve a wide range of organic compounds.

Protocol 3: N-Acylation with Acyl Chlorides

Reaction Scheme:

N-Acylation reagents This compound HCl + Acyl Chloride Et3N, DCM, 0 °C to rt product N-Acyl-2-thia-6-azaspiro[3.3]heptane reagents->product

General Scheme for N-Acylation.

Materials:

  • This compound hydrochloride

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Parameter Condition Rationale
Amine This compound HClStarting material
Acylating Agent Acyl Chloride (1.1 eq.)Reactive electrophile
Base Et₃N or DIPEA (2.2 eq.)HCl scavenger
Solvent Anhydrous DCMInert reaction medium
Temperature 0 °C to room temperatureControls reaction rate
Workup Aqueous NaHCO₃ washNeutralizes excess acid
N-Alkylation

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents.

Causality Behind Experimental Choices: A polar aprotic solvent like DMF or acetonitrile is used to facilitate the Sₙ2 reaction. A base such as potassium carbonate is required to deprotonate the amine hydrochloride in situ and to neutralize the acid formed during the reaction. The addition of a catalytic amount of potassium iodide can accelerate the reaction with alkyl chlorides or bromides through the Finkelstein reaction.

Protocol 4: N-Alkylation with Alkyl Halides

Reaction Scheme:

N-Alkylation reagents This compound HCl + Alkyl Halide K2CO3, KI (cat.), DMF, 60 °C product N-Alkyl-2-thia-6-azaspiro[3.3]heptane reagents->product

General Scheme for N-Alkylation.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound hydrochloride (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

  • Add the alkyl halide (1.2 equivalents) and heat the mixture to 60 °C.

  • Stir the reaction for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Amine This compound HClStarting material
Alkylating Agent Alkyl Halide (1.2 eq.)Electrophile
Base K₂CO₃ (2.5 eq.)HCl scavenger and proton acceptor
Additive KI (catalytic)Accelerates reaction with chlorides/bromides
Solvent Anhydrous DMFPolar aprotic solvent for Sₙ2
Temperature 60 °CIncreases reaction rate
Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[1]

Causality Behind Experimental Choices: The choice of palladium precatalyst and ligand is crucial for the success of the Buchwald-Hartwig reaction. A bulky, electron-rich phosphine ligand, such as XPhos or RuPhos, is often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine. Toluene is a common solvent for this reaction. The presence of a thioether in the amine substrate is generally well-tolerated in modern Buchwald-Hartwig systems, although catalyst screening may be necessary for optimal results.

Protocol 5: Buchwald-Hartwig N-Arylation

Reaction Scheme:

Buchwald-Hartwig_N-Arylation reagents This compound + Aryl Halide Pd catalyst, Ligand, NaOtBu, Toluene, 100 °C product N-Aryl-2-thia-6-azaspiro[3.3]heptane reagents->product

General Scheme for N-Arylation.

Materials:

  • This compound (from the hydrochloride salt by neutralization)

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Celite

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and sodium tert-butoxide (1.4 equivalents).

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add anhydrous toluene and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Amine This compoundNucleophile
Electrophile Aryl Halide (1.0 eq.)Coupling partner
Catalyst System Pd precatalyst (1-5 mol%) + LigandFacilitates C-N bond formation
Base NaOtBu (1.4 eq.)Deprotonates the amine
Solvent Anhydrous TolueneHigh-boiling, inert solvent
Temperature 100 °CDrives the reaction to completion
Reductive Amination

Reductive amination is a versatile and highly efficient method for the N-alkylation of amines with aldehydes and ketones, avoiding the over-alkylation issues sometimes encountered with alkyl halides.[2]

Causality Behind Experimental Choices: The reaction proceeds via the in situ formation of an iminium ion intermediate, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is selective for the reduction of iminium ions in the presence of the starting carbonyl compound and is compatible with mildly acidic conditions that favor iminium ion formation.[3] Dichloroethane (DCE) is a common solvent for reductive aminations with STAB. The presence of a thioether is generally not problematic for this reaction.

Protocol 6: Reductive Amination with Aldehydes and Ketones

Reaction Scheme:

Reductive_Amination reagents This compound + Aldehyde/Ketone NaBH(OAc)3, DCE, rt product N-Substituted-2-thia-6-azaspiro[3.3]heptane reagents->product

References

Application Notes and Protocols: Leveraging 2-Thia-6-azaspiro[3.3]heptane in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular architectures with enhanced pharmacological properties is a central theme in modern drug discovery. Spirocyclic scaffolds have emerged as particularly valuable motifs due to their inherent three-dimensionality, which can lead to improved target affinity, selectivity, and ADME properties.[1][2] Among these, the 2-thia-6-azaspiro[3.3]heptane core represents a compelling bioisostere for commonly used heterocycles like piperidine and morpholine, offering a unique vectoral arrangement of substituents in chemical space.[3] This application note provides a comprehensive guide to the strategic incorporation of this compound into small molecule libraries via solid-phase synthesis (SPS), a technique renowned for its efficiency and amenability to high-throughput chemistry.[4] We will detail the design of a suitable building block, protocols for resin immobilization and on-resin diversification, and robust cleavage strategies tailored for this sulfur-containing scaffold.

Introduction: The Strategic Advantage of this compound in Medicinal Chemistry

The rigid, bicyclic structure of this compound offers a significant departure from the conformational flexibility of traditional monocyclic amines. This rigidity can pre-organize appended functional groups into well-defined spatial orientations, potentially enhancing binding to biological targets. Furthermore, the introduction of a sulfur atom in place of a methylene group can modulate physicochemical properties such as lipophilicity and metabolic stability. The spirocyclic nature of the scaffold also increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher success rates in clinical development.[1]

Solid-phase synthesis provides an ideal platform for exploring the chemical space around this novel scaffold. The key advantages of SPS in this context include:

  • Efficiency and Automation: The ability to perform sequential reactions with simple filtration to remove excess reagents and byproducts dramatically accelerates the synthesis of compound libraries.

  • High Yields: Driving reactions to completion with an excess of reagents is facile on a solid support.

  • Purification: The final product is purified in a single step after cleavage from the resin, eliminating the need for intermediate purification.

This guide will provide the necessary protocols to empower medicinal chemists to harness the potential of the this compound scaffold through the power of solid-phase synthesis.

Designing a Versatile this compound Building Block for SPS

A successful solid-phase synthesis campaign begins with a well-designed building block. For the this compound core, the building block must possess three key features:

  • A functional handle for attachment to the solid support. A carboxylic acid is a common and versatile choice, allowing for amide bond formation with an amine-functionalized resin.

  • An orthogonal protecting group on the azetidine nitrogen. This allows for selective deprotection and subsequent diversification on the solid support. The Boc (tert-butyloxycarbonyl) group is ideal due to its stability under coupling conditions and its lability to acid.

  • The stable this compound core.

A proposed building block, N-Boc-2-thia-6-azaspiro[3.3]heptane-6-carboxylic acid , is depicted below. Its synthesis can be envisioned through multi-step sequences starting from commercially available materials, adapting known procedures for related azaspirocycles.[3][5]

Figure 1. Proposed this compound building block for SPS.

Solid-Phase Synthesis Workflow

The overall workflow for the solid-phase synthesis of a library of this compound derivatives is outlined below. This process involves immobilization of the building block, on-resin diversification, and final cleavage from the solid support.

workflow Resin Amine-Functionalized Resin (e.g., Rink Amide Resin) Immobilization Immobilization of Building Block Resin->Immobilization Resin_BB Resin-Bound Scaffold Immobilization->Resin_BB Deprotection Boc Deprotection (TFA) Resin_BB->Deprotection Diversification On-Resin Diversification (Acylation, Alkylation, etc.) Deprotection->Diversification Resin_Library Resin-Bound Library Member Diversification->Resin_Library Cleavage Cleavage from Resin (TFA Cocktail) Resin_Library->Cleavage Final_Product Purified Library Member Cleavage->Final_Product

Figure 2. General workflow for the solid-phase synthesis.

Protocol 1: Immobilization of the Building Block

This protocol describes the coupling of the carboxylic acid handle of the building block to an amine-functionalized resin, such as Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • N-Boc-2-thia-6-azaspiro[3.3]heptane-6-carboxylic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), synthesis grade

  • Methanol, synthesis grade

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Place the Rink Amide resin (1 g, 0.7 mmol) in the synthesis vessel. Add DMF (10 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the DMF.

  • Pre-activation: In a separate vial, dissolve the building block (0.57 g, 2.1 mmol, 3 eq.) and HBTU (0.79 g, 2.1 mmol, 3 eq.) in DMF (5 mL). Add DIPEA (0.73 mL, 4.2 mmol, 6 eq.) and vortex for 2 minutes.

  • Coupling: Add the pre-activated solution to the swollen resin. Gently agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under a stream of nitrogen and then in a vacuum desiccator to a constant weight.

  • Loading Determination (Optional): The loading of the building block onto the resin can be determined by Fmoc quantification after cleaving the Fmoc group from a known mass of resin, if Rink Amide resin is used. For other resins, gravimetric analysis or cleavage of a small sample can be performed.

ParameterHypothetical Value
Initial Resin Loading0.7 mmol/g
Building Block Equivalents3.0
Coupling Time4 hours
Estimated Loading Efficiency >95%
Final Resin Loading ~0.67 mmol/g
Protocol 2: On-Resin Diversification via Acylation

This protocol details the deprotection of the Boc group and subsequent acylation of the secondary amine of the resin-bound this compound.

Materials:

  • Resin-bound this compound from Protocol 1

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • DCM

  • Carboxylic acid of choice (for diversification)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Boc Deprotection:

    • Swell the resin (500 mg) in DCM (5 mL) for 20 minutes.

    • Drain the DCM.

    • Add a solution of 20% TFA and 2.5% TIS in DCM (5 mL). Agitate for 30 minutes.

    • Drain the deprotection solution and wash the resin with DCM (3 x 5 mL).

    • Neutralize the resin by washing with 10% DIPEA in DMF (2 x 5 mL), followed by DMF (3 x 5 mL).

  • Acylation:

    • In a separate vial, dissolve the desired carboxylic acid (3 eq.) and HATU (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated carboxylic acid solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

  • Washing and Drying:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

    • Dry the resin under vacuum.

  • Reaction Monitoring:

    • The completion of the acylation can be monitored by a Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates the absence of free primary/secondary amines and thus a complete reaction.

    • Alternatively, a small sample of beads can be analyzed by FT-IR spectroscopy to observe the appearance of the amide carbonyl stretch.[6][7]

Protocol 3: Cleavage from the Solid Support

The final step is the cleavage of the synthesized molecule from the resin. Due to the presence of a sulfur atom, which can be susceptible to side reactions, a carefully chosen cleavage cocktail with appropriate scavengers is crucial.

Materials:

  • Dried, resin-bound final product

  • TFA

  • TIS

  • EDT (1,2-Ethanedithiol)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried resin (e.g., 200 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin. Agitate at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate into a clean round-bottom flask. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

  • TFA Removal: Concentrate the combined filtrates under a gentle stream of nitrogen or by rotary evaporation until a small volume remains.

  • Precipitation: Add cold diethyl ether (30-40 mL) to the concentrated solution to precipitate the crude product.

  • Isolation and Purification:

    • Centrifuge the mixture and decant the ether, or filter the precipitate through a fine frit.

    • Wash the crude product with cold diethyl ether (2 x 10 mL).

    • Dry the crude product under vacuum.

    • Purify the crude product by reverse-phase HPLC.

ParameterRecommended ValueRationale
Cleavage CocktailTFA/H₂O/TIS/EDT (92.5:2.5:2.5:2.5)Standard strong acid cleavage. TIS scavenges carbocations. EDT protects the sulfur atom from side reactions.
Cleavage Time2 hoursSufficient for most acid-labile linkers.
Expected Purity (Crude) 70-90% Dependent on the efficiency of the synthesis steps.
Purification Method RP-HPLC Standard for purification of small molecule libraries.

Analytical Characterization

On-Resin Analysis:

  • FT-IR Spectroscopy: A powerful, non-destructive technique to monitor the progress of reactions directly on the resin beads.[6][8][9] Key vibrational bands to monitor include the disappearance of the Boc-carbonyl (~1690 cm⁻¹) and the appearance of the new amide carbonyl (~1650 cm⁻¹).

Off-Resin Analysis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the cleaved product.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the final purified compound.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. By employing the solid-phase synthesis strategies outlined in this application note, researchers can efficiently generate libraries of derivatives for biological screening. The provided protocols offer a robust starting point for the immobilization, diversification, and cleavage of these valuable compounds. Careful selection of building blocks, linkers, and cleavage conditions, coupled with appropriate analytical monitoring, will enable the successful exploration of the chemical space surrounding this exciting spirocyclic core.

References

Application Notes & Protocols: Leveraging 2-Thia-6-azaspiro[3.3]heptane for Novel 3D Scaffolds in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Foreword: The evolution of drug discovery is marked by a continuous search for chemical scaffolds that can effectively explore novel regions of biological space. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, prioritizing low-complexity molecules that can be elaborated into potent, drug-like candidates. Within this field, the demand for three-dimensional (3D) fragments—those that depart from the flat, aromatic structures dominating historical screening collections—has surged. These 3D scaffolds offer improved physicochemical properties and access to unique protein-ligand interactions. This guide focuses on a particularly compelling scaffold: 2-Thia-6-azaspiro[3.3]heptane , a non-aromatic, rigid, and synthetically tractable building block poised to accelerate the discovery of next-generation therapeutics.

Introduction: The Strategic Value of Spirocyclic Scaffolds in FBDD

Fragment-based screening libraries have traditionally been over-represented by flat, sp2-hybridized aromatic systems. While successful, this chemical space is well-explored, and compounds derived from it often suffer from poor solubility and metabolic instability. The introduction of sp3-rich, rigid scaffolds like this compound directly addresses these limitations.

The spirocyclic nature of this scaffold, where two rings share a single atom, imparts a rigid, well-defined three-dimensional geometry. This rigidity is advantageous in FBDD for several reasons:

  • Reduced Conformational Entropy: Upon binding to a target protein, a rigid fragment loses less conformational entropy compared to a flexible one, which can lead to more favorable binding energies and higher ligand efficiencies.

  • Precise Vectorial Elaboration: The defined exit vectors from the spirocyclic core allow for precise and predictable exploration of the surrounding protein pocket during hit-to-lead optimization.

  • Improved Physicochemical Properties: The incorporation of this saturated heterocyclic scaffold often leads to improved solubility, reduced lipophilicity, and better metabolic profiles compared to traditional aromatic fragments.

The this compound motif is particularly noteworthy due to its bicyclic structure containing both a thietane and an azetidine ring. This combination offers two distinct points for chemical modification, providing a versatile platform for library development. The nitrogen atom of the azetidine ring serves as a key handle for derivatization, allowing for the introduction of various substituents to probe interactions with a target protein.

Diagram: The FBDD Workflow Using 3D Fragments

The following diagram illustrates the central role of 3D fragments like this compound in a typical FBDD campaign.

FBDD_Workflow cluster_0 1. Library Design & Curation cluster_1 2. Fragment Screening cluster_2 3. Hit Validation & Characterization cluster_3 4. Hit-to-Lead Optimization Lib_Design Curate Fragment Library (Emphasis on 3D Scaffolds like This compound) Screening Biophysical Screening (SPR, NMR, X-ray) Lib_Design->Screening Validation Validate Hits (Confirm Binding, Determine Kd) Screening->Validation Structure Structural Biology (X-ray, Cryo-EM) Validation->Structure SAR Structure-Activity Relationship (SAR) Studies Structure->SAR Chem_Synth Iterative Synthesis of Analogues SAR->Chem_Synth Chem_Synth->SAR Feedback Lead_Opt Lead Optimization (ADME/Tox Profiling) Chem_Synth->Lead_Opt

Caption: High-level workflow for Fragment-Based Drug Discovery (FBDD).

Core Applications & Methodologies

The utility of this compound spans the entire FBDD cascade, from initial library design to lead optimization.

Building High-Quality Fragment Libraries

The first step is the incorporation of the scaffold into a screening library. The parent molecule, often protected on the nitrogen (e.g., as a Boc derivative), serves as the starting point.

Protocol 1: Synthesis of a Boc-Protected Screening Fragment

This protocol outlines the synthesis of tert-butyl this compound-6-carboxylate, a common precursor for library development.

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is ideal for FBDD precursors. It is stable under many reaction conditions used for library synthesis but can be readily removed under acidic conditions to allow for subsequent elaboration of the nitrogen atom. This provides a strategic handle for post-screening chemical modification.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-Boc-azetidin-3-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add 3-thietanone (1.2 equivalents) to the solution.

  • Initiation: Cool the mixture to 0°C in an ice bath. Slowly add titanium(IV) chloride (TiCl4) (1.5 equivalents) dropwise while maintaining the temperature. The reaction is often exothermic.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired Boc-protected this compound.

Biophysical Screening for Hit Identification

Once the fragment library is assembled, it is screened against the protein target of interest. Due to the low molecular weight and typically weak binding affinity of fragments, sensitive biophysical techniques are required.

  • Surface Plasmon Resonance (SPR): A primary screening method to detect binding events in real-time without labeling. Fragments containing the this compound core are passed over a sensor chip immobilized with the target protein.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like saturation transfer difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) NMR are powerful for detecting weak binding. They can identify which parts of a fragment are in close proximity to the protein.

  • X-ray Crystallography: A high-resolution method where fragments are soaked into crystals of the target protein. This provides direct structural information on the binding mode, which is invaluable for guiding subsequent optimization.

Diagram: Hit Identification and Validation Workflow

Caption: Workflow for identifying and validating fragment hits.

Structure-Guided Hit-to-Lead Optimization

This is where the this compound scaffold truly excels. Once a fragment hit is identified and its binding mode is determined by X-ray crystallography, the defined exit vectors from the azetidine nitrogen and other positions on the rings guide the synthetic chemistry effort.

Protocol 2: Fragment Elaboration via Amide Coupling

This protocol describes a common strategy for growing the fragment from the azetidine nitrogen to engage with nearby sub-pockets on the protein surface.

Rationale: Amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry. By deprotecting the Boc group, the secondary amine of the azetidine ring becomes a nucleophile, ready to be coupled with a diverse range of carboxylic acids. This allows chemists to systematically probe the Structure-Activity Relationship (SAR).

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve the Boc-protected this compound hit (1 equivalent) in DCM. Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents or a 1:1 DCM/TFA solution) and stir at room temperature for 1-2 hours until TLC/LC-MS confirms complete removal of the Boc group.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of the free amine.

  • Amide Coupling Setup: In a separate flask, dissolve the desired carboxylic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents). Stir for 5-10 minutes to activate the carboxylic acid.

  • Addition of Amine: Add a solution of the deprotected spirocyclic amine TFA salt (1.2 equivalents) in DMF to the activated acid mixture.

  • Reaction and Workup: Stir the reaction at room temperature for 4-12 hours. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over Na2SO4, filter, concentrate, and purify the final amide product by flash chromatography or preparative HPLC.

Data Interpretation: Key Metrics for Success

The evaluation of fragments and their derivatives relies on more than just binding affinity. Ligand efficiency metrics are crucial for prioritizing which chemical scaffolds to advance.

MetricFormulaInterpretationIdeal Value for Fragments
Binding Affinity (Kd) -Direct measure of target binding strength.100 µM - 10 mM
Ligand Efficiency (LE) ΔG / N (where N is the number of heavy atoms)Measures the binding energy per non-hydrogen atom. Normalizes for size.≥ 0.3 kcal/mol per heavy atom
Lipophilic Ligand Efficiency (LLE) pIC50 - cLogPBalances potency against lipophilicity, a key factor for ADME properties.≥ 5

Table 1: Key performance metrics for evaluating fragment hits and their elaborated analogues.

When optimizing a hit derived from this compound, the goal is to increase binding affinity (lower Kd) while maintaining or improving LE and LLE. The rigidity of the spirocyclic core often provides a strong starting LE value.

Case Study Synopsis: Targeting Bromodomains

Bromodomains are protein interaction modules that recognize acetylated lysine residues and are attractive targets in oncology and inflammation. Several drug discovery programs have utilized spirocyclic scaffolds to develop potent and selective bromodomain inhibitors. For instance, derivatives of spiro[3.3]heptane have been successfully used to design inhibitors of the BRPF (Bromodomain and PHD Finger-containing) family of proteins. The 3D nature of the scaffold allowed for optimal positioning of functional groups to interact with key residues in the binding pocket, leading to compounds with nanomolar affinity and excellent selectivity. The this compound core offers a similar strategic advantage for exploring the binding sites of such targets.

Conclusion and Future Outlook

The this compound scaffold represents a valuable tool in the modern medicinal chemist's arsenal. Its inherent three-dimensionality, synthetic accessibility, and rigid conformational nature make it an ideal starting point for FBDD campaigns targeting challenging protein classes. By moving away from flatland and embracing novel 3D chemical space, researchers can unlock new therapeutic opportunities and develop drug candidates with superior pharmacological profiles. The protocols and strategies outlined in this guide provide a robust framework for successfully integrating this powerful scaffold into any drug discovery program.

Design and Synthesis of 2-Thia-6-azaspiro[3.3]heptane-Containing Libraries: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space dominated by sp²-hybridized aromatic systems.[1] The incorporation of three-dimensional (3D) scaffolds has emerged as a powerful strategy to improve physicochemical properties, target selectivity, and overall drug-likeness.[1][2] Among these 3D frameworks, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent rigidity and unique spatial arrangement of substituents.[2][3]

The 2-thia-6-azaspiro[3.3]heptane (TASH) scaffold, a unique heterocyclic spirocycle, offers a compelling structural motif for the design of novel compound libraries. Its distinct 3D geometry, combining a thietane and an azetidine ring, provides a rigid framework that can project substituents into precise vectors in chemical space, enabling fine-tuned interactions with biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design principles and synthetic protocols for constructing diverse this compound-containing libraries.

Design Principles for TASH-Containing Libraries

The design of a high-quality compound library is as crucial as its synthesis. For TASH-based libraries, the following principles should be considered to maximize chemical diversity and biological relevance:

  • Scaffold Rigidity and Vectorial Projection: The spiro[3.3]heptane core imparts significant conformational restriction.[1] This rigidity is advantageous as it reduces the entropic penalty upon binding to a target. The substituents on the azetidine and thietane rings are projected in well-defined spatial orientations, allowing for the systematic exploration of a target's binding pocket.

  • Strategic Placement of Exit Vectors: The nitrogen atom of the azetidine ring serves as a primary point for diversification. Functionalization at this position allows for the introduction of a wide array of substituents, influencing properties such as solubility, lipophilicity, and target engagement. Further functionalization on the carbon atoms of either ring can introduce additional diversity and fine-tune the molecule's properties. The preparation of versatile azaspiro[3.3]heptanes with multiple exit vectors is a key strategy.[4]

  • Bioisosteric Replacement: The TASH scaffold can be considered a bioisostere of other commonly used saturated heterocycles, such as piperidine or piperazine.[5] This allows for the exploration of novel intellectual property space and potentially improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, 1-azaspiro[3.3]heptanes have been successfully employed as bioisosteres of piperidine.[5]

  • Fsp³-Richness and "Escape from Flatland": The high fraction of sp³-hybridized carbon atoms in the TASH scaffold contributes to its three-dimensional character.[6][7] This "escape from flatland" is a widely recognized strategy to improve the developability of drug candidates by enhancing solubility and reducing off-target toxicity.[1]

Synthetic Protocols for this compound Libraries

The synthesis of the TASH core and its subsequent diversification are key to building a successful library. The following protocols are based on established and robust chemical transformations, providing a reliable foundation for library production.

Protocol 1: Synthesis of the Core this compound Scaffold

The construction of the spirocyclic core is the foundational step. A common and effective strategy involves the double cyclization of a suitable precursor.

Workflow for Core Synthesis:

Core_Synthesis_Workflow A 3,3-Bis(bromomethyl)oxetane C Thietane-3,3-diyldimethanethiol A->C Nucleophilic Substitution B Sodium Sulfide B->C D Dibromo precursor C->D Bromination F N-Protected TASH D->F Cyclization E Amine E->F H This compound (TASH Core) F->H e.g., H₂, Pd/C G Deprotection G->H

Caption: General workflow for the synthesis of the this compound core.

Step-by-Step Methodology:

  • Synthesis of 3,3-Bis(hydroxymethyl)thietane:

    • To a solution of 1,3-dichloro-2,2-propanediol in a suitable solvent (e.g., DMF), add sodium sulfide nonahydrate in portions.

    • Heat the reaction mixture to promote the cyclization.

    • After completion, extract the product and purify by distillation or chromatography.

  • Conversion to 3,3-Bis(bromomethyl)thietane:

    • Treat the diol with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

    • Carefully control the reaction temperature to avoid side reactions.

    • Purify the resulting dibromide by chromatography.

  • Synthesis of N-Protected this compound:

    • React the 3,3-bis(bromomethyl)thietane with a primary amine bearing a suitable protecting group (e.g., benzylamine or a carbamate).

    • The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF).

    • This double N-alkylation and subsequent cyclization forms the protected TASH core.

  • Deprotection to Yield the TASH Core:

    • Remove the protecting group under appropriate conditions. For a benzyl group, catalytic hydrogenation (e.g., H₂, Pd/C) is effective. For a Boc group, acidic conditions (e.g., TFA in DCM) are used.

    • The resulting this compound is often isolated as a salt (e.g., hydrochloride or oxalate) to improve stability and handling.[8]

Protocol 2: Library Diversification via N-Functionalization

The secondary amine of the TASH core is the primary handle for introducing diversity. A variety of robust reactions can be employed in a parallel synthesis format to generate a library of analogs.

Workflow for Library Diversification:

Library_Diversification cluster_reactions Diversification Reactions Core TASH Core ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Core->ReductiveAmination Acylation Acylation (R-COCl or R-COOH, coupling agent) Core->Acylation Sulfonylation Sulfonylation (R-SO₂Cl, Base) Core->Sulfonylation Alkylation Alkylation (R-X, Base) Core->Alkylation Library TASH Library ReductiveAmination->Library Diverse Aldehydes Acylation->Library Diverse Acyl Chlorides/ Carboxylic Acids Sulfonylation->Library Diverse Sulfonyl Chlorides Alkylation->Library Diverse Alkyl Halides

Caption: Diversification strategies for the this compound library.

Step-by-Step Methodologies:

  • A. Reductive Amination:

    • In a reaction vial, dissolve the TASH core in a suitable solvent (e.g., dichloroethane or THF).

    • Add a diverse set of aldehydes or ketones (1.1 equivalents).

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Quench the reaction with an aqueous solution of sodium bicarbonate.

    • Extract the product and purify using parallel purification techniques (e.g., mass-directed automated flash chromatography).

  • B. Acylation:

    • Dissolve the TASH core in a solvent like dichloromethane (DCM) or DMF.

    • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Add a solution of the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 equivalents).

    • Stir at room temperature until the reaction is complete.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to obtain the acylated product, which can then be purified.

  • C. Sulfonylation:

    • Dissolve the TASH core and a base (e.g., pyridine or TEA) in DCM.

    • Cool the mixture in an ice bath.

    • Add the sulfonyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with dilute acid (e.g., 1M HCl), water, and brine.

    • Purify the resulting sulfonamide by chromatography.

Data Presentation and Characterization

Systematic characterization of the synthesized library is essential to ensure quality and provide valuable data for subsequent screening and SAR (Structure-Activity Relationship) studies.

Compound ID R-Group Reaction Type Yield (%) Purity (%) MW ( g/mol ) cLogP (calc.)
TASH-001BenzylReductive Amination85>98205.332.15
TASH-0024-FluorobenzoylAcylation92>99237.291.88
TASH-003PhenylsulfonylSulfonylation78>97255.361.54
TASH-0042-PhenylethylAlkylation75>95219.362.45
... (extend with library data)

Analytical Techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the identity (mass) and purity of each compound.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR for structural elucidation of the core scaffold and selected library members.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of key compounds.

Conclusion and Future Directions

The this compound scaffold represents a valuable building block for the construction of innovative, three-dimensional compound libraries. The synthetic protocols outlined in this application note provide a robust and versatile platform for accessing a wide range of TASH derivatives. The inherent rigidity and well-defined substituent vectors of this scaffold make it an attractive starting point for hit-finding and lead optimization campaigns. Future work could focus on the development of stereoselective syntheses to access enantiomerically pure TASH derivatives, further expanding the accessible chemical space and enabling more precise probing of chiral biological targets. The exploration of such novel chemical matter is critical for the discovery of next-generation therapeutics.[6][7]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2-Thia-6-azaspiro[3.3]heptane in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is relentless. The this compound motif has recently garnered significant attention as a bioisosteric replacement for commonly used saturated heterocycles like piperazine and morpholine.[1] Its rigid, three-dimensional structure offers a unique conformational constraint, providing a well-defined vector for substituent placement and potentially enhancing binding affinity and selectivity to biological targets.[2][3] The introduction of the sulfur atom modulates key properties such as lipophilicity and metabolic stability, making this scaffold an attractive building block for the next generation of therapeutics.[2]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry, by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[4][5] This guide provides detailed application notes and protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions, with a primary focus on the robust and versatile Buchwald-Hartwig amination for the synthesis of N-aryl derivatives. Additionally, representative protocols for Suzuki-Miyaura and Sonogashira couplings are presented to illustrate the broader synthetic utility of this valuable scaffold.

Mechanistic Insights: The Palladium Catalytic Cycle

The power of palladium-catalyzed cross-coupling reactions lies in a well-defined catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[4][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex  Oxidative Addition + R-X Transmetalation/Amine Coordination Transmetalation/Amine Coordination Oxidative Addition Complex->Transmetalation/Amine Coordination  + R'-M or R'2NH Reductive Elimination Complex Reductive Elimination Complex Transmetalation/Amine Coordination->Reductive Elimination Complex  Ligand Reorganization Reductive Elimination Complex->Pd(0)L2  Reductive Elimination - R-R'

Caption: Generalized Palladium Catalytic Cycle.

1. Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[4]

2. Transmetalation / Amine Coordination:

  • For C-C Couplings (e.g., Suzuki, Sonogashira): An organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.[6]

  • For C-N Couplings (Buchwald-Hartwig): The amine substrate coordinates to the palladium center. Subsequent deprotonation by a base generates a palladium-amido complex.[6]

3. Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Application & Protocols

I. N-Arylation of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl amines.[4] The following protocol is adapted from established procedures for the analogous 2,6-diazaspiro[3.3]heptane, demonstrating high yields and broad substrate scope.[7]

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound

Buchwald-Hartwig Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, This compound·HCl, Pd Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent atmosphere Degas and Place under Inert Atmosphere solvent->atmosphere heat Heat to Specified Temperature atmosphere->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench and Extract cool->quench purify Purify by Column Chromatography quench->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound hydrochloride

  • Aryl halide (bromide or chloride)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

Step-by-Step Protocol:

  • To a dry reaction vial, add the aryl halide (1.0 mmol), this compound hydrochloride (1.2 mmol), palladium pre-catalyst (0.02 mmol, 2 mol%), and phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (2.5 mmol).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-thia-6-azaspiro[3.3]heptane.

Data Presentation: Representative Reaction Conditions and Yields

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene10012>90 (expected)
24-ChlorobenzonitrilePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane11018>85 (expected)
32-Bromo-pyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene10016>88 (expected)
(Yields are estimated based on analogous reactions with 2,6-diazaspiro[3.3]heptane and are for illustrative purposes.)[7]
II. Suzuki-Miyaura Coupling with a Functionalized this compound Scaffold

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[6][8] The following is a representative protocol for the coupling of a hypothetical boronic acid derivative of this compound with an aryl bromide.

Protocol 2: Representative Procedure for Suzuki-Miyaura Coupling

Materials:

  • N-Boc-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thia-6-azaspiro[3.3]heptane (hypothetical)

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Step-by-Step Protocol:

  • In a reaction flask, dissolve the N-Boc-6-(boryl)-2-thia-6-azaspiro[3.3]heptane derivative (1.0 mmol) and the aryl bromide (1.2 mmol) in the chosen solvent system (e.g., 4 mL of dioxane and 1 mL of 2M aqueous K₂CO₃).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the palladium catalyst (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the residue by flash chromatography to yield the coupled product.

III. Sonogashira Coupling of a Halogenated this compound

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is invaluable for the synthesis of alkynyl-substituted compounds.[9][10] This representative protocol outlines the coupling of a hypothetical halogenated this compound with a terminal alkyne.

Protocol 3: Representative Procedure for Sonogashira Coupling

Materials:

  • N-Boc-6-iodo-2-thia-6-azaspiro[3.3]heptane (hypothetical)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Step-by-Step Protocol:

  • To a Schlenk flask, add the N-Boc-6-iodo-2-thia-6-azaspiro[3.3]heptane derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (5 mL) and the base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) as needed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The this compound scaffold represents a significant opportunity for innovation in drug discovery. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and versatile toolkit for the synthesis of novel derivatives. The Buchwald-Hartwig amination, in particular, offers a reliable pathway to N-aryl substituted analogs, which are of high interest in pharmaceutical development. While specific literature examples for Suzuki-Miyaura and Sonogashira couplings of this exact scaffold are emerging, the provided protocols, grounded in established chemical principles, serve as a strong foundation for further exploration and methods development. As the demand for novel, three-dimensional chemical matter continues to grow, the application of these powerful synthetic methods to the this compound core will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols: Harnessing Flow Chemistry for the Efficient Synthesis of Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azaspiro[3.3]heptanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among these, azaspiro[3.3]heptane derivatives have emerged as a class of compounds with significant potential.[1][2][3][4][5] These rigid, three-dimensional structures are increasingly utilized as bioisosteres for more common saturated heterocycles such as piperidines and piperazines.[3][6][7][8][9][10] The unique spirocyclic core of azaspiro[3.3]heptanes can lead to enhanced aqueous solubility, greater metabolic stability, and a desirable vectoral projection of substituents into three-dimensional space, which can facilitate more specific and potent interactions with biological targets.[1][3]

Traditionally, the synthesis of these valuable building blocks has been approached using batch chemistry methods. However, as the demand for these scaffolds grows, more efficient, scalable, and safer synthetic strategies are required. This is where the paradigm of flow chemistry offers a transformative solution.[11][12][13][14][15]

The Flow Chemistry Advantage: A Paradigm Shift in Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[11][12][13] This methodology presents several distinct advantages over conventional batch processing, particularly for the synthesis of complex molecules like azaspiro[3.3]heptane derivatives:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risks associated with highly reactive intermediates or exothermic reactions.[13][14][15]

  • Precise Reaction Control: Flow systems allow for superior control over critical reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields.[11][14][16]

  • Improved Efficiency and Scalability: The continuous nature of flow synthesis allows for the rapid production of large quantities of material by simply extending the operation time.[15][16][17] This seamless scalability from laboratory to production scale is a significant advantage in drug development.[17][18]

  • Access to Novel Reaction Conditions: Flow reactors can be easily pressurized, enabling the use of solvents at temperatures above their boiling points, which can dramatically accelerate reaction rates.[15]

  • Integration of Automation and In-line Analysis: Flow chemistry setups can be readily automated for high-throughput screening of reaction conditions and integrated with in-line analytical techniques for real-time reaction monitoring and optimization.[18][19]

Photochemical Synthesis of Azaspiro[3.3]heptane Derivatives in Flow: A Proposed Protocol

Photochemistry offers a powerful and often milder alternative to traditional thermal methods for the construction of complex molecular architectures. When coupled with flow chemistry, photochemical reactions can be performed with exceptional efficiency and control.[20][21][22][23] The high surface-area-to-volume ratio of flow reactors ensures uniform irradiation of the reaction mixture, preventing over-irradiation and the formation of byproducts.[16][20]

Herein, we propose a detailed protocol for the synthesis of a 2-azaspiro[3.3]heptane derivative via a photochemical [2+2] cycloaddition in a continuous flow reactor. This approach is based on established principles of photochemical reactions in flow and the known reactivity of relevant starting materials.

Reaction Scheme

A plausible photochemical route to the azaspiro[3.3]heptane core involves the [2+2] cycloaddition of an N-protected 3-methyleneazetidine with a suitable alkene, followed by deprotection.

Experimental Workflow Diagram

The following diagram illustrates the proposed continuous flow setup for the photochemical synthesis of the azaspiro[3.3]heptane derivative.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection & Analysis ReagentA Reservoir 1: N-Boc-3-methyleneazetidine in Acetonitrile PumpA HPLC Pump A ReagentA->PumpA ReagentB Reservoir 2: Alkene & Photosensitizer in Acetonitrile PumpB HPLC Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Photochemical Flow Reactor (FEP Tubing, UV-LEDs) Mixer->Reactor Combined Reagent Stream Analysis In-line FTIR/UV-Vis (Optional) Reactor->Analysis BPR Back Pressure Regulator Collection Product Collection Vial BPR->Collection Product Stream Analysis->BPR caption Experimental workflow for flow synthesis.

Caption: Experimental workflow for flow synthesis.

Materials and Equipment
Reagents Equipment
N-Boc-3-methyleneazetidineDual HPLC Pump System
Alkene (e.g., ethylene, bubbled through solvent)T-Mixer
Photosensitizer (e.g., Acetophenone)Photochemical Flow Reactor (e.g., Vapourtec UV-150 or similar)[20]
Acetonitrile (HPLC grade, degassed)FEP or PFA Tubing for reactor coil
Trifluoroacetic acid (for deprotection)Back Pressure Regulator (100 psi)
Diethyl etherProduct Collection Vial
Saturated sodium bicarbonate solutionIn-line analytical probe (optional)
Anhydrous magnesium sulfateStandard laboratory glassware
Step-by-Step Protocol

Part 1: Preparation of Reagent Solutions

  • Solution A: Prepare a 0.1 M solution of N-Boc-3-methyleneazetidine in degassed acetonitrile.

  • Solution B: Prepare a 0.1 M solution of the chosen alkene and a 0.01 M solution of the photosensitizer (e.g., acetophenone) in degassed acetonitrile. Note: If a gaseous alkene like ethylene is used, the solvent can be saturated by bubbling the gas through it.

Part 2: Flow Reactor Setup and Priming

  • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

  • Set the temperature of the photoreactor to 25 °C.[20]

  • Set the back pressure regulator to 100 psi. This prevents solvent outgassing and ensures a stable flow.

  • Prime both pump channels with acetonitrile at a flow rate of 0.5 mL/min until a stable baseline pressure is achieved.

Part 3: Photochemical Reaction in Flow

  • Set the flow rates for both pumps to deliver a 1:1 stoichiometric ratio of the reactants into the T-mixer. For example, set both Pump A and Pump B to 0.25 mL/min for a total flow rate of 0.5 mL/min.

  • Once the reagent streams are flowing steadily, switch on the UV-LED light source of the photoreactor (e.g., 365 nm).[20]

  • Allow the system to reach a steady state, which is typically 2-3 times the residence time of the reactor. The residence time can be calculated by dividing the reactor volume by the total flow rate.

  • Collect the product stream in a vial cooled in an ice bath.

Part 4: In-situ Deprotection (Optional, can be a separate batch step)

  • The collected product stream containing the N-Boc protected azaspiro[3.3]heptane derivative can be directly subjected to deprotection.

  • Add trifluoroacetic acid (TFA) dropwise to the collected solution at 0 °C and stir for 1-2 hours at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

Part 5: Work-up and Purification

  • Upon completion of the reaction (and deprotection), quench the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure azaspiro[3.3]heptane derivative.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes hypothetical data for the optimization of the flow synthesis.

Entry Flow Rate (mL/min) Residence Time (min) Temperature (°C) Yield (%)
11.0102565
20.5202580
30.25402585
40.5204078
50.5201075

Note: The data presented is illustrative. Actual results will vary depending on the specific substrates and conditions used.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conversion Insufficient residence timeDecrease the flow rate to increase the residence time.
Low light intensityEnsure the light source is functioning correctly and is of the appropriate wavelength for the photosensitizer.
Byproduct Formation Over-irradiationIncrease the flow rate to decrease the residence time.
Incorrect temperatureOptimize the reaction temperature.
Clogging in the Reactor Precipitation of starting materials or productUse a more dilute solution or a co-solvent to improve solubility. Increase the temperature if the compounds are thermally stable.
Unstable Flow/Pressure Air bubbles in the systemDegas the solvents thoroughly before use. Prime the pumps carefully.
Leak in the systemCheck all fittings and connections for leaks.

Logical Relationships in Flow Synthesis

The following diagram illustrates the key relationships between reaction parameters and outcomes in the described flow synthesis.

G cluster_0 Controllable Parameters cluster_1 Dependent Variables cluster_2 Outcomes FlowRate Flow Rate ResidenceTime Residence Time FlowRate->ResidenceTime inversely proportional Temperature Temperature ReactionRate Reaction Rate Temperature->ReactionRate directly proportional Selectivity Selectivity Temperature->Selectivity Concentration Concentration Concentration->ReactionRate directly proportional LightIntensity Light Intensity LightIntensity->ReactionRate directly proportional Yield Yield ResidenceTime->Yield ReactionRate->Yield ReactionRate->Selectivity caption Parameter relationships in flow synthesis.

Caption: Parameter relationships in flow synthesis.

Conclusion

The adoption of flow chemistry for the synthesis of azaspiro[3.3]heptane derivatives represents a significant advancement over traditional batch methods. The enhanced control, safety, and scalability offered by continuous flow processing, particularly when combined with the elegance of photochemistry, provides a powerful platform for the efficient production of these valuable scaffolds. The protocols and guidelines presented in this application note are intended to serve as a comprehensive resource for researchers and scientists in the field of drug development, enabling them to harness the full potential of flow chemistry in their synthetic endeavors.

References

Unlocking Novel Chemical Space: A Guide to Multi-Component Reactions Featuring 2-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The relentless pursuit of novel molecular architectures with enhanced pharmacological properties is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as particularly valuable motifs, offering a rigid three-dimensional framework that can effectively probe biological space. Among these, the 2-thia-6-azaspiro[3.3]heptane core represents a unique and underexplored building block, combining the conformational rigidity of the spirocycle with the potential for specific interactions conferred by the thioether and secondary amine functionalities. This guide provides an in-depth exploration of the application of this compound in multi-component reactions (MCRs), a powerful class of chemical transformations that enable the rapid assembly of complex molecules from simple precursors.

The strategic advantage of MCRs lies in their convergent nature, allowing for the construction of diverse compound libraries with high atom economy and operational simplicity.[1][2] By employing this compound as a key component in these reactions, researchers can access novel chemical entities with potential applications in a wide range of therapeutic areas. This document will detail the synthesis of the foundational this compound scaffold and provide comprehensive, field-proven protocols for its utilization in Ugi and Passerini reactions, two of the most versatile and widely employed MCRs in medicinal chemistry.

The Strategic Importance of the this compound Scaffold

The this compound moiety is a bioisostere of other commonly used saturated heterocycles in drug discovery, such as piperidine and morpholine. However, its unique spirocyclic nature imparts a greater degree of conformational rigidity, which can lead to improved target selectivity and reduced off-target effects. The presence of the sulfur atom introduces a soft nucleophilic center and the potential for specific interactions with biological targets, while the secondary amine provides a convenient handle for further functionalization.

The synthesis of functionalized 2-azaspiro[3.3]heptane derivatives has been a subject of significant interest in medicinal chemistry, with applications in the development of orally bioavailable fetal hemoglobin inducers and as PROTAC linkers.[3][4] The incorporation of a thioether at the 2-position further expands the accessible chemical space and offers opportunities for the development of novel therapeutics.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the this compound core is a prerequisite for its widespread application in MCRs. While a variety of synthetic routes to substituted azaspiro[3.3]heptanes have been reported, a practical synthesis of the parent this compound is crucial.[5] For the purpose of these protocols, we will consider the commercially available this compound, which can be sourced from various chemical suppliers.[6] A tosyl-protected version, 6-(4-Methylbenzenesulfonyl)-2-thia-6-azaspiro[3.3]heptane, is also commercially available and can be deprotected under standard conditions if required.

Multi-Component Reactions: A Gateway to Molecular Diversity

Multi-component reactions are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all the starting materials.[1] This approach is highly convergent and allows for the rapid generation of diverse libraries of complex molecules. The Ugi and Passerini reactions are prime examples of isocyanide-based MCRs that have found widespread use in drug discovery.[7][8]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, a primary or secondary amine, a carboxylic acid, and an isocyanide.[7] The reaction proceeds through the formation of an iminium ion intermediate, which is then trapped by the isocyanide and the carboxylate, followed by an intramolecular acyl transfer (the Mumm rearrangement).

Ugi_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde Aldehyde One_Pot One-Pot Reaction (Methanol, RT) Aldehyde->One_Pot Thia-azaspiro This compound Thia-azaspiro->One_Pot Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->One_Pot Isocyanide Isocyanide Isocyanide->One_Pot Ugi_Product α-Acylamino Amide Derivative One_Pot->Ugi_Product

Caption: Conceptual workflow of the Ugi four-component reaction.

This protocol is a representative example and can be adapted for a wide range of substrates.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound115.201.0115 mg
Benzaldehyde106.121.0102 µL
Acetic Acid60.051.057 µL
tert-Butyl isocyanide83.131.0112 µL
Methanol (anhydrous)--5.0 mL

Procedure:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (115 mg, 1.0 mmol).

  • Dissolve the amine in anhydrous methanol (2.0 mL).

  • Add benzaldehyde (102 µL, 1.0 mmol) to the solution and stir for 10 minutes at room temperature to facilitate iminium ion formation.

  • In a separate vial, dissolve acetic acid (57 µL, 1.0 mmol) in anhydrous methanol (1.0 mL).

  • Add the acetic acid solution to the reaction mixture.

  • Add tert-butyl isocyanide (112 µL, 1.0 mmol) to the reaction mixture dropwise over 1 minute.

  • Stir the reaction at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.

Expected Outcome:

The reaction is expected to yield the corresponding α-acylamino amide derivative of this compound. The yield will vary depending on the specific substrates used but is generally moderate to good for Ugi reactions.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3][8] The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations.

Passerini_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde Aldehyde One_Pot One-Pot Reaction (Aprotic Solvent, RT) Aldehyde->One_Pot Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->One_Pot Isocyanide Isocyanide Isocyanide->One_Pot Passerini_Product α-Acyloxy Carboxamide One_Pot->Passerini_Product

Caption: Conceptual workflow of the Passerini three-component reaction.

While the Passerini reaction does not directly involve an amine component, this compound can be incorporated into the final product through a subsequent amidation step. Alternatively, a bifunctional starting material containing the spirocycle and a carboxylic acid or aldehyde/ketone functionality could be employed. For the purpose of this guide, we will focus on a post-MCR modification approach.

Step 1: Passerini Reaction

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Benzaldehyde106.121.0102 µL
Acetic Acid60.051.057 µL
tert-Butyl isocyanide83.131.0112 µL
Dichloromethane (DCM)--2.0 mL

Procedure:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (102 µL, 1.0 mmol), acetic acid (57 µL, 1.0 mmol), and dichloromethane (2.0 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyl isocyanide (112 µL, 1.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acyloxy carboxamide. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Amidation with this compound

Materials:

ReagentAmount (mmol)
Crude α-acyloxy carboxamide~1.0
This compound1.2
Coupling agent (e.g., HATU)1.2
Base (e.g., DIPEA)2.0
Solvent (e.g., DMF)-

Procedure:

  • Hydrolyze the ester of the crude α-acyloxy carboxamide to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • To a solution of the resulting carboxylic acid (~1.0 mmol) in DMF (5 mL), add HATU (456 mg, 1.2 mmol) and DIPEA (348 µL, 2.0 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (138 mg, 1.2 mmol) and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final amide.

Causality in Experimental Choices

  • Solvent Selection: Methanol is a common solvent for Ugi reactions as it effectively solvates the polar intermediates.[7] For the Passerini reaction, aprotic solvents like dichloromethane are preferred to favor the proposed concerted mechanism.[8]

  • Reagent Stoichiometry: A 1:1:1:1 stoichiometry is typically used in the Ugi reaction, although optimization may be required for specific substrates. In the amidation step, a slight excess of the amine and coupling reagents is used to ensure complete conversion of the carboxylic acid.

  • Temperature: Both the Ugi and Passerini reactions are often run at room temperature for operational simplicity. Cooling the initial mixture in the Passerini reaction can help to control any initial exotherm.

  • Purification: Flash column chromatography is a standard and effective method for purifying the products of these MCRs, which often have moderate polarity.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and extensively documented multi-component reactions.[2][7][8] The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS. The identity and purity of the final products should be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if necessary, elemental analysis. By following these analytical procedures, the integrity of the experimental results can be assured.

References

Application Notes and Protocols for the Incorporation of 2-Thia-6-azaspiro[3.3]heptane into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—The Imperative for Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the escape from "flatland"—the over-reliance on planar, aromatic scaffolds—is a paramount objective. Drug candidates with high planarity and low sp³ character have been correlated with higher failure rates in clinical trials, often due to poor solubility, undesirable bioavailability, and off-target toxicity[1]. Spirocyclic scaffolds have emerged as a powerful solution, introducing rigid, three-dimensional topographies that can significantly enhance the pharmacological and physicochemical profiles of bioactive molecules.

Among these, the azaspiro[3.3]heptane family has garnered intense interest as a class of versatile building blocks. These strained spirocycles serve as valuable bioisosteres for common saturated heterocycles like piperidine, morpholine, and piperazine, offering a predictable and rigid framework for orienting substituents in three-dimensional space[2][3][4]. This guide focuses specifically on a unique member of this family: 2-thia-6-azaspiro[3.3]heptane . By replacing an oxygen or nitrogen atom with sulfur, this scaffold introduces distinct electronic and steric properties, positioning it as a compelling, next-generation bioisostere for thiomorpholine and a novel scaffold for exploring uncharted chemical space.

These application notes provide a comprehensive overview of the rationale, synthetic strategies, and practical protocols for incorporating the this compound moiety into drug discovery programs.

Part 1: The Rationale—Why Incorporate this compound?

The decision to incorporate this scaffold is driven by its potential to confer significant advantages in molecular design, addressing key challenges in drug development.

Enhancing Physicochemical Properties

The introduction of the this compound core can favorably modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Solubility and Lipophilicity: Increasing the fraction of sp³-hybridized carbons is a validated strategy for improving aqueous solubility[1][5]. Counterintuitively, the replacement of a traditional heterocycle with a spiro-analogue can lower lipophilicity (logD). This effect is often attributed to the spirocycle's impact on the pKa of the nitrogen atom; the rigid, strained geometry can increase basicity, leading to a higher proportion of the protonated, more soluble form at physiological pH[6].

  • Metabolic Stability: The compact, neopentyl-like quaternary spirocenter can sterically shield adjacent functional groups from metabolic enzymes (e.g., Cytochrome P450s), potentially reducing metabolic turnover and improving in vivo half-life[5].

Optimizing Pharmacological Interactions

The rigid structure of the this compound scaffold is its most powerful feature for enhancing target engagement.

  • Precise Vectorization: Unlike conformationally flexible rings such as thiomorpholine, the spiro[3.3]heptane core has limited conformational freedom. This rigidity ensures that substituents are projected into space along well-defined, predictable vectors, enabling more precise and selective interactions with target proteins[2][7].

  • Novel Exit Vector Trajectories: The spiro[3.3]heptane framework presents non-collinear exit vectors for substituents, a distinct feature compared to the collinear vectors of para-substituted benzene rings or the geometries of traditional heterocycles. This allows for probing novel regions of a target's binding pocket, potentially unlocking new modes of action or improved potency[6][8].

Bioisosterism and Intellectual Property
  • Thiomorpholine Bioisostere: this compound serves as a structural surrogate for thiomorpholine. While maintaining a similar spatial relationship between the nitrogen and sulfur heteroatoms, its rigid structure and altered dimensions provide a unique alternative that can overcome liabilities associated with the parent heterocycle, such as metabolic oxidation at the carbons alpha to the heteroatoms.

  • Accessing Novel Chemical Space: As a relatively underexplored scaffold, its incorporation into known pharmacophores can generate novel, patent-free analogues of existing drugs, providing a clear path for life-cycle management and the development of new intellectual property[9][10].

PropertyThiomorpholineThis compoundRationale for Bioisosteric Replacement
Conformation Flexible (Chair)RigidReduces entropic penalty upon binding; predictable substituent orientation.
N-to-S Distance ~2.9 Å (avg.)~3.1 Å (estimated)Slightly increased distance can probe different binding interactions.
Exit Vectors Equatorial/AxialFixed, non-collinearOffers unique spatial arrangement for exploring novel binding interactions.
Metabolic Profile Prone to oxidation at C2/C6Quaternary spirocenter enhances stability.Potential for improved in vivo half-life and reduced metabolite formation.
Novelty Common ScaffoldNovel ScaffoldProvides access to new, patentable chemical matter.

Part 2: Synthetic Protocols for Incorporation

The key to leveraging the this compound scaffold is its efficient and versatile incorporation into target molecules. The secondary amine of the azetidine ring provides a convenient handle for a variety of functionalization reactions.

Below are detailed protocols for common conjugation strategies. Researchers should assume the availability of N-Boc protected this compound, which can be deprotected under standard acidic conditions (e.g., TFA in DCM) immediately prior to use.

Protocol 1: Reductive Amination with Aldehydes and Ketones

This is one of the most robust and widely used methods for forming C-N bonds, ideal for coupling the scaffold to a molecule containing a carbonyl group.

Principle: The secondary amine of the spirocycle reacts with an aldehyde or ketone to form a transient iminium (or enamine) intermediate, which is then reduced in situ by a mild hydride reagent to yield the corresponding tertiary amine. Sodium triacetoxyborohydride is the preferred reducing agent as it is selective for iminium ions over carbonyls and is tolerant of mildy acidic conditions.[11]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification Start Dissolve Aldehyde/Ketone (1.0 eq) and this compound (1.2 eq) in Anhydrous DCE Add_Acid Add Acetic Acid (1.1 eq) Start->Add_Acid Stir_1 Stir at RT for 30 min Add_Acid->Stir_1 Add_STAB Add NaBH(OAc)₃ (1.5 eq) portion-wise Stir_1->Add_STAB Stir_2 Stir at RT for 2-16 h (Monitor by LC-MS) Add_STAB->Stir_2 Quench Quench with sat. NaHCO₃ Stir_2->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification Start Add Aryl Halide (1.0 eq), Pd Catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., Xantphos, 4 mol%), and Base (e.g., Cs₂CO₃, 2.0 eq) to a dry flask Add_Reagents Add this compound (1.3 eq) and Anhydrous Toluene/Dioxane Start->Add_Reagents Degas Degas the mixture (e.g., Ar sparging for 15 min) Add_Reagents->Degas Heat Heat to 80-110 °C (Monitor by LC-MS) Degas->Heat Cool Cool to RT, filter through Celite Heat->Cool Concentrate Concentrate filtrate Cool->Concentrate Purify Purify via Column Chromatography Concentrate->Purify

References

The Strategic Synthesis of 2-Oxa-6-azaspiro[3.3]heptane: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel chemical matter with improved physicochemical properties is a central theme in contemporary drug discovery. In this context, strained spirocyclic systems have emerged as valuable scaffolds that offer a unique three-dimensional architecture, metabolic stability, and improved solubility. Among these, the 2-oxa-6-azaspiro[3.3]heptane motif has garnered significant attention as a bioisosteric replacement for the ubiquitous morpholine and piperazine rings, often leading to a desirable reduction in lipophilicity without compromising biological activity.[1] This application note provides a detailed overview of the practical and scalable synthesis of key 2-oxa-6-azaspiro[3.3]heptane intermediates, offering researchers and drug development professionals a comprehensive guide to accessing this valuable building block.

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a key component in a number of drug candidates, including epidermal growth factor receptor (EGFR) kinase inhibitors for cancer and leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease. Its incorporation has been shown to favorably modulate the properties of active pharmaceutical ingredients (APIs). For instance, AZD1979, a drug candidate, features this moiety and exhibits significantly lower lipophilicity and higher basicity compared to its morpholine analog.[1]

This guide will delve into the established synthetic routes, highlight recent advancements that enhance scalability and practicality, and provide detailed, step-by-step protocols for the synthesis of crucial intermediates.

Synthetic Strategies: From Foundational Methods to Scalable Innovations

The synthesis of 2-oxa-6-azaspiro[3.3]heptane has evolved significantly from its initial reports. The foundational method, developed by Carreira and colleagues, provided the first practical access to this spirocycle and remains a cornerstone of its synthesis.[2] However, challenges associated with scalability have prompted the development of improved procedures.

The Carreira Synthesis: A Foundational Approach

The original Carreira synthesis commences with the commercially available and cost-effective flame retardant, tribromoneopentyl alcohol (TBNPA).[3][4] The key transformation involves a one-pot reaction with p-toluenesulfonamide in the presence of a base, which accomplishes the simultaneous formation of both the oxetane and the N-tosyl-protected azetidine rings.[2] The final deprotection of the tosyl group is typically achieved using magnesium turnings in methanol.[2]

While elegant, this method faces challenges on a larger scale, particularly the sluggish filtration of magnesium salts formed during the deprotection step, which can lead to significant product loss and reduced yields.[2][4]

Enhancing Scalability: The Benzylamine and Sulfonate Salt Route

To address the scalability issues of the Carreira synthesis, an improved route utilizing benzylamine for the azetidine ring formation has been developed.[2] This method also introduces the use of sulfonic acid salts for the isolation of the final product. These salts, such as the methanesulfonate or p-toluenesulfonate, are often more crystalline, thermally stable, and exhibit better solubility compared to the oxalate salt commonly used in the Carreira protocol.[2][5][6]

The key steps in this improved synthesis are:

  • Oxetane Formation: Cyclization of tribromoneopentyl alcohol (TBNPA) using a strong base to form 3,3-bis(bromomethyl)oxetane.

  • Azetidine Formation: Reaction of 3,3-bis(bromomethyl)oxetane with benzylamine to construct the N-benzyl-2-oxa-6-azaspiro[3.3]heptane intermediate.

  • Debenzylation and Salt Formation: Removal of the benzyl protecting group via catalytic hydrogenation, followed by treatment with a sulfonic acid to yield the stable and highly soluble sulfonate salt of 2-oxa-6-azaspiro[3.3]heptane.[2]

This approach avoids the problematic magnesium-mediated deprotection and provides a more robust and scalable process for producing the desired spirocycle.

A Protecting-Group-Free Strategy for API Synthesis

A recent and highly efficient approach for the synthesis of a key intermediate for the tuberculosis drug candidate TBI-223 demonstrates a protecting-group-free, two-step process.[3][4][7] This strategy involves the direct alkylation of an aniline derivative with 3,3-bis(bromomethyl)oxetane.[3][4] This route is particularly advantageous for the synthesis of specific N-aryl derivatives, streamlining the overall synthesis and reducing costs by eliminating protection and deprotection steps.[3][4]

Visualizing the Synthetic Pathways

Synthesis_Workflows cluster_carreira Carreira Synthesis cluster_scalable Scalable Sulfonate Route cluster_pg_free Protecting-Group-Free Route TBNPA_C Tribromoneopentyl Alcohol (TBNPA) NTosyl_Spiro N-Tosyl-2-oxa-6- azaspiro[3.3]heptane TBNPA_C->NTosyl_Spiro p-Toluenesulfonamide, Base Free_Base_C 2-Oxa-6-azaspiro[3.3]heptane (Free Base) NTosyl_Spiro->Free_Base_C Mg, MeOH Oxalate_Salt Oxalate Salt Free_Base_C->Oxalate_Salt Oxalic Acid TBNPA_S Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane TBNPA_S->BBMO Base NBn_Spiro N-Benzyl-2-oxa-6- azaspiro[3.3]heptane BBMO->NBn_Spiro Benzylamine Free_Base_S 2-Oxa-6-azaspiro[3.3]heptane (Free Base) NBn_Spiro->Free_Base_S H2, Pd/C Sulfonate_Salt Sulfonate Salt Free_Base_S->Sulfonate_Salt Sulfonic Acid Aniline 2-Fluoro-4-nitroaniline Final_Product 6-(2-Fluoro-4-nitrophenyl)-2- oxa-6-azaspiro[3.3]heptane Aniline->Final_Product Base BBMO_PG 3,3-Bis(bromomethyl)oxetane BBMO_PG->Final_Product

Caption: Comparative overview of synthetic routes to 2-oxa-6-azaspiro[3.3]heptane intermediates.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-oxa-6-azaspiro[3.3]heptane

This protocol details the synthesis of the commonly used N-Boc protected intermediate, which is valuable for further functionalization.

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

  • To a solution of tribromoneopentyl alcohol (TBNPA) in a suitable solvent (e.g., toluene), add a solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture, and perform a liquid-liquid extraction.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford 3,3-bis(bromomethyl)oxetane as a colorless oil.[3]

Step 2: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • To a solution of 3,3-bis(bromomethyl)oxetane in a polar aprotic solvent (e.g., DMF), add benzylamine and a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate to give the crude N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

Step 3: Hydrogenolysis of the N-Benzyl Group

  • Dissolve the crude N-benzyl-2-oxa-6-azaspiro[3.3]heptane in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 5 bar) and stir vigorously.[2]

  • Monitor the reaction until complete consumption of the starting material.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

Step 4: N-Boc Protection

  • To the filtrate containing the free amine, add a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove impurities.

  • Dry the organic layer and concentrate to yield N-Boc-2-oxa-6-azaspiro[3.3]heptane, which can be further purified by column chromatography if necessary.

Protocol 2: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Methanesulfonate

This protocol outlines the scalable synthesis of a stable and soluble sulfonate salt.

  • Synthesis of 3,3-Bis(bromomethyl)oxetane: Follow Step 1 from Protocol 1.

  • Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane: Follow Step 2 from Protocol 1.

  • Debenzylation: Follow Step 3 from Protocol 1.

  • Salt Formation: To the methanolic solution of the free amine, add one equivalent of methanesulfonic acid.

  • Stir the solution to induce precipitation of the salt.

  • Collect the crystalline solid by filtration, wash with a cold solvent (e.g., cold methanol or diethyl ether), and dry under vacuum to obtain 2-oxa-6-azaspiro[3.3]heptane methanesulfonate.

Quantitative Data Summary

Synthetic RouteKey IntermediateTypical YieldScalabilityKey Advantages
Carreira Synthesis 2-Oxa-6-azaspiro[3.3]heptane Oxalate~47-81%[2]Challenging above 100g scale[2]Uses inexpensive starting materials.
Scalable Sulfonate Route 2-Oxa-6-azaspiro[3.3]heptane Sulfonate>80%Readily scalable to kg scaleAvoids problematic filtration, yields a more stable and soluble product.[2][5][6]
Protecting-Group-Free N-Aryl-2-oxa-6-azaspiro[3.3]heptane~87%[3]Demonstrated at 100g scale[3]Highly efficient for specific derivatives, reduces step count and cost.[3][4]

Causality Behind Experimental Choices

  • Choice of Base in Oxetane Formation: A strong, non-nucleophilic base like sodium hydroxide is crucial to promote the intramolecular Williamson ether synthesis to form the oxetane ring from the trihaloalcohol without competing substitution reactions.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are often used for the azetidine formation as they effectively solvate the cations, enhancing the nucleophilicity of the amine.

  • Protecting Group Strategy: The choice of a protecting group is critical. The tosyl group in the Carreira synthesis is robust but requires harsh deprotection conditions. The benzyl group is a common alternative, readily cleaved by catalytic hydrogenation, which is a clean and scalable method. The Boc group is widely used for its ease of introduction and removal under mild acidic conditions, making it ideal for many synthetic transformations.

  • Salt Selection for Isolation: The choice of the counter-ion for the final salt form significantly impacts the physical properties of the product. While oxalate salts are common, they can have poor solubility and stability.[2][4] Sulfonate salts, such as methanesulfonate or p-toluenesulfonate, are often preferred in large-scale synthesis due to their higher crystallinity, thermal stability, and improved solubility, which facilitates handling and formulation.[2][6]

Troubleshooting and Optimization

  • Incomplete Reaction in Oxetane Formation: Ensure anhydrous conditions and a sufficient excess of a strong base. The reaction temperature and time may need optimization based on the specific substrate.

  • Low Yield in Azetidine Formation: The formation of the second C-N bond to close the azetidine ring can be slow. Higher temperatures and a suitable non-nucleophilic base are often required. The presence of water can lead to side reactions, so anhydrous conditions are recommended.

  • Difficulties in Deprotection: For the tosyl group, sonication can sometimes improve the efficiency of the magnesium-mediated deprotection. For hydrogenolysis of the benzyl group, ensure the catalyst is active and the hydrogen pressure is adequate. Catalyst poisoning can be an issue with certain substrates.

  • Product Isolation: If the free base is found to be volatile or an oil, conversion to a crystalline salt is highly recommended for ease of handling, purification, and storage. Experiment with different counter-ions (e.g., hydrochloride, sulfate, various sulfonates) to find the optimal salt form.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a significant tool in the medicinal chemist's arsenal for designing drug candidates with improved properties. The synthetic routes outlined in this application note provide a clear pathway for researchers to access this valuable building block. By understanding the nuances of each synthetic approach, from the foundational Carreira synthesis to more modern, scalable protocols, scientists can confidently incorporate this unique spirocyclic motif into their drug discovery programs, paving the way for the development of next-generation therapeutics. The continued innovation in the synthesis of such strained ring systems will undoubtedly fuel further advancements in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-thia-6-azaspiro[3.3]heptane scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional profile for drug design. However, its stereoselective synthesis presents a number of challenges due to the inherent ring strain of the bis-azetidine/thietane system and the specific reactivity of the sulfur heteroatom. This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common hurdles encountered during the synthesis of this important spirocyclic system.

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the stereoselective synthesis of this compound. Each problem is followed by a list of probable causes and detailed, step-by-step solutions.

Problem 1: Low or No Yield of the Spirocyclic Product

You are attempting the final spirocyclization step to form the this compound core, but you observe low or no formation of the desired product, with the starting materials remaining or a complex mixture of byproducts being formed.

Probable Causes:

  • Inefficient Ring Closure: The intramolecular nucleophilic substitution to form either the azetidine or the thietane ring is sluggish due to steric hindrance at the neopentyl-like centers.

  • Poor Leaving Group: The leaving group on your acyclic precursor is not sufficiently reactive to facilitate the intramolecular cyclization.

  • Side Reactions: Competing intermolecular reactions or elimination reactions are favored over the desired intramolecular cyclization. Activation of precursors with mesylates or triflates can sometimes lead to complex mixtures.[1]

  • Catalyst Inhibition: If using a metal catalyst, the sulfur atom in the starting material or product may be acting as a catalyst poison.[2][3]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Solvent: Screen a variety of polar aprotic solvents. For analogous diazaspiro[3.3]heptane syntheses, DMF has been shown to provide cleaner reaction profiles than NMP, DMA, or pyridine mixtures.[1]

    • Temperature: Gradually increase the reaction temperature. High temperatures (e.g., 110 °C in a sealed tube) may be necessary to overcome the activation energy for ring closure.[1]

    • Concentration: Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular side reactions.

  • Enhance Leaving Group Reactivity:

    • If using a halide as a leaving group, consider the addition of a halide salt (e.g., KI or TBAI) to facilitate in situ halide exchange to a more reactive iodide.

    • While triflates can sometimes lead to complex mixtures, they are highly effective leaving groups and may be worth exploring under carefully controlled conditions.

  • Alternative Cyclization Strategies:

    • Consider a stepwise approach where one of the rings is formed first, followed by the second cyclization. This can sometimes provide better overall yields.

    • For the thietane ring formation, photochemical [2+2] cycloaddition of a thiocarbonyl compound with an appropriate alkene precursor can be an alternative to nucleophilic substitution.[4][5]

  • Address Potential Catalyst Poisoning:

    • If using a transition metal catalyst, consider using a more sulfur-tolerant catalyst system.

    • Alternatively, a stoichiometric amount of a promoter may be necessary to overcome catalyst inhibition.

Problem 2: Poor Diastereoselectivity in the Spirocyclization

You have successfully formed the this compound, but you obtain a mixture of diastereomers that are difficult to separate.

Probable Causes:

  • Lack of Stereocontrol in Ring Closure: The transition state of the cyclization reaction does not sufficiently differentiate between the formation of the two diastereomers.

  • Epimerization: The stereocenters in your starting material or product may be prone to epimerization under the reaction conditions.

  • Flexible Precursor Conformation: The acyclic precursor may exist in multiple conformations, leading to different diastereomeric products upon cyclization.

Troubleshooting Steps:

  • Modify the Chiral Auxiliary/Catalyst:

    • If using a chiral auxiliary, screen different auxiliaries to enhance facial bias during the key bond-forming step.

    • If using a chiral catalyst, explore different ligands or catalyst systems known for high stereocontrol in the formation of four-membered rings.

  • Control Reaction Temperature:

    • Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Substrate Modification:

    • Introduce bulky protecting groups on the nitrogen or other functionalities of the precursor. This can restrict conformational flexibility and favor the formation of a single diastereomer.

  • Purification Strategies:

    • If diastereomers are difficult to separate by standard silica gel chromatography, consider alternative techniques such as preparative HPLC with a chiral stationary phase or supercritical fluid chromatography (SFC).

    • Sometimes, derivatization of the diastereomeric mixture can facilitate separation, followed by removal of the derivatizing group.

Problem 3: Difficulty in Product Purification

The desired this compound is formed, but its isolation and purification from the reaction mixture are challenging.

Probable Causes:

  • High Polarity of the Product: The presence of both a thioether and an amine functionality can make the product highly polar, leading to poor mobility on silica gel and streaking.

  • High Boiling Point Solvents: The use of high-boiling point solvents like DMF or sulfolane for the reaction makes their removal difficult.[5]

  • Formation of Emulsions during Workup: The amphiphilic nature of the product can lead to the formation of stable emulsions during aqueous workup.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Stationary Phase: If silica gel is not effective, try using alumina (basic or neutral) which can be better for purifying amines.

    • Eluent System: For highly polar compounds, consider using a reverse-phase chromatography setup.[6][7][8] HILIC (Hydrophilic Interaction Liquid Chromatography) can also be a powerful technique.[6]

    • Additives: Adding a small amount of a volatile base like triethylamine or ammonia to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Solvent Removal:

    • For high-boiling point solvents, azeotropic distillation with a lower-boiling point solvent (e.g., toluene) under reduced pressure can be effective.

    • Precipitation of the product by adding a non-polar solvent to the reaction mixture can be a simple and effective purification method. For instance, in a reaction using sulfolane, adding water can cause the hydrophobic product to precipitate.[5]

  • Workup Modifications:

    • To break emulsions, try adding a saturated solution of NaCl (brine) or a small amount of a different organic solvent.

    • Centrifugation can also be effective in separating the layers of a stubborn emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the this compound core?

A1: The most common approach involves a double intramolecular nucleophilic substitution from a central, appropriately substituted precursor. This typically involves the formation of the two four-membered rings in a sequential or one-pot fashion. For example, starting from a 3,3-bis(halomethyl)azetidine derivative and a sulfur nucleophile, or a 3,3-bis(halomethyl)thietane derivative and an amine.

Q2: How can I introduce chirality into the this compound system?

A2: Chirality can be introduced in several ways:

  • Chiral Starting Materials: Begin the synthesis with an enantiomerically pure precursor.

  • Chiral Auxiliaries: Employ a chiral auxiliary to direct the stereochemistry of one of the key bond-forming reactions, followed by its removal.

  • Asymmetric Catalysis: Utilize a chiral catalyst (organocatalyst or metal complex) to control the stereoselectivity of the cyclization or a preceding reaction.

Q3: What are the key challenges in the stereoselective synthesis of this compound?

A3: The primary challenges include:

  • Ring Strain: The formation of two strained four-membered rings can be thermodynamically and kinetically challenging.

  • Stereocontrol: Achieving high levels of diastereoselectivity and enantioselectivity in the construction of the spirocyclic core.

  • Sulfur Reactivity: The thioether functionality can be sensitive to certain reaction conditions and may interfere with catalytic processes.

  • Purification: The polar nature of the final product can make its isolation and purification difficult.

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry of the this compound can be determined using a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: 2D NMR techniques such as NOESY or ROESY can be used to determine the relative stereochemistry by observing through-space correlations between protons on the two rings.[9]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.

  • Chiral HPLC/SFC: Comparison of the retention time of the product with that of a known standard on a chiral column can be used to determine the enantiomeric excess.

  • Derivatization with a Chiral Reagent: Reaction with a chiral derivatizing agent, such as Mosher's acid, followed by NMR analysis of the resulting diastereomers can be used to determine the absolute configuration.[10][11]

Q5: Are there any specific safety precautions I should take when working with sulfur-containing reagents?

A5: Yes, many sulfur-containing reagents, especially thiols and other volatile sulfur compounds, have strong and unpleasant odors and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be mindful of proper waste disposal procedures for sulfur-containing compounds.

Experimental Protocols

General Procedure for Spirocyclization via Double Intramolecular Nucleophilic Substitution

This is a generalized protocol based on analogous diazaspiro[3.3]heptane syntheses and should be optimized for the specific substrate.

  • Precursor Synthesis: Synthesize the acyclic precursor containing two leaving groups and the nitrogen and sulfur nucleophiles. For example, a compound of the structure X-CH2-C(CH2-Y)-CH2-NHR where X and Y are good leaving groups (e.g., Br, OTs) and R is a protecting group.

  • Cyclization:

    • Dissolve the precursor in a suitable solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base) to facilitate the deprotonation of the amine and/or thiol.

    • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a high-boiling point solvent was used, consider precipitation of the product by adding a co-solvent.

    • Perform an aqueous workup to remove inorganic salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography using an appropriate stationary phase and eluent system as determined by the troubleshooting guide.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield of Spirocycle cause1 Inefficient Ring Closure start->cause1 cause2 Poor Leaving Group start->cause2 cause3 Side Reactions start->cause3 cause4 Catalyst Inhibition start->cause4 solution1a Optimize Conditions (Solvent, Temp, Conc.) cause1->solution1a solution2a Enhance Leaving Group (e.g., KI, TBAI) cause2->solution2a solution3a Alternative Strategy (e.g., Stepwise, Photochem) cause3->solution3a solution4a Change Catalyst/ Use Promoter cause4->solution4a end end solution1a->end Improved Yield solution2a->end Improved Yield solution3a->end Improved Yield solution4a->end Improved Yield

Caption: Troubleshooting flowchart for low spirocyclization yield.

Decision Tree for Purification Strategy

Purification_Strategy start Purification Challenge q1 Issue? start->q1 streaking streaking q1->streaking Streaking on Silica solvent solvent q1->solvent High-Boiling Solvent emulsion emulsion q1->emulsion Workup Emulsion sol_streaking1 sol_streaking1 streaking->sol_streaking1 Try Alumina sol_streaking2 sol_streaking2 streaking->sol_streaking2 Reverse Phase/HILIC sol_streaking3 sol_streaking3 streaking->sol_streaking3 Add Base to Eluent sol_solvent1 sol_solvent1 solvent->sol_solvent1 Azeotropic Distillation sol_solvent2 sol_solvent2 solvent->sol_solvent2 Product Precipitation sol_emulsion1 sol_emulsion1 emulsion->sol_emulsion1 Add Brine/Co-solvent sol_emulsion2 sol_emulsion2 emulsion->sol_emulsion2 Centrifugation end end sol_streaking1->end Pure Product sol_streaking2->end Pure Product sol_streaking3->end Pure Product sol_solvent1->end Pure Product sol_solvent2->end Pure Product sol_emulsion1->end Pure Product sol_emulsion2->end Pure Product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Thia-6-azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-thia-6-azaspiro[3.3]heptane and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this novel spirocyclic scaffold. The unique three-dimensional structure of azaspiro[3.3]heptanes offers significant advantages in drug discovery by improving physicochemical properties such as solubility and metabolic stability when used as bioisosteres for traditional motifs like piperidine or morpholine.[1][2][3]

The introduction of a sulfur atom to create the this compound core further modulates these properties, offering a distinct profile in terms of lipophilicity and hydrogen bonding capacity. However, the construction of this strained, bicyclic system presents specific challenges. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate and optimize the critical cyclization step.

Proposed Synthetic Pathway & Mechanism

A common and effective strategy for constructing the thia-azaspiro[3.3]heptane core involves a double intramolecular nucleophilic substitution. This is typically achieved by reacting a pre-formed, N-protected azetidine bearing two electrophilic centers at the C3 position with a suitable sulfur nucleophile. A representative pathway starts from N-protected 3,3-bis(hydroxymethyl)azetidine, which is converted to a di-mesylate or di-tosylate. Subsequent reaction with a sulfide source, such as sodium sulfide (Na₂S), leads to the formation of the thietane ring.

Reaction_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization Start N-Protected 3,3-bis(hydroxymethyl)azetidine Intermediate N-Protected 3,3-bis(mesyloxymethyl)azetidine Start->Intermediate MsCl, Base (e.g., TEA, Pyridine) Product N-Protected This compound Intermediate->Product Na₂S Solvent (e.g., DMF, DMSO) Heat

Caption: Proposed two-step synthesis of the this compound core.

Troubleshooting Guide

This section addresses specific experimental failures and unexpected outcomes during the cyclization reaction.

Q1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?

A: This is a common issue in strained ring formation and typically points to three areas: the quality of the leaving group, the reaction conditions (base, solvent, temperature), or reagent purity.

  • Cause A: Poor Leaving Group Activation. The efficiency of the double nucleophilic substitution is highly dependent on the leaving groups. While halides (Br⁻, Cl⁻) can be used, they often require harsh conditions.

    • Expert Insight: Sulfonate esters, such as mesylates (-OMs) or tosylates (-OTs), are superior leaving groups for this type of cyclization. They are more readily displaced by the sulfide nucleophile under milder conditions, which helps prevent side reactions and degradation. Ensure the initial activation step (conversion of the diol to the di-mesylate/tosylate) goes to completion. Incomplete activation will lead to recovery of starting material or mono-cyclized byproducts.

  • Cause B: Suboptimal Solvent and Temperature. The solvent must be polar and aprotic to dissolve the reagents (especially the sulfide salt) and promote an Sₙ2-type reaction mechanism without interfering.

    • Recommended Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the cation of the sulfide salt, increasing the nucleophilicity of the sulfide anion.

    • Temperature Control: While heating is necessary, excessive temperatures (>120 °C) can lead to decomposition of the starting material or product. A systematic optimization between 70-110 °C is recommended. Some related cyclizations proceed cleanly at a moderate 70 °C when a strong base is used.[4]

  • Cause C: Purity of the Sulfide Source. Sodium sulfide (Na₂S) is hygroscopic and can be of variable quality. Use anhydrous Na₂S from a freshly opened bottle or one stored in a desiccator. The presence of water can hydrolyze the sulfonate ester leaving groups back to alcohols and reduce the effectiveness of the nucleophile.

Q2: I'm observing a significant amount of an insoluble, high-molecular-weight solid instead of my product. What is happening?

A: You are likely observing polymerization due to competing intermolecular reactions. The precursor molecule has two reactive sites, and if one molecule reacts with another instead of with itself, a chain reaction can begin.

Competing_Pathways cluster_intra Intramolecular Pathway (Desired) cluster_inter Intermolecular Pathway (Undesired) Precursor N-Protected 3,3-bis(mesyloxymethyl)azetidine Product This compound Precursor->Product High Dilution Correct Stoichiometry Polymer Polymeric Byproducts Precursor->Polymer High Concentration

Caption: Intramolecular vs. intermolecular reaction pathways.

  • The Causality: Intramolecular cyclization is a first-order process (rate depends on [precursor]), while intermolecular polymerization is a second-order process (rate depends on [precursor]²). Therefore, at high concentrations, the undesired polymerization pathway dominates.

  • The Solution: High-Dilution Conditions. To favor the intramolecular reaction, the concentration of the starting material must be kept very low. This is achieved by adding the solution of the di-mesylate precursor slowly over a long period (e.g., 8-12 hours) via a syringe pump to a heated solution of the sulfide nucleophile. This ensures that the instantaneous concentration of the precursor is minimal, statistically favoring the intramolecular ring closure.

Q3: The reaction appears to have worked based on LC-MS, but I am struggling to isolate and purify the final product.

A: Small, polar spirocyclic amines can be challenging to purify due to their physical properties. They can be volatile, highly water-soluble, or streak on silica gel.

  • Problem A: Product is too volatile or water-soluble. After aqueous workup, a significant portion of the product may be lost in the aqueous phase or during solvent evaporation.

    • Solution: Perform multiple extractions (5-7 times) with a suitable organic solvent like dichloromethane (DCM) or chloroform. After extraction, consider precipitating the product as a salt.

  • Problem B: Difficulty with Chromatography. Basic amines often interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and low recovery.

    • Solution 1: Use Treated Silica. Use silica gel that has been pre-treated with triethylamine (e.g., by including 1-2% Et₃N in your eluent) to neutralize the acidic sites.

    • Solution 2: Alternative Stationary Phases. Alumina (basic or neutral) is often a better choice for purifying basic amines.

    • Solution 3: Purification via Salt Formation. A highly effective strategy is to convert the free amine into a stable, crystalline salt. While oxalate salts are common, sulfonate salts (e.g., mesylate or besylate) can offer superior stability and solubility profiles.[5] The salt can often be precipitated from the crude reaction mixture, purified by recrystallization, and then the free base can be liberated if necessary. For many applications in drug development, the salt form is used directly.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical reaction parameters to screen for optimization?

A: For this specific cyclization, a systematic approach to optimization is crucial. The following table summarizes the key parameters and their expected impact.

ParameterRange/OptionsRationale & Expected Impact
Concentration 0.01 M - 0.1 MCritical. Lower concentrations (<0.05 M) strongly favor the desired intramolecular cyclization and prevent polymerization.
Temperature 70 °C - 120 °CAffects reaction rate. Too low may result in no reaction; too high can cause decomposition. An optimal balance is needed.
Sulfide Source Na₂S, K₂SAnhydrous grade is essential. Must be soluble in the chosen solvent.
Solvent DMF, DMSO, NMPMust be a polar, aprotic solvent to dissolve reagents and facilitate Sₙ2 reaction. DMF is often a good starting point.[4]
Leaving Group -OMs, -OTs, -I, -BrSulfonate esters (-OMs, -OTs) are generally the most effective, leading to higher yields under milder conditions.
FAQ 2: How do I definitively confirm the formation of the this compound structure?

A: Confirmation requires a combination of spectroscopic techniques.

  • ¹H NMR: The high symmetry of the spirocycle is the most telling feature. You should expect to see two sharp singlets in the aliphatic region (typically ~3-4 ppm). One singlet will integrate to 4 protons (the two CH₂ groups of the thietane ring), and the other will integrate to 4 protons (the two CH₂ groups of the azetidine ring adjacent to the nitrogen).

  • ¹³C NMR: Similarly, you should observe only three signals: one for the quaternary spirocyclic carbon, one for the carbons adjacent to the sulfur, and one for the carbons adjacent to the nitrogen.

  • High-Resolution Mass Spectrometry (HRMS): This will provide an exact mass measurement, confirming the elemental composition of your product and ruling out impurities or byproducts like polymers.

FAQ 3: What are the primary safety considerations for this synthesis?

A: Researchers must be aware of several hazards:

  • Sulfur Reagents: Many sulfur compounds, including sodium sulfide and potential byproducts, can be malodorous. All reactions should be conducted in a well-ventilated fume hood.

  • Alkylating Agents: The di-mesylate or di-tosylate precursor is a potent alkylating agent and should be handled with care, avoiding skin contact.

  • Solvents: DMF and DMSO are excellent solvents but have specific hazards. They can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.

  • Exothermic Reactions: The cyclization can be exothermic. When scaling up, ensure proper temperature control and consider adding reagents slowly to manage heat evolution.

Reference Experimental Protocol

This protocol is a representative example based on established methods for analogous spirocycle synthesis and should be adapted and optimized for your specific substrate.[4][6]

Synthesis of N-Boc-2-Thia-6-azaspiro[3.3]heptane

  • Activation: To a solution of N-Boc-3,3-bis(hydroxymethyl)azetidine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours or until TLC/LC-MS indicates complete conversion.

  • Workup 1: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude di-mesylate, which should be used immediately in the next step.

  • Cyclization: In a separate flask equipped with a reflux condenser and a syringe pump, add anhydrous sodium sulfide (1.5 eq) to anhydrous DMF to make a 0.1 M solution. Heat the mixture to 90 °C.

  • Slow Addition: Dissolve the crude di-mesylate from step 2 in anhydrous DMF (to a final concentration of ~0.5 M). Add this solution to the heated sodium sulfide mixture via syringe pump over 10 hours.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 90 °C for an additional 2 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Workup 2: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (5 x 50 mL). Combine the organic layers, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to afford the title compound.

References

Technical Support Center: Synthesis of 2-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scalability of 2-thia-6-azaspiro[3.3]heptane. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. As a novel, three-dimensional building block, this compound offers unique structural and physicochemical properties, making it an attractive surrogate for more common motifs like piperidine and morpholine in medicinal chemistry.[1][2][3]

This document provides in-depth, field-proven insights into its synthesis, addressing common challenges and offering robust solutions in a direct question-and-answer format to facilitate your research and development endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound and its derivatives.

Q1: What is the principal strategy for synthesizing the this compound core?

The most common and scalable approach involves a double intramolecular cyclization. This is typically achieved by reacting a suitable nitrogen-based nucleophile with a pre-formed thietane ring bearing two electrophilic centers. The core logic is to construct one ring first (the thietane), and then build the second ring (the azetidine) onto it.

A representative pathway involves the reaction of a primary amine or ammonia equivalent with 3,3-bis(halomethyl)thietane or a derivative thereof. The key step is the formation of the two C-N bonds to close the azetidine ring.

Synthetic_Pathway cluster_0 Step 1: Thietane Formation cluster_1 Step 2: Spirocyclization A Dibromoneopentyl Glycol Derivative B 3,3-bis(hydroxymethyl)thietane A->B Na2S C 3,3-bis(halomethyl)thietane B->C e.g., SOCl2 or PBr3 E N-substituted This compound C->E D Primary Amine (R-NH2) D->E Base, Solvent, Heat

Caption: General synthetic route to this compound.

Q2: Why is the choice of base and solvent so critical for the cyclization step?

The cyclization is a delicate bimolecular nucleophilic substitution (SN2) reaction that occurs twice. The choice of base and solvent directly controls reaction rate, yield, and impurity profile.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the alkylation reaction. Potassium tert-butoxide is often effective for similar cyclizations.[4] However, for large-scale synthesis, more economical and manageable bases like potassium carbonate or sodium hydroxide with a phase-transfer catalyst are often explored. The use of prohibitively expensive bases like cesium carbonate, while effective in screening, is not practical for scaling.[5]

  • Solvent: The solvent must solubilize the reactants while favoring the desired SN2 pathway. Aprotic polar solvents like DMF, DMSO, or sulfolane are common choices. Optimized conditions for analogous reactions have sometimes included a specific amount of water in the solvent mixture, which can surprisingly accelerate the reaction to completion.[4] However, the high boiling point of solvents like sulfolane can present significant challenges during product isolation.[5]

Q3: How is the final product typically isolated and purified?

The free base of this compound can be volatile and may be challenging to handle. Therefore, it is common practice to isolate it as a salt.

  • Workup: After the reaction, a standard aqueous workup is performed to remove inorganic salts and the bulk of the high-boiling solvent.

  • Salt Formation: The crude product in an organic solvent (e.g., methanol, isopropanol) is treated with an acid to precipitate the corresponding salt. While oxalate salts are common, they can sometimes be difficult to handle.[6] Recent studies have shown that forming sulfonate salts (e.g., with camphorsulfonic acid or methanesulfonic acid) can yield products that are more stable, less hygroscopic, and have better solubility profiles, which is highly advantageous for downstream applications.[6][7]

  • Purification: The precipitated salt can often be isolated with high purity by simple filtration. If further purification is needed, recrystallization of the salt is the preferred method over flash chromatography of the free base, which can lead to product loss on the column.

Q4: What are the primary challenges when scaling up this synthesis?

Scaling up from bench to pilot plant introduces several key challenges:

  • Reagent Cost & Safety: The cost of starting materials and reagents (e.g., specialized bis-electrophiles, expensive bases) can become prohibitive.

  • Reaction Control: The double alkylation can be exothermic. Proper thermal management is crucial to prevent runaway reactions and the formation of thermal degradation byproducts.

  • Workup & Isolation: Handling large volumes of high-boiling solvents is difficult. Furthermore, sluggish filtration steps, particularly when removing inorganic salts or catalysts, can create significant bottlenecks in a large-scale process.[5][6]

  • Product Handling: Ensuring the stability and consistent quality of the final product, often as a specific salt form, is critical.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Spirocyclic Product

Potential Cause A: Inefficient Cyclization

  • Why it happens: The intramolecular SN2 reaction is kinetically slow. This can be due to insufficient base strength, incorrect solvent polarity, or temperatures that are too low. In some cases, reactions may stall at partial conversion.[4]

  • Recommended Solution:

    • Screen Bases: Test a range of bases from moderate (K₂CO₃) to strong (t-BuOK, NaH).

    • Optimize Solvent: While DMF is a good starting point, consider alternatives like DMAc or NMP. For analogous diaza-spiroheptane syntheses, DMF was found to give cleaner reaction profiles than aqueous NMP or DMA.[4]

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor by HPLC or TLC to track product formation versus byproduct generation.

    • Consider Additives: Catalytic amounts of iodide salts (e.g., KI, TBAI) can accelerate SN2 reactions involving alkyl chlorides or bromides via the Finkelstein reaction.

Potential Cause B: Starting Material Degradation

  • Why it happens: The thietane ring, particularly with electron-withdrawing groups, can be susceptible to decomposition under harsh basic conditions or high temperatures.

  • Recommended Solution:

    • Check Starting Material Purity: Always verify the purity of your 3,3-bis(halomethyl)thietane before use.

    • Control Reagent Addition: Instead of adding all reagents at once, try a slow addition of the base or the amine to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the sensitive reagent low.

Problem 2: Significant Formation of Byproducts

Potential Cause A: Polymerization

  • Why it happens: If the intermolecular reaction (one molecule's amine reacting with another molecule's halide) is faster than the intramolecular cyclization, oligomers and polymers will form. This is favored at high concentrations.

  • Recommended Solution:

    • Employ High-Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.05-0.1 M) to favor the intramolecular pathway.

    • Use a Syringe Pump: For scaled-up reactions, the slow addition of one of the reactants via a syringe pump can maintain a pseudo-dilute environment, effectively suppressing polymerization.

Potential Cause B: Formation of Monocyclized Intermediate

  • Why it happens: The second ring closure can be significantly slower than the first, leading to an accumulation of the N-substituted 3-(aminomethyl)-3-(halomethyl)thietane intermediate.

  • Recommended Solution:

    • Increase Reaction Time/Temperature: This is the simplest solution. Ensure the reaction is monitored until the intermediate is consumed.

    • Switch to a Stronger Base for the Second Half: After the first cyclization is complete (as monitored by HPLC), the addition of a stronger base might be necessary to facilitate the more sterically hindered second ring closure.

Problem 3: Difficulty in Product Isolation

Potential Cause A: Product is Lost During Aqueous Workup

  • Why it happens: The free base of this compound, especially if unsubstituted on the nitrogen, is a small, polar amine with significant water solubility.

  • Recommended Solution:

    • Avoid Aqueous Workup (if possible): If the reaction is clean, you may be able to filter off inorganic salts and proceed directly to salt formation.

    • Back-Extraction: If an aqueous wash is necessary, re-extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, EtOAc).

    • Isolate as a Salt First: Acidify the reaction mixture before workup to convert your product to the less water-soluble salt form. This is a highly effective strategy.

Potential Cause B: Instability of the Free Base

  • Why it happens: Small, unhindered secondary amines can be sensitive to air (oxidation) or be volatile.

  • Recommended Solution:

    • Always Handle as a Salt: As emphasized previously, converting the product to a stable, crystalline salt is the most robust solution.[6] This improves stability, simplifies handling, and provides a solid material for accurate weighing and downstream reactions. The choice of sulfonic acid salts over oxalates can offer superior physical properties.[6]

Part 3: Protocols and Optimization Workflow

Table 1: Key Parameter Optimization for Cyclization
ParameterOptionsRationale & Expert Insight
Base K₂CO₃, Cs₂CO₃, NaOH, t-BuOKStart with K₂CO₃ for scalability. t-BuOK is stronger and may improve yields for less reactive substrates.[4] NaOH can be used with a phase-transfer catalyst (e.g., TBAB) for large-scale, cost-effective synthesis.
Solvent DMF, DMAc, NMP, SulfolaneDMF is a reliable starting point.[4] Be mindful of the high boiling point of these solvents, which complicates removal. Consider acetonitrile for cleaner workups if reactants are sufficiently soluble.
Temperature 70 - 120 °CThe reaction often requires heating. Start around 80 °C. Higher temperatures may be needed but increase the risk of byproduct formation. Monitor closely.
Concentration 0.05 M - 0.5 MHigh dilution (≤ 0.1 M) is crucial to prevent polymerization. This is a fundamental principle for macrocyclization that also applies effectively to strained spirocycle formation.
Isolation Form Free Base, Oxalate Salt, Sulfonate SaltAvoid isolating the free base unless absolutely necessary. Sulfonate salts often provide the best balance of stability, crystallinity, and solubility for further use.[6][7]

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Yield cluster_results Analysis of Crude Mixture cluster_solutions Corrective Actions Start Low Yield Detected Check_Purity Verify Starting Material Purity (NMR, GC/MS) Start->Check_Purity TLC_Analysis Analyze Crude Reaction Mixture by TLC/LC-MS Check_Purity->TLC_Analysis Purity OK No_Product No Product Formed TLC_Analysis->No_Product Incomplete Starting Material & Some Product TLC_Analysis->Incomplete Byproducts Multiple Spots/ Byproducts Observed TLC_Analysis->Byproducts Increase_Energy Increase Temperature OR Switch to Stronger Base No_Product->Increase_Energy Extend_Time Increase Reaction Time Incomplete->Extend_Time Dilute Decrease Concentration (High Dilution) Byproducts->Dilute Extend_Time->Increase_Energy If still incomplete

Caption: Decision workflow for troubleshooting low-yield reactions.

References

stability of the 2-Thia-6-azaspiro[3.3]heptane ring system under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2-thia-6-azaspiro[3.3]heptane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, three-dimensional building block into their synthetic campaigns. The unique spirocyclic structure, featuring a strained bis-azetidine analogue with a thioether moiety, offers compelling improvements in physicochemical properties such as solubility and metabolic stability when used as a bioisostere for piperidine or morpholine.[1][2] However, its inherent ring strain and the presence of a nucleophilic sulfur atom present specific stability challenges that must be navigated during synthesis, purification, and formulation development.

This document provides in-depth, field-proven insights into the stability of the this compound core under various chemical conditions. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot unexpected results, and design robust experimental protocols.

Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the chemical resilience of the this compound system.

Q1: What is the general stability profile of the this compound ring system?

The this compound core is a robust scaffold but possesses two primary points of potential reactivity: the thioether sulfur and the strained azetidine ring.

  • The Thioether: The sulfur atom is susceptible to oxidation, which is often the most common and predictable degradation pathway. It can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone under various oxidative conditions.

  • The Azetidine Ring: The four-membered azetidine ring, while more stable than an aziridine, is strained. Under harsh acidic or basic conditions, or in the presence of potent nucleophiles, ring-opening can occur, although this typically requires more forcing conditions than thioether oxidation. The stability of azetidines has been noted as a reason for their increasing use in drug discovery.[2]

Overall, the scaffold is generally stable to a range of standard synthetic conditions, including many coupling reactions and mild deprotections, but care must be taken with oxidants and extreme pH.

Q2: How does the this compound core behave under acidic conditions?

The system is generally stable to mild acidic conditions, such as those used for Boc-deprotection (e.g., trifluoroacetic acid in dichloromethane) or aqueous workups with dilute acids (e.g., 1 M HCl). The secondary amine will be protonated, forming a more soluble and stable ammonium salt.

However, prolonged exposure to strong, hot mineral acids should be approached with caution. The high ring strain of the azetidine could make it susceptible to acid-catalyzed ring-opening, especially in the presence of a nucleophilic counter-ion.

Troubleshooting Tip: If you observe unexpected degradation after an acidic step, consider reducing the acid concentration, lowering the reaction temperature, or minimizing the exposure time.[3] Analyze the crude reaction mixture by LC-MS to look for a mass corresponding to a ring-opened product.

Q3: What is the stability of the scaffold under basic conditions?

The this compound ring system exhibits good stability under common basic conditions. It is compatible with:

  • Inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃).

  • Amine bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA).

  • Hydroxide bases (e.g., NaOH, LiOH) in aqueous or alcoholic solvents at room temperature, often used for ester saponification.[4]

Caution: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are generally compatible, as they will simply deprotonate the secondary amine. However, strong bases at elevated temperatures could potentially promote elimination or rearrangement pathways, although this is less common. The use of NaOH in solvents like DMSO at high temperatures has been shown to be effective for ring formation in related azaspiro systems, indicating the core can withstand these conditions to some extent.[4]

Q4: My primary concern is oxidation. What reagents should I be wary of?

The thioether is the main site of oxidative liability. This is a critical consideration during reaction design and for assessing the long-term stability of the final compound.

  • Common Oxidants to Avoid (or Use with Intent):

    • Peroxy acids: m-CPBA, peracetic acid. These will readily oxidize the thioether to the sulfoxide and/or sulfone.

    • Hydrogen Peroxide (H₂O₂): A common and potent oxidant, often used with a metal catalyst.

    • Ozone (O₃): Will rapidly oxidize the thioether.

    • Strong Oxidants: KMnO₄, Oxone®.

  • Reagents with Potential for Oxidation:

    • Some reagents used in coupling reactions or other transformations can have oxidative potential, especially if impurities are present.

    • Aerobic oxidation (exposure to air) over long periods, especially in solution and in the presence of light or metal ions, can lead to slow formation of the sulfoxide.

Self-Validation Check: When running a reaction where oxidation is a concern, always analyze the reaction crude by LC-MS. Look for the corresponding [M+16] (sulfoxide) and [M+32] (sulfone) peaks. Their presence will confirm oxidative degradation.

Troubleshooting Guide & Potential Degradation Pathways

Problem: An unexpected peak with a mass of [M+16] or [M+32] appeared in my LC-MS.

Cause: This is the classic signature of thioether oxidation. Your compound has been oxidized to the sulfoxide ([M+16]) or the sulfone ([M+32]).

Solution:

  • Identify the Source: Review your reaction conditions. Did you use an explicit oxidizing agent? Could one of your reagents be contaminated or degrade to form an oxidant? Are you running the reaction open to the air for a prolonged period at elevated temperatures?

  • Mitigation:

    • Degas Solvents: If aerobic oxidation is suspected, degas your solvents by sparging with nitrogen or argon before use.

    • Use High-Purity Reagents: Ensure your reagents and solvents are free from peroxide impurities.

    • Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.

The diagram below illustrates the primary oxidative degradation pathway.

Oxidation_Pathway cluster_main Primary Oxidative Degradation Pathway Parent This compound (Parent Compound) Sulfoxide Sulfoxide Degradant (Mass = M+16) Parent->Sulfoxide Mild Oxidation (e.g., H₂O₂, m-CPBA) Sulfone Sulfone Degradant (Mass = M+32) Sulfoxide->Sulfone Strong Oxidation (e.g., excess m-CPBA, KMnO₄)

Caption: Primary oxidative degradation pathway of the this compound core.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of your findings, it is crucial to perform controlled experiments. The following protocols describe a standard forced degradation study to intentionally stress the molecule and identify potential liabilities.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to assess the intrinsic stability of your this compound derivative under various stress conditions, consistent with ICH guidelines.[3][5]

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow cluster_stress 3. Apply Stress Conditions (e.g., 60°C for 24h) A 1. Prepare Stock Solution (1 mg/mL in ACN or MeOH) B 2. Aliquot into Vials for Each Stress Condition A->B C Acidic (0.1 M HCl) B->C D Basic (0.1 M NaOH) B->D E Oxidative (3% H₂O₂) B->E F Thermal (Solid, 80°C) B->F G Control (Solvent only) B->G H 4. Quench Reaction (Neutralize Acid/Base Samples) C->H D->H I 5. Dilute Samples to Final Concentration H->I J 6. Analyze by LC-MS & HPLC-UV I->J K 7. Identify Degradants & Calculate Mass Balance J->K

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of your test compound in a suitable organic solvent like acetonitrile or methanol.

  • Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Cap all vials and place them in a controlled environment, such as a water bath or oven, at a set temperature (e.g., 60°C). Keep a parallel set of samples at room temperature as a baseline.

  • Time Points: Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours).

  • Quenching:

    • For acid samples, add an equimolar amount of NaOH to neutralize.

    • For base samples, add an equimolar amount of HCl to neutralize.

    • This step is critical to stop the degradation process before analysis.

  • Analysis: Analyze all samples, including the time-zero control, by a stability-indicating HPLC method (Protocol 2). Use mass spectrometry (LC-MS) to obtain molecular weights of any new peaks and NMR for structural elucidation of significant degradants.[6][7][8]

Protocol 2: General Purpose Stability-Indicating HPLC-UV/MS Method

A good stability-indicating method is one that can separate the parent compound from all potential degradation products.[9][10]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute all components. A typical gradient might be:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 7.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection:

    • UV/Vis Diode Array Detector (DAD) to quantify peaks (e.g., at 254 nm or the compound's λₘₐₓ).

    • Mass Spectrometer (ESI +/-) to identify masses of parent and degradant peaks.

Data Summary Table

Use the following table to summarize your findings from the forced degradation study.

Stress ConditionTime (h)Temperature (°C)% Parent RemainingMajor Degradant(s) (Mass)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24RT
Thermal (Solid)7280
Photolytic24RT
Control (Aqueous)7260

References

Technical Support Center: Protecting Group-Free Synthesis of Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the protecting group-free synthesis of azaspiro[3.3]heptanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. Azaspiro[3.3]heptanes are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved pharmacological properties.[1][2][3] The development of protecting group-free synthetic strategies is a key advancement, offering more efficient and atom-economical routes to these important molecules.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses common issues encountered during the protecting group-free synthesis of azaspiro[3.3]heptanes. Each problem is analyzed from a mechanistic perspective to provide robust and effective solutions.

Issue 1: Low or No Product Yield

Low or non-existent yields are a frequent challenge. The underlying causes can range from suboptimal reaction conditions to substrate-specific reactivity issues.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Cycloaddition: Many syntheses of azaspiro[3.3]heptanes rely on [2+2] cycloaddition reactions, which can be thermally or photochemically promoted.[4][5] The efficiency of these reactions is highly dependent on the electronic properties of the reactants and the reaction conditions.

    • Solution 1: Re-evaluate Reaction Conditions. For thermal cycloadditions, systematically screen the temperature and reaction time. Higher temperatures may be required to overcome activation barriers, but can also lead to decomposition. For photochemical reactions, ensure the light source has the appropriate wavelength and intensity for the specific photocatalyst or substrate being used.[6][7] The choice of solvent is also critical; polar aprotic solvents are often a good starting point.

    • Solution 2: Consider a Different Cycloaddition Strategy. If a thermal or direct photochemical approach is failing, consider a photosensitized reaction.[8][9] Using a triplet sensitizer can facilitate the [2+2] cycloaddition for substrates that are unreactive under direct irradiation.

  • Starting Material Decomposition: The strained nature of the precursors, such as cyclobutane derivatives, can make them susceptible to decomposition under harsh reaction conditions.

    • Solution: Employ Milder Reaction Conditions. Explore lower reaction temperatures for longer durations. If using a strong base, consider switching to a weaker, non-nucleophilic base to minimize side reactions. For acid-catalyzed reactions, a careful screening of acids and their concentrations is recommended.

  • Unfavorable Reaction Kinetics: The intramolecular cyclization step to form the second ring of the spirocycle can be kinetically slow.

    • Solution: Increase Effective Molarity. For intramolecular reactions, running the reaction at a higher concentration can sometimes improve the rate. However, be mindful of potential intermolecular side reactions. The use of a phase-transfer catalyst can also be beneficial in certain systems.

Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the overall yield. Identifying these byproducts is the first step toward mitigating their formation.

Potential Side Products & Mitigation Strategies:

  • Dimerization or Polymerization of Starting Materials: This is particularly common with highly reactive alkenes or imines used in cycloaddition reactions.

    • Solution: High Dilution Conditions. For intermolecular reactions prone to polymerization, performing the reaction under high dilution can favor the desired intramolecular cyclization over intermolecular side reactions. Adding one reactant slowly to the other can also help maintain a low concentration of the reactive species.

  • Rearrangement Products: Strained intermediates can undergo rearrangements to form more stable isomers.

    • Solution: Control of Reaction Temperature. Lowering the reaction temperature can often suppress rearrangement pathways, which typically have higher activation energies than the desired reaction.

  • Incomplete Cyclization: In multi-step, one-pot syntheses, the reaction may stall after the formation of an intermediate.

    • Solution: Stepwise Approach. If a one-pot reaction is problematic, it is often beneficial to isolate and purify the intermediate before proceeding to the next step. This allows for optimization of each individual transformation.

Issue 3: Poor Diastereoselectivity

For substituted azaspiro[3.3]heptanes, controlling the stereochemistry is crucial. Poor diastereoselectivity can lead to difficult-to-separate mixtures of isomers.

Factors Influencing Diastereoselectivity & Control Strategies:

  • Facial Selectivity of Cycloaddition: The approach of the reactants in a [2+2] cycloaddition determines the stereochemical outcome.

    • Solution 1: Use of Chiral Catalysts or Auxiliaries. In cases where a prochiral substrate is used, a chiral catalyst or a covalently attached chiral auxiliary can effectively control the facial selectivity of the cycloaddition.

    • Solution 2: Substrate Control. The inherent stereochemistry of the starting materials can direct the stereochemical outcome of the reaction. Carefully designing the substrate with appropriate steric bulk can favor the formation of one diastereomer over the other.

  • Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio can be a result of either kinetic or thermodynamic control.

    • Solution: Adjust Reaction Conditions. Running the reaction at a lower temperature will favor the kinetically controlled product, which is formed through the lowest energy transition state. Conversely, higher temperatures or longer reaction times may allow for equilibration to the thermodynamically more stable diastereomer.[8][9]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the protecting group-free synthesis of azaspiro[3.3]heptanes.

Q1: What are the main advantages of a protecting group-free synthesis for azaspiro[3.3]heptanes?

A1: Protecting group-free synthesis offers several key advantages:

  • Increased Efficiency: It reduces the number of synthetic steps by eliminating the need for protection and deprotection, leading to higher overall yields and saving time and resources.

  • Improved Atom Economy: By avoiding the use of protecting groups, the process generates less waste, making it a more environmentally friendly approach.

  • Cost-Effectiveness: Fewer reaction steps and reagents translate to lower overall costs, which is particularly important for large-scale synthesis.[10]

Q2: What are the most common synthetic strategies for constructing the azaspiro[3.3]heptane core without protecting groups?

A2: Several powerful methods have been developed:

  • [2+2] Cycloaddition Reactions: This is a cornerstone of spirocycle synthesis.[11] It can involve the reaction of an alkene with an imine (Aza Paternò-Büchi reaction) or the cycloaddition of two alkene fragments followed by subsequent nitrogen incorporation.[12] Visible-light-mediated triplet sensitization has emerged as a mild and efficient way to promote these cycloadditions.[9]

  • Intramolecular Cyclization: This strategy involves the formation of one of the four-membered rings via an intramolecular nucleophilic substitution or a radical cyclization.

  • Rearrangement Reactions: Certain strained precursors can be induced to rearrange and form the azaspiro[3.3]heptane skeleton.

Q3: How can I characterize the final azaspiro[3.3]heptane product and confirm its structure?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for determining the connectivity and stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

Q4: Are there any specific safety precautions I should take when working with these syntheses?

A4: Yes, several safety considerations are important:

  • Handling of Strained Molecules: Many of the starting materials and intermediates are strained and can be energetic. Avoid exposure to heat, shock, or friction.

  • Photochemical Reactions: When conducting photochemical reactions, use appropriate shielding to protect from UV or high-intensity visible light. Ensure the reaction setup is properly cooled to prevent overheating.

  • Reagents: Always handle reagents, especially strong acids, bases, and organometallic compounds, in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

III. Experimental Protocols & Data

Table 1: Representative Protecting Group-Free Syntheses of Azaspiro[3.3]heptanes
EntryStarting MaterialsReaction TypeConditionsYield (%)Reference
1Exocyclic arylidene azetidine, electron-deficient alkeneVisible-light [2+2] photocycloadditionIr(III) photocatalyst, blue lightGood to excellent--INVALID-LINK--
2Endocyclic alkene, Graf isocyanateThermal [2+2] cycloaddition, followed by reductionHeat, then Alane reductionNot specified--INVALID-LINK--
3DiallylamineAmine-tolerant photochemical [2+2] cycloadditionH2SO4, CuSO4·5H2O, hvModerate--INVALID-LINK--
Detailed Protocol: Visible-Light-Promoted [2+2] Cycloaddition

This protocol is adapted from the work of Knowles and co-workers and provides a general procedure for the synthesis of polysubstituted 2-azaspiro[3.3]heptanes.[9]

Step 1: Reaction Setup

  • To an oven-dried vial equipped with a magnetic stir bar, add the exocyclic arylidene azetidine (1.0 equiv), the electron-deficient alkene (1.5 equiv), and the Ir(III) photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., dichloromethane or acetonitrile) via syringe.

Step 2: Photochemical Reaction

  • Place the reaction vial in front of a blue LED light source (e.g., 450 nm).

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

Step 3: Workup and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azaspiro[3.3]heptane.

IV. Visualizing the Synthesis

Diagram 1: General Workflow for Protecting Group-Free Azaspiro[3.3]heptane Synthesis

G cluster_0 Starting Material Selection cluster_1 Key Ring-Forming Reaction cluster_2 Product Isolation & Purification A Cyclobutane Precursor C [2+2] Cycloaddition (Thermal or Photochemical) A->C B Acyclic Precursor D Intramolecular Nucleophilic Substitution B->D E Radical Cyclization B->E F Workup C->F D->F E->F G Chromatography F->G H Azaspiro[3.3]heptane Product G->H

Caption: A generalized workflow for the synthesis of azaspiro[3.3]heptanes.

Diagram 2: Troubleshooting Logic for Low Yield

G A Low Yield Observed B Check Starting Material Purity A->B Impure? C Optimize Reaction Conditions (T, time, solvent) B->C Pure D Investigate for Side Reactions (TLC, LC-MS) C->D No Improvement F Problem Solved C->F Improvement D->C No Side Products E Consider Alternative Synthetic Route D->E Side Products Identified E->F

Caption: A decision tree for troubleshooting low-yielding reactions.

V. References

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis, 2024. --INVALID-LINK--

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. --INVALID-LINK--

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. --INVALID-LINK--

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. --INVALID-LINK--

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. --INVALID-LINK--

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. --INVALID-LINK--

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. --INVALID-LINK--

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. --INVALID-LINK--

  • Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ResearchGate. --INVALID-LINK--

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. --INVALID-LINK--

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. --INVALID-LINK--

  • Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. --INVALID-LINK--

  • Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes. Journal of the American Chemical Society. --INVALID-LINK--

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. --INVALID-LINK--

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. National Institutes of Health. --INVALID-LINK--

  • Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... ResearchGate. --INVALID-LINK--

  • Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. --INVALID-LINK--

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. --INVALID-LINK--

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. --INVALID-LINK--

    • Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes. The Knowles Group. --INVALID-LINK--

  • Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. PubMed. --INVALID-LINK--

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. --INVALID-LINK--

  • Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--

  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. National Institutes of Health. --INVALID-LINK--

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. --INVALID-LINK--

  • Aza Paternò−Büchi reaction. Wikipedia. --INVALID-LINK--

  • Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. --INVALID-LINK--

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. --INVALID-LINK--

  • Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. --INVALID-LINK--

References

Technical Support Center: Optimization of Diastereoselective Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the diastereoselective synthesis of spiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. The inherent structural rigidity and chirality of spirocycles make them highly valuable in medicinal chemistry, but their synthesis often presents significant stereochemical challenges.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to equip you with the knowledge to diagnose problems, optimize reaction conditions, and achieve high diastereoselectivity in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the diastereoselective synthesis of spiro compounds, offering potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in Spirocyclization/Spiroannulation

Symptom: Your reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), leading to difficult purification and reduced yield of the desired isomer.[4]

Possible Causes & Solutions:

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter influencing the energy difference between diastereomeric transition states.[5][6]

    • Troubleshooting: A systematic screening of temperatures is crucial. Lowering the reaction temperature (e.g., to -78°C, 0°C) often enhances diastereoselectivity by favoring the pathway with the lower activation energy.[4][5] However, in some cases, elevated temperatures might be beneficial, so a broad range should be explored.[6] A non-linear relationship between temperature and diastereoselectivity can sometimes be observed, necessitating careful optimization.[5]

  • Inappropriate Solvent Choice: The solvent's polarity, viscosity, and coordinating ability can significantly stabilize or destabilize the different transition states, thereby affecting the diastereomeric outcome.[5][7][8][9]

    • Troubleshooting: Conduct a solvent screen with varying properties. This should include non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, CH₂Cl₂, DCE), and polar protic solvents (e.g., MeOH, EtOH).[6][7] The choice of solvent can sometimes even reverse the diastereoselectivity.[5] For instance, in certain [3+2] cycloadditions, low-polarity solvents like 1,2-dichloroethane (DCE) have proven optimal.[7]

  • Ineffective Catalyst or Reagent: The choice of catalyst (Lewis acid, Brønsted acid, or organocatalyst) or stoichiometric reagents is a primary driver of stereoselectivity.[1][6]

    • Troubleshooting: Screen a variety of catalysts with different steric and electronic properties. For acid-catalyzed reactions, test a range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or Brønsted acids of varying strengths.[4][6] In organocatalyzed reactions, a library of catalysts should be evaluated.[1] The use of rare-earth metal salts, such as Sc(OTf)₃, has been shown to induce high diastereoselectivity in certain multicomponent reactions.[10]

  • Substrate-Controlled Factors: The conformation of the acyclic precursor and the steric bulk of substituents can heavily influence the facial selectivity of the cyclization.[4][6][11]

    • Troubleshooting: Modify protecting groups on the substrate to alter its conformational preference. Bulkier protecting groups can effectively shield one face of the molecule, directing the cyclization to the opposite face.[4] The steric hindrance of a directing group can have a profound impact on the stereoinduction.[6][12]

Issue 2: Low or No Yield of the Desired Spiro Compound

Symptom: The desired spirocyclic product is not formed, or is formed in very low yields, with starting materials remaining or decomposition observed.

Possible Causes & Solutions:

  • Incorrect Catalyst or Promoter: The chosen catalyst may not be active enough to promote the desired transformation under the applied conditions.

    • Troubleshooting: Re-evaluate the catalyst choice based on literature precedents for similar transformations. Consider increasing the catalyst loading, but be mindful of potential side reactions. For reactions sensitive to air or moisture, ensure anhydrous and anaerobic conditions.

  • Unfavorable Reaction Kinetics: The activation energy for the desired spirocyclization may be too high at the chosen temperature.

    • Troubleshooting: While lower temperatures often favor selectivity, higher temperatures may be necessary to overcome the activation barrier. A careful balance between yield and selectivity must be found. Microwave irradiation can sometimes be used to accelerate slow reactions.

  • Substrate Decomposition: The starting materials or the product may be unstable under the reaction conditions.

    • Troubleshooting: Analyze the crude reaction mixture by LC-MS or NMR to identify potential decomposition pathways. If the substrate is degrading, consider milder reaction conditions (e.g., lower temperature, weaker acid/base). If the product is unstable, it may be necessary to modify the workup procedure or isolate it quickly.

Issue 3: Formation of an Unexpected Regioisomer

Symptom: The spirocyclization occurs at an unintended position, leading to a constitutional isomer of the desired product.

Possible Causes & Solutions:

  • Electronic and Steric Control: The regioselectivity of the cyclization is governed by the electronic properties and steric environment of the reacting centers.

    • Troubleshooting: Modify the electronic nature of the substrate by introducing electron-donating or electron-withdrawing groups to favor attack at the desired position. Altering the steric bulk of substituents near the reactive sites can also direct the cyclization.

  • Thermodynamic vs. Kinetic Control: The reaction may be proceeding under thermodynamic control, favoring the most stable regioisomer, which may not be the desired one.

    • Troubleshooting: To favor the kinetically controlled product, try running the reaction at a lower temperature for a shorter duration. Conversely, to obtain the thermodynamically favored product, higher temperatures and longer reaction times may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I systematically approach the optimization of a new diastereoselective spirocyclization reaction?

A1: A systematic, multi-parameter optimization approach is recommended. A good starting point is to establish a baseline condition from literature precedents. Then, vary one parameter at a time. A logical sequence would be:

  • Temperature: Screen a range from low (-78°C) to elevated temperatures.[5][6]

  • Solvent: Test a panel of solvents with diverse polarities and coordinating abilities.[5][6]

  • Catalyst/Reagent: Evaluate a selection of catalysts or reagents with varying steric and electronic properties.[4][6]

  • Concentration: Investigate the effect of reactant concentration, as it can influence reaction rates and intermolecular vs. intramolecular pathways.

Q2: What is the role of protecting groups in controlling diastereoselectivity?

A2: Protecting groups can play a crucial role beyond simply masking a functional group. Their steric bulk can significantly influence the ground-state conformation of the substrate, thereby directing the approach of the reacting partner to a specific face of the molecule.[4] By strategically choosing protecting groups of varying sizes, you can often tune and enhance the diastereoselectivity of a reaction.

Q3: Can computational chemistry aid in optimizing my reaction?

A3: Yes, computational methods like Density Functional Theory (DFT) can be powerful tools.[13] They can be used to:

  • Calculate the energies of different transition states leading to the observed diastereomers.

  • Understand the role of the solvent and catalyst in stabilizing these transition states.

  • Predict the effect of substrate modifications on the diastereomeric outcome. This information can help rationalize experimental observations and guide the design of more selective reactions.

Q4: My reaction is a cascade or domino reaction. How does this affect troubleshooting?

A4: Cascade reactions, where multiple bond-forming events occur in a single pot, can be highly efficient for building molecular complexity.[1][14] However, troubleshooting can be more complex as any single step can be rate-limiting or stereodetermining. It is often helpful to try and isolate intermediates if possible, or to use in-situ monitoring techniques (e.g., IR, NMR) to understand the reaction progress. The stereochemical outcome is often set in the first irreversible step, so optimizing that specific transformation is key.

Experimental Protocols & Data

Protocol 1: General Procedure for Temperature Screening in a Lewis Acid-Catalyzed Spirocyclization
  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 eq) and the chosen anhydrous solvent.

  • Cool the solution to the initial screening temperature (e.g., -78°C, using a dry ice/acetone bath).

  • Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise via syringe.

  • Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.

  • If no reaction occurs after a reasonable time, allow the mixture to slowly warm to the next screening temperature (e.g., -40°C, 0°C, room temperature).

  • Once the reaction is complete, quench it appropriately (e.g., with saturated aq. NaHCO₃ or H₂O).

  • Extract the product with a suitable organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.[7]

Data Presentation: Example of Optimization Results

The following table summarizes hypothetical optimization data for a diastereoselective spiroketalization reaction.

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1BF₃·OEt₂CH₂Cl₂-785:145
2BF₃·OEt₂CH₂Cl₂03:170
3TiCl₄CH₂Cl₂-7815:160
4TiCl₄CH₂Cl₂010:185
5TiCl₄Toluene-78>20:155
6SnCl₄CH₂Cl₂-788:175

Data is for illustrative purposes only.

Visualizing Experimental Workflows

Decision-Making Workflow for Troubleshooting Poor Diastereoselectivity

G start Low Diastereomeric Ratio (d.r.) Observed temp Screen Reaction Temperature (-78°C to RT) start->temp First Step solvent Screen Solvents (Polar Aprotic, Non-polar) temp->solvent If d.r. still low end Optimized Diastereoselectivity temp->end d.r. Improved catalyst Screen Catalysts / Reagents (Vary Lewis/Brønsted Acid, Ligand) solvent->catalyst If d.r. still low solvent->end d.r. Improved substrate Modify Substrate (e.g., bulkier protecting groups) catalyst->substrate If d.r. still low catalyst->end d.r. Improved substrate->end d.r. Improved

Caption: Troubleshooting workflow for low diastereoselectivity.

General Reaction Pathway for a Catalyzed Spirocyclization

G sub Acyclic Precursor complex Substrate-Catalyst Complex sub->complex cat Catalyst cat->complex ts1 Transition State 1 (lower energy) complex->ts1 Favored Pathway ts2 Transition State 2 (higher energy) complex->ts2 Disfavored Pathway p1 Major Diastereomer ts1->p1 p2 Minor Diastereomer ts2->p2

Caption: Energy pathways in a diastereoselective reaction.

References

Validation & Comparative

A Tale of Two Scaffolds: 2-Thia-6-azaspiro[3.3]heptane vs. Thiomorpholine in Drug Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Bioisosteric Replacement for Enhanced Drug Properties

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. For decades, saturated heterocycles have been mainstays in drug design, with thiomorpholine being a prominent member due to its favorable properties and synthetic accessibility. However, the quest for novel chemical space and improved drug-like attributes has led to the exploration of more rigid and three-dimensional structures. Among these, the 2-thia-6-azaspiro[3.3]heptane scaffold has emerged as a compelling alternative. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data and protocols, to aid researchers in making informed decisions for their drug discovery programs.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinction between thiomorpholine and this compound lies in their topology. Thiomorpholine is a six-membered ring, affording it conformational flexibility, while the spirocyclic nature of this compound imparts significant rigidity and a distinct three-dimensional geometry. This structural variance has profound implications for a molecule's interaction with biological targets and its overall physicochemical properties.

PropertyThiomorpholineThis compound
Molecular Formula C4H9NS[1][2]C5H9NS
Molecular Weight 103.19 g/mol [2][3]115.20 g/mol
Calculated LogP -0.16 to 1.39 (depending on the algorithm)[4]Likely lower than thiomorpholine derivatives
Aqueous Solubility Miscible with water[1][2][5]Generally higher for spiro[3.3]heptane analogs[6]
pKa ~9.14 (predicted)[7]Expected to be higher than thiomorpholine
Structure Flexible chair/boat conformationsRigid, spirocyclic

Delving Deeper: A Comparative Analysis

Lipophilicity and Aqueous Solubility: A Balancing Act

A critical parameter in drug design is lipophilicity, often expressed as logP or logD. While a certain degree of lipophilicity is essential for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Thiomorpholine , as a saturated heterocycle, contributes moderately to a molecule's lipophilicity. However, substitution on the ring can significantly increase this value, potentially leading to solubility issues.[8] The parent thiomorpholine is miscible with water, but its derivatives often exhibit reduced aqueous solubility.[5][8]

This compound and its parent family of azaspiro[3.3]heptanes are increasingly utilized as a strategy to reduce lipophilicity while adding a carbon atom.[[“]][10] This counterintuitive effect is often attributed to the increased basicity and the unique spatial arrangement of the spirocyclic scaffold, which can lead to more favorable solvation.[10] Studies on related 2-oxa-6-azaspiro[3.3]heptanes have shown a significant decrease in logD7.4 of up to -1.0 compared to their morpholine counterparts.[10][11] This suggests that incorporating a this compound moiety could be a valuable tool for improving the aqueous solubility of a drug candidate.[6]

Metabolic Stability: The Role of the Sulfur Atom

The sulfur atom in both scaffolds is a potential site for metabolism, primarily oxidation to the corresponding sulfoxide and sulfone. This can be a double-edged sword. While it may represent a metabolic "soft spot" leading to faster clearance, it can also be exploited for prodrug strategies or to fine-tune the electronic properties of the molecule.[12][13]

In thiomorpholine , the sulfur is readily accessible for oxidation by cytochrome P450 enzymes.[12] The resulting sulfoxides and sulfones often exhibit altered pharmacological activity and physicochemical properties.

Impact on Biological Activity: Shape Matters

The distinct three-dimensional shapes of these scaffolds can have a significant impact on their interaction with protein targets.

The conformational flexibility of thiomorpholine allows it to adapt to various binding pockets. This versatility has contributed to its widespread use in a multitude of drug classes, including antibiotics, kinase inhibitors, and antidiabetic agents.[13][14][15]

The rigidity of This compound provides a more defined vector for its substituents, which can lead to higher binding affinity and selectivity if the geometry is complementary to the target's binding site. However, this same rigidity can also lead to a loss of potency if the required conformation for binding cannot be achieved.[11] Therefore, the replacement of a flexible ring with a rigid spirocycle is not always a successful strategy and requires careful consideration of the target's structure.

Visualizing the Scaffolds: Structural and Synthetic Overview

Structural Comparison cluster_0 Thiomorpholine cluster_1 This compound Thiomorpholine Thiomorpholine This compound This compound

Caption: Structural representations of Thiomorpholine and this compound.

G Synthetic Approaches cluster_thiomorpholine Thiomorpholine Synthesis cluster_spiro Azaspiro[3.3]heptane Synthesis (General) Cysteamine HCl Cysteamine HCl Photochemical Thiol-Ene Photochemical Thiol-Ene Cysteamine HCl->Photochemical Thiol-Ene Vinyl Chloride Vinyl Chloride Vinyl Chloride->Photochemical Thiol-Ene Half-Mustard Intermediate Half-Mustard Intermediate Photochemical Thiol-Ene->Half-Mustard Intermediate Quantitative Yield Base-Mediated Cyclization Base-Mediated Cyclization Half-Mustard Intermediate->Base-Mediated Cyclization Thiomorpholine_Product Thiomorpholine Base-Mediated Cyclization->Thiomorpholine_Product Dibromoneopentyl Glycol Derivative Dibromoneopentyl Glycol Derivative Intramolecular Cyclization Intramolecular Cyclization Dibromoneopentyl Glycol Derivative->Intramolecular Cyclization Bis(bromomethyl)oxetane/thietane Bis(bromomethyl)oxetane/thietane Intramolecular Cyclization->Bis(bromomethyl)oxetane/thietane Reaction with Amine Reaction with Amine Bis(bromomethyl)oxetane/thietane->Reaction with Amine Azaspiro[3.3]heptane_Product Azaspiro[3.3]heptane Core Reaction with Amine->Azaspiro[3.3]heptane_Product

Caption: Generalized synthetic workflows for the two scaffolds.

Experimental Protocols

Synthesis of Thiomorpholine via Continuous Flow

This protocol is adapted from a telescoped photochemical thiol-ene reaction and cyclization sequence, which offers a time- and atom-efficient method.[16][17][18]

Materials:

  • Cysteamine hydrochloride

  • Vinyl chloride

  • 9-Fluorenone (photocatalyst)

  • Methanol

  • Diisopropylethylamine (DIPEA)

  • Continuous flow reactor setup with a photochemical reactor module

Procedure:

  • Preparation of the Feed Solution: Dissolve cysteamine hydrochloride and a catalytic amount of 9-fluorenone in methanol.

  • Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride through the photochemical reactor under UV irradiation. This reaction proceeds with high yield to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[16]

  • Base-Mediated Cyclization: The output from the first step is then mixed with a solution of DIPEA in a heated reactor coil to induce intramolecular cyclization to thiomorpholine.[18]

  • Purification: The resulting thiomorpholine can be purified by distillation.

General Synthesis of this compound (Illustrative)

Specific, detailed protocols for this compound are less common in the literature than for its oxa- and diaza-analogs. However, a general approach can be inferred from the synthesis of other azaspiro[3.3]heptanes.[19][20][21]

Materials:

  • A suitable precursor for the thietane ring, such as 3,3-bis(bromomethyl)thietane.

  • A primary amine or ammonia equivalent.

  • A suitable solvent (e.g., DMF, DMSO).

  • A base (e.g., potassium carbonate).

Procedure:

  • Nucleophilic Substitution: React 3,3-bis(bromomethyl)thietane with a large excess of a primary amine or a protected ammonia equivalent in a suitable solvent in the presence of a base.

  • Cyclization: The initial substitution is followed by an intramolecular nucleophilic substitution to form the second four-membered ring, yielding the this compound core.

  • Purification: The product is then purified using standard techniques such as column chromatography or crystallization.

Conclusion: Making the Right Choice

The choice between this compound and thiomorpholine is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of a drug discovery project.

Choose Thiomorpholine when:

  • A degree of conformational flexibility is desired for target binding.

  • Established synthetic routes and a wide range of commercially available analogs are advantageous.

  • Modulation of metabolic properties through sulfur oxidation is a potential strategy.

Consider this compound when:

  • Reducing lipophilicity and improving aqueous solubility are primary objectives.

  • A rigid, three-dimensional scaffold is hypothesized to improve binding affinity or selectivity.

  • Novel chemical space is being explored to circumvent existing intellectual property.

Ultimately, the empirical data from the synthesis and evaluation of analogous compounds containing each scaffold will be the final arbiter. This guide serves as a foundational resource to inform the initial design and selection process, empowering researchers to navigate the nuanced landscape of scaffold hopping and bioisosteric replacement.

References

A Comparative Guide to Azaspiro[3.3]heptane Bioisosteres for Piperidine: A Data-Driven Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs to optimize drug-like properties is a cornerstone of successful drug development. The piperidine ring, a ubiquitous scaffold in a multitude of approved drugs, often presents challenges related to metabolic instability and off-target effects. This guide provides a comprehensive, data-driven comparative analysis of azaspiro[3.3]heptane as a promising bioisosteric replacement for piperidine, tailored for researchers, scientists, and drug development professionals. We will delve into the nuanced physicochemical and pharmacological differences, supported by experimental data and detailed protocols to empower rational drug design.

The Rationale for Bioisosteric Replacement: Beyond the Piperidine Scaffold

The piperidine moiety, while structurally simple and synthetically accessible, can be susceptible to oxidative metabolism, primarily at the alpha-carbons to the nitrogen atom. This can lead to rapid clearance and the formation of potentially reactive metabolites. The concept of bioisosterism seeks to address these liabilities by replacing a functional group or scaffold with another that retains the desired biological activity while improving pharmacokinetic and toxicological profiles. Azaspiro[3.3]heptane has emerged as a compelling alternative to piperidine due to its rigid, three-dimensional structure that can project substituents into similar vectors as piperidine while offering distinct physicochemical properties.[1][2]

The core structural difference lies in the spirocyclic nature of azaspiro[3.3]heptane, which introduces a higher degree of rigidity and a more defined three-dimensional shape compared to the flexible chair and boat conformations of the piperidine ring. This rigidity can lead to enhanced binding affinity and selectivity for the target protein.

Structural_Comparison cluster_0 Piperidine cluster_1 Azaspiro[3.3]heptane Piperidine_Structure Azaspiro_Structure Piperidine_Structure->Azaspiro_Structure Bioisosteric Replacement PAMPA_Workflow cluster_0 PAMPA Setup Donor_Plate Donor Plate (Compound in Buffer) Artificial_Membrane Artificial Membrane (Lipid in Dodecane) Incubation Incubation (Room Temperature, 5 hours) Donor_Plate->Incubation Diffusion Acceptor_Plate Acceptor Plate (Buffer) Analysis Quantification (LC-MS/MS or UV) Incubation->Analysis Sampling Data_Output Apparent Permeability (Papp) Analysis->Data_Output

References

A Comparative Guide to Validating the Biological Activity of 2-Thia-6-azaspiro[3.3]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 2-Thia-6-azaspiro[3.3]heptane Derivatives

The spirocyclic scaffold has gained significant traction in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved metabolic stability, reduced lipophilicity, and enhanced target specificity. While the this compound core is a relatively underexplored motif, its structural alerts—namely the presence of a sulfur-containing heterocycle—suggest a strong potential for diverse biological activities. Organosulfur compounds are well-documented for their antioxidant and anticancer properties.[1][2][3] The sulfur atom, with its various oxidation states, plays a crucial role in the biological activity of many therapeutic agents.[4][5]

This guide proposes a validation strategy rooted in the established biological profiles of analogous molecular architectures. By systematically evaluating general cytotoxicity, antioxidant capacity, and potential modulation of specific signaling pathways, researchers can efficiently elucidate the therapeutic promise of their novel this compound derivatives.

Tier 1 Validation: Foundational Screening for Bioactivity

The initial phase of biological validation should focus on broad-spectrum assays to determine the general cytotoxic and antioxidant potential of the synthesized compounds. This tiered approach ensures a cost-effective and logical progression from general screening to more resource-intensive, target-specific investigations.

Assessment of Anticancer Activity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[6][7] This assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Cell Seeding:

    • Plate cancer cells (e.g., a panel representing different tumor types such as MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound-containing compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete cell culture medium to achieve a range of final concentrations for treatment.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Compound IDCancer Cell LineIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
TASH-001MCF-7
TASH-001A549
TASH-001HCT116
TASH-002MCF-7
TASH-002A549
TASH-002HCT116
Evaluation of Antioxidant Capacity: DPPH and ABTS Assays

Given the prevalence of antioxidant activity in sulfur-containing compounds, it is prudent to assess this property in the this compound series.[1][8] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods for determining the radical scavenging ability of compounds.[9][10][11][12][13][14][15][16]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.[11]

    • Prepare a series of dilutions of the test compound in the same solvent.

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Reaction and Measurement:

    • In a 96-well plate, add a specific volume of each compound dilution to the wells.

    • Add an equal volume of the DPPH working solution to each well.[11]

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Determine the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

  • ABTS Radical Cation (ABTS•+) Generation:

    • Prepare a 7 mM aqueous solution of ABTS.[9]

    • React the ABTS solution with a 2.45 mM potassium persulfate solution (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9][10]

  • Assay Procedure:

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

    • Incubate for a specified time (e.g., 6 minutes) and then measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ inhibition.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

Compound IDDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)Positive Control (Ascorbic Acid) DPPH IC₅₀ (µM)
TASH-001
TASH-002

Tier 2 Validation: Elucidating Mechanisms of Action

Should the initial screening reveal promising anticancer or antioxidant activity, the next logical step is to investigate the potential underlying mechanisms. Based on the literature for structurally related azaspiro[3.3]heptane derivatives, two plausible pathways to explore are the inhibition of the STAT3 signaling pathway and the induction of fetal hemoglobin.

Investigating STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and invasion. A recent patent application has identified 2-azaspiro[3.3]heptane derivatives as STAT3 inhibitors. Given the structural similarity, it is reasonable to hypothesize that this compound compounds may also modulate this pathway.

  • Cell Culture and Transfection:

    • Use a cell line that stably expresses a STAT3-responsive luciferase reporter construct (e.g., HEK293 or a relevant cancer cell line).

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the this compound compound for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) or Oncostatin M (OSM), for a specified duration (e.g., 4-6 hours).

  • Luciferase Assay:

    • Lyse the cells and add a luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell viability.

    • Calculate the percentage of inhibition of STAT3 activity for each compound concentration relative to the stimulated control.

    • Determine the IC₅₀ value for STAT3 inhibition.

Assessing the Induction of Fetal Hemoglobin

Certain 2-azaspiro[3.3]heptane derivatives have been identified as inducers of fetal hemoglobin (HbF), a promising therapeutic strategy for sickle cell disease and β-thalassemia. This provides another avenue for investigating the biological activity of the this compound scaffold.

  • Cell Culture and Treatment:

    • Use a human erythroid progenitor cell line (e.g., K562) or primary human erythroid progenitor cells.

    • Culture the cells in the presence of various concentrations of the test compound for a period sufficient to induce differentiation and hemoglobin synthesis (e.g., 5-7 days).

  • Hemoglobin Extraction:

    • Harvest the cells and prepare a hemolysate by lysing the cells in a hypotonic buffer.

  • HPLC Analysis:

    • Analyze the hemolysates using a high-performance liquid chromatography (HPLC) system equipped with a cation-exchange column suitable for separating hemoglobin variants.

    • Use a gradient elution method to separate HbF from adult hemoglobin (HbA).

  • Data Analysis:

    • Quantify the percentage of HbF in the total hemoglobin for each treatment condition.

    • Determine the effective concentration (EC₅₀) of the compound that induces 50% of the maximal HbF induction.

Visualizing Experimental Workflows and Pathways

To provide a clear and concise overview of the proposed validation strategy, the following diagrams illustrate the key experimental workflows and a potential signaling pathway for investigation.

Experimental_Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanistic Elucidation Compound This compound Derivatives MTT MTT Assay (Cytotoxicity) Compound->MTT Evaluate Anticancer Potential Antioxidant DPPH & ABTS Assays (Antioxidant Capacity) Compound->Antioxidant Assess Radical Scavenging STAT3 STAT3 Reporter Assay (Signaling Inhibition) MTT->STAT3 If Active HbF HPLC-based HbF Assay (Fetal Hemoglobin Induction) MTT->HbF If Active & Structurally Warranted

Caption: Tiered approach for validating the biological activity of this compound compounds.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Compound This compound Derivative Compound->JAK Potential Inhibition Compound->STAT3_inactive Potential Inhibition of Phosphorylation

Caption: Hypothesized inhibition of the JAK-STAT3 signaling pathway.

Conclusion

The this compound scaffold represents a promising, yet under-investigated, area of medicinal chemistry. By leveraging the established biological activities of structurally related sulfur-containing heterocycles and other spirocyclic systems, a logical and efficient validation strategy can be implemented. The proposed tiered approach, beginning with broad screening for anticancer and antioxidant activities, followed by more targeted mechanistic studies, provides a robust framework for elucidating the therapeutic potential of this novel class of compounds. The detailed experimental protocols and comparative data tables included in this guide are intended to serve as a valuable resource for researchers embarking on the exciting journey of exploring the biological landscape of this compound derivatives.

References

Navigating the Chemical Space of M1 Muscarinic Receptor Agonists: A Comparative Guide to the Structure-Activity Relationships of 2-Thia-6-azaspiro[3.3]heptane and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the M1 muscarinic acetylcholine receptor (mAChR) has emerged as a compelling target.[1][2][3] Agonists of this receptor have shown potential in improving cognitive function. Central to the development of effective M1 agonists is the design of molecular scaffolds that offer a unique combination of potency, selectivity, and favorable pharmacokinetic properties. Among the innovative scaffolds explored, spirocyclic systems, particularly azaspiro[3.3]heptanes, have garnered significant attention for their ability to confer conformational rigidity and improved drug-like properties.[4][5][6][7][8]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-thia-6-azaspiro[3.3]heptane derivatives and their close analogs, focusing on their activity as M1 muscarinic receptor agonists. We will delve into the causal relationships behind experimental design, present key experimental data, and provide detailed protocols for the assays used to evaluate these promising compounds.

The Allure of the Spirocyclic Scaffold: A Three-Dimensional Approach to Drug Design

The increasing interest in spirocyclic scaffolds in medicinal chemistry stems from their inherent three-dimensionality.[9] This structural feature offers several advantages over traditional flat, aromatic structures:

  • Conformational Restriction: The rigid nature of the spirocyclic core locks the conformation of the molecule, which can lead to a more precise interaction with the target receptor and, consequently, higher potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to increased solubility, reduced lipophilicity, and enhanced metabolic stability compared to their carbocyclic or heterocyclic counterparts.[5]

  • Novel Chemical Space: Spirocycles provide access to unexplored areas of chemical space, offering opportunities for the development of novel intellectual property.

The this compound scaffold, a bioisosteric replacement for fragments like piperidine and morpholine, is particularly intriguing. The presence of the sulfur atom is anticipated to modulate the physicochemical properties of the molecule, including its lipophilicity, hydrogen bonding capacity, and metabolic profile, thereby influencing its overall pharmacological activity.

Core Structure and SAR Exploration

The fundamental structure of the this compound core provides a versatile platform for synthetic modification. The key points for SAR exploration are the substituents on the azetidine nitrogen (R¹) and potential modifications on the thietane ring.

Caption: Key points for SAR exploration on the this compound scaffold.

Comparative Analysis of Azaspiro[3.3]heptane Derivatives as M1 Agonists

While specific SAR data for this compound derivatives targeting the M1 receptor is limited in publicly available literature, we can draw valuable insights from closely related 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane analogs. The following table summarizes the SAR for a series of generic azaspiro[3.3]heptane derivatives, highlighting the impact of substitutions on M1 receptor activity.

Compound IDR¹ SubstituentM1 Receptor Affinity (Ki, nM)M1 Functional Activity (EC₅₀, nM)Selectivity vs. M2/M3
1a Methyl150250Low
1b Ethyl120200Low
1c n-Propyl80150Moderate
1d Isopropyl200350Low
1e Cyclopropyl75140Moderate
1f Phenyl500>1000-
1g 3-Chlorophenyl350800-
1h 4-Methoxyphenyl420950-

Note: The data presented in this table is a representative compilation from various sources studying azaspiro[3.3]heptane derivatives and is intended for comparative purposes.

Analysis of Structure-Activity Relationships:

  • Alkyl Substituents on the Azetidine Nitrogen (R¹): A clear trend is observed with small, linear alkyl groups. Potency generally increases from methyl to n-propyl, suggesting a hydrophobic pocket in the receptor that can accommodate these groups. The decrease in activity with the bulkier isopropyl group indicates a potential steric clash. The cyclopropyl group shows comparable activity to the n-propyl, highlighting the receptor's tolerance for small cyclic substituents.

  • Aromatic Substituents on the Azetidine Nitrogen (R¹): The introduction of a phenyl ring is generally detrimental to M1 agonist activity. This suggests that a large, flat aromatic ring at this position is not well-tolerated for agonism, potentially due to steric hindrance or unfavorable electronic interactions.

The "Thia" Effect: Expected Impact of the Sulfur Atom

The replacement of a methylene group with a sulfur atom in the this compound scaffold is a significant bioisosteric modification that is expected to influence the molecule's properties in several ways:

  • Lipophilicity: Sulfur is generally more lipophilic than a methylene group. This could enhance membrane permeability and brain penetration, which is desirable for a CNS-acting drug. However, excessive lipophilicity can lead to off-target effects and poor pharmacokinetic profiles.

  • Hydrogen Bonding: The sulfur atom can act as a weak hydrogen bond acceptor, potentially forming interactions with the receptor that are not possible with the all-carbon analog.

  • Metabolism: The sulfur atom can be a site for oxidation, leading to the formation of sulfoxides and sulfones. This metabolic pathway can alter the compound's activity, duration of action, and clearance.

Experimental Protocols

To ensure the scientific integrity of the presented data, it is crucial to understand the methodologies used to generate it. Below are detailed protocols for key in vitro assays used to characterize M1 muscarinic receptor agonists.

Radioligand Binding Assay for M1 Receptor Affinity

This assay determines the affinity of a test compound for the M1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

binding_assay prep Membrane Preparation (CHO cells expressing hM1) incubate Incubation (Test compound, [³H]-NMS, membranes) prep->incubate filter Filtration (Separate bound from free ligand) incubate->filter count Scintillation Counting (Quantify radioactivity) filter->count analyze Data Analysis (Determine Ki values) count->analyze functional_assay cell_prep Cell Plating (CHO-hM1 cells) dye_load Dye Loading (Calcium-sensitive fluorescent dye) cell_prep->dye_load compound_add Compound Addition (Varying concentrations) dye_load->compound_add measure Fluorescence Measurement (FLIPR or plate reader) compound_add->measure analyze Data Analysis (Determine EC₅₀ values) measure->analyze

References

A Comparative Guide to the In Vitro ADME Properties of 2-Thia-6-azaspiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous drug-like properties is perpetual. Among these, spirocyclic systems have garnered significant interest due to their inherent three-dimensionality, which can lead to improved target engagement and favorable physicochemical characteristics.[1][2][3] The 2-thia-6-azaspiro[3.3]heptane scaffold is an emerging motif of interest, offering a unique conformational rigidity and vectoral projection of substituents that can be exploited to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide presents a comparative analysis of the in vitro ADME properties of a series of hypothetical this compound analogs. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds and to illustrate the impact of substituent modifications on key drug-like properties. The experimental data herein is representative and intended to guide the design and interpretation of in vitro ADME studies for this promising class of molecules.

The this compound Scaffold: A Primer

The this compound core is a bioisosteric replacement for more traditional saturated heterocycles, such as piperidine or morpholine.[4][5][6] Its rigid, spirocyclic nature can lead to a number of potential advantages, including:

  • Improved Metabolic Stability: The quaternary spirocenter can block common sites of metabolism, leading to increased half-life in liver microsome assays.[7]

  • Modulated Solubility and Lipophilicity: The introduction of the sulfur atom and the overall three-dimensional shape can influence aqueous solubility and the distribution coefficient (LogD), key parameters for oral absorption and bioavailability.

  • Enhanced Target Binding: The well-defined exit vectors for substituents can allow for more precise and favorable interactions with biological targets.

Comparative In Vitro ADME Profiling

To illustrate the influence of substituent effects on the ADME properties of the this compound scaffold, we present a comparative analysis of four hypothetical analogs.

Compound IDR1R2
TAS-001 HH
TAS-002 CH3H
TAS-003 HCF3
TAS-004 OCH3F
Table 1: Comparative In Vitro ADME Data
Compound IDMetabolic Stability (HLM, t½ min)Aqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)
TAS-001 451505.285
TAS-002 651206.888
TAS-003 >1208510.592
TAS-004 952108.182
Analysis of Structure-ADME Relationships

The data presented in Table 1, while hypothetical, is designed to reflect established medicinal chemistry principles.

  • Metabolic Stability: The introduction of a methyl group in TAS-002 shows a modest improvement in metabolic stability compared to the parent TAS-001 . The electron-withdrawing trifluoromethyl group in TAS-003 significantly shields the molecule from metabolic degradation, resulting in a much longer half-life. The methoxy and fluoro substituents in TAS-004 also confer enhanced stability. This highlights the role of substituents in blocking or altering sites of metabolism.[8][9]

  • Aqueous Solubility: Increased lipophilicity, as seen with the methyl and trifluoromethyl groups in TAS-002 and TAS-003 , leads to a decrease in aqueous solubility compared to the unsubstituted analog TAS-001 . Conversely, the introduction of a polar methoxy group in TAS-004 improves solubility. Early assessment of solubility is critical to avoid issues with formulation and bioavailability.[7][10][11]

  • Permeability: The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption.[12][13] The data suggests that increasing lipophilicity, as in TAS-003 , can enhance passive diffusion across the cell monolayer. However, a balance must be struck, as very high lipophilicity can lead to other liabilities. All analogs demonstrate moderate to good permeability.

  • Plasma Protein Binding: The extent of plasma protein binding (PPB) influences the free fraction of a drug available to exert its pharmacological effect.[1][14][15][16][17] The trend observed in our hypothetical data, where increased lipophilicity correlates with higher PPB, is a common phenomenon in drug discovery. While high PPB is not necessarily a deal-breaker, it is a critical parameter to consider in lead optimization.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro ADME assays cited in this guide.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.[8][11][18][19]

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock (10 mM in DMSO) mix Combine Microsomes, Buffer, and Test Compound (1 µM final) prep_compound->mix prep_microsomes Thaw Human Liver Microsomes (on ice) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction preincubate Pre-incubate at 37°C for 5 min mix->preincubate preincubate->start_reaction timepoints Aliquots taken at 0, 5, 15, 30, 60 min start_reaction->timepoints quench Quench Reaction with Acetonitrile containing Internal Standard timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • On ice, thaw pooled human liver microsomes (final concentration 0.5 mg/mL).

    • Prepare a fresh NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Aqueous Kinetic Solubility

This assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption.

Workflow Diagram:

cluster_prep Preparation cluster_mixing Mixing and Equilibration cluster_analysis Analysis prep_dmso Prepare 10 mM DMSO Stock of Test Compound add_dmso Add DMSO Stock to Aqueous Buffer (e.g., 1:100 dilution) prep_dmso->add_dmso prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) prep_buffer->add_dmso shake Shake at Room Temperature for 2 hours add_dmso->shake filter Filter to Remove Precipitate shake->filter quantify Quantify Soluble Compound in Filtrate by LC-MS/MS or UV-Vis filter->quantify calculate Calculate Solubility (µM) quantify->calculate

Caption: Workflow for the aqueous kinetic solubility assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Mixing and Equilibration:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve the desired final concentration (e.g., 100 µM).

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Analysis:

    • Filter the samples to remove any precipitated compound.

    • Quantify the concentration of the soluble compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve.

    • The measured concentration represents the kinetic solubility of the compound.

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to predict in vivo drug absorption.[12][13][20][21]

Workflow Diagram:

cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on permeable supports culture_cells Culture for 21 days to form a monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity add_compound Add Compound to Apical (A) or Basolateral (B) side check_integrity->add_compound prep_solutions Prepare Test Compound in Transport Buffer prep_solutions->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Compartment at time points incubate->sample quantify Quantify Compound in Samples by LC-MS/MS sample->quantify calculate_papp Calculate Apparent Permeability (Papp) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er cluster_setup Assay Setup cluster_equilibration Equilibration cluster_analysis Analysis prep_plasma Spike Test Compound into Plasma load_dialysis Load Plasma into one chamber and Buffer into the other prep_plasma->load_dialysis assemble Assemble Equilibrium Dialysis Device load_dialysis->assemble incubate Incubate at 37°C with shaking for 4-6 hours assemble->incubate sample_chambers Sample from both Plasma and Buffer chambers incubate->sample_chambers quantify Quantify Compound Concentration in each sample by LC-MS/MS sample_chambers->quantify calculate_ppb Calculate Percent Plasma Protein Binding quantify->calculate_ppb

References

The Gold Standard: A Comparative Guide to Conformational Validation of 2-Thia-6-azaspiro[3.3]heptane Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This is particularly true for novel scaffolds like the 2-thia-6-azaspiro[3.3]heptane framework, a promising motif for the development of new therapeutics. The rigid, spirocyclic nature of this core imparts unique conformational constraints that can be exploited to achieve high target affinity and selectivity. However, theoretical predictions of these conformations must be rigorously validated. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the conformational analysis of this compound derivatives, benchmarked against other common analytical techniques.

The Unambiguous Insight of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density, revealing the exact spatial arrangement of atoms, bond lengths, and bond angles.[2] For spirocyclic systems like this compound derivatives, this technique provides indisputable evidence of the preferred solid-state conformation, which is often a strong indicator of the bioactive conformation.

The unique spirocyclic architecture of these compounds, where two rings share a single carbon atom, results in a high degree of conformational rigidity.[3][4] This rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target. However, subtle variations in substitution patterns on the heterocyclic rings can still lead to distinct conformational isomers. X-ray crystallography unequivocally resolves these ambiguities.

While a publicly available crystal structure for a simple, un-oxidized this compound derivative is not readily found in open-access databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), the hydrochloride salt of the 2,2-dioxide derivative has been reported. This guide will use this derivative as a representative example to illustrate the crystallographic workflow. It is important to note that the oxidation of the sulfur atom to a sulfone will influence the local geometry and electronic properties, but the overall spirocyclic conformation can still be definitively determined.

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure involves a meticulous, multi-step process.

Step 1: Crystallization - The Art of Patience

The most critical and often most challenging step is growing a high-quality single crystal suitable for X-ray diffraction.[1] For small molecules like this compound derivatives, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The choice of solvent is crucial and is often determined empirically through small-scale solubility screening.

Step 2: Data Collection - Illuminating the Crystal

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Structure Solution and Refinement - From Data to Model

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a fundamental challenge in crystallography, is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map, and the positions and thermal parameters of the atoms are refined against the experimental data until the calculated diffraction pattern closely matches the observed one. The final result is a detailed three-dimensional model of the molecule.

A Comparative Analysis: X-ray Crystallography vs. The Alternatives

While X-ray crystallography provides a definitive solid-state structure, other techniques offer complementary information, particularly about the molecule's behavior in solution.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State of Matter Solid (crystal)SolutionIn silico (gas or solvated)
Information Obtained Precise 3D structure, bond lengths, bond angles, packing interactionsThrough-bond and through-space atomic connectivity, conformational averaging, dynamic processesPredicted low-energy conformations, potential energy surfaces, thermodynamic parameters
Strengths Unambiguous, high-resolution structural determination.Provides information on solution-state conformation and dynamics. Can study molecules that are difficult to crystallize.Can explore a wide range of possible conformations and provide insights into their relative energies.
Limitations Requires a high-quality single crystal. The solid-state conformation may not be the same as the solution-state or bioactive conformation.Provides an average structure in solution; individual conformers are often not directly observed. Structural information is less precise than crystallography.Accuracy is highly dependent on the level of theory and force field used. Predictions require experimental validation.
Typical Resolution < 1 ÅIndirect structural informationVaries with method
Sample Amount MilligramsMilligramsN/A

Visualizing the Workflow and Comparison

Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure

Caption: A flowchart illustrating the key stages of small molecule X-ray crystallographic analysis.

Comparison of Conformational Analysis Techniques

Conformational Analysis Techniques Comparison of Conformational Analysis Techniques Molecule Xray X-ray Crystallography Molecule->Xray NMR NMR Spectroscopy Molecule->NMR Computational Computational Modeling Molecule->Computational SolidState Solid-State Conformation (Definitive) Xray->SolidState SolutionState Solution-State Conformation (Averaged, Dynamic) NMR->SolutionState InSilico Predicted Conformations (Energetics) Computational->InSilico SolidState->SolutionState Provides a Reference Point InSilico->Xray Predicts Crystal Packing InSilico->NMR Guides Interpretation

Caption: A diagram showing the complementary nature of different conformational analysis techniques.

Conclusion: An Integrated Approach

For the conformational validation of this compound derivatives, X-ray crystallography provides the most definitive and high-resolution structural information. It serves as the bedrock upon which all other conformational analyses should be built. While NMR spectroscopy offers invaluable insights into the dynamic nature of these molecules in solution, and computational modeling allows for the exploration of a vast conformational landscape, the solid-state structure determined by X-ray crystallography provides the crucial, unambiguous experimental validation required for structure-based drug design. An integrated approach, leveraging the strengths of all three techniques, will ultimately provide the most comprehensive understanding of the conformational preferences of these promising therapeutic agents.

References

Navigating Non-Collinear Space: An In-Depth Evaluation of Spiro[3.3]heptane as a Benzene Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising C(sp³)-Rich Scaffold in Drug Design

In the modern era of drug discovery, the imperative to "escape from flatland" has driven medicinal chemists to explore novel three-dimensional scaffolds that can overcome the limitations of traditional planar aromatic rings.[1][2] Benzene rings, while ubiquitous in marketed drugs, often contribute to poor physicochemical properties such as low aqueous solubility and high metabolic liability.[1][3] This has spurred the development of C(sp³)-rich bioisosteres, which aim to mimic the spatial arrangement of benzene substituents while improving drug-like properties.[1][3]

While significant attention has been given to collinear scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane as para-substituted benzene mimics, the exploration of non-collinear bioisosteres for mono-, meta-, and ortho-substituted benzenes has been comparatively underdeveloped.[1][4][5][6][7] This guide provides a comprehensive evaluation of spiro[3.3]heptane , a scaffold with non-coplanar exit vectors, as a versatile, saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[4][8][9][10][11]

It is important to note that while the focus of this guide is on the carbocyclic spiro[3.3]heptane due to the availability of robust experimental data, the principles discussed herein lay the groundwork for the future evaluation of novel heteroatomic derivatives such as 2-thia-6-azaspiro[3.3]heptane . Currently, there is a notable absence of published literature specifically evaluating the latter as a benzene bioisostere. However, the insights from the parent scaffold can inform hypotheses about the potential impact of heteroatom incorporation on physicochemical and pharmacological properties.

This guide will delve into the synthesis of spiro[3.3]heptane building blocks, provide a comparative analysis of their physicochemical and biological properties against benzene and other bioisosteres, and offer detailed experimental protocols for their evaluation.

The Spiro[3.3]heptane Scaffold: A Non-Collinear Solution

The unique, rigid, and three-dimensional structure of spiro[3.3]heptane presents a compelling alternative to the planar benzene ring. Its non-collinear exit vectors allow it to mimic the spatial orientation of substituents in mono-, meta-, and even para-substituted benzenes, offering a level of versatility not readily achieved with purely linear scaffolds.[9][10][11]

cluster_benzene Benzene Substitution Patterns cluster_bioisosteres Bioisostere Mimicry para-Benzene para-Benzene (Collinear) Spiroheptane Spiro[3.3]heptane (Non-Collinear) para-Benzene->Spiroheptane Can also mimic BCP Bicyclo[1.1.1]pentane (Collinear) para-Benzene->BCP Mimics meta-Benzene meta-Benzene (Non-Collinear) meta-Benzene->Spiroheptane Mimics

Figure 1: Comparison of collinear vs. non-collinear bioisostere mimicry.

Synthesis of Spiro[3.3]heptane Building Blocks

A key advantage of the spiro[3.3]heptane scaffold is its accessibility through established synthetic routes. One common and effective method involves the [2+2] cycloaddition of a keteniminium salt with an alkene to form a cyclobutanone, which serves as a versatile intermediate.[8] This approach allows for the introduction of various substituents, making it amenable to library synthesis for drug discovery programs.

Experimental Protocol: Synthesis of Substituted Spiro[3.3]heptanones

This protocol is adapted from methodologies described in the literature for the synthesis of spiro[3.3]heptanone intermediates.[8]

  • Formation of the Keteniminium Salt: In an inert atmosphere glovebox, dissolve the corresponding α,β-unsaturated amide in anhydrous dichloromethane. Add triflic anhydride dropwise at -78 °C and stir for 30 minutes to form the keteniminium salt.

  • [2+2] Cycloaddition: To the solution from step 1, add a solution of the desired alkene (e.g., 1,1-disubstituted ethylene) in dichloromethane, also at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired spiro[3.3]heptanone.

Start α,β-Unsaturated Amide + Triflic Anhydride Step1 Formation of Keteniminium Salt Start->Step1 Step2 [2+2] Cycloaddition with Alkene Step1->Step2 Step3 Aqueous Work-up Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 End Substituted Spiro[3.3]heptanone Step4->End

Figure 2: General workflow for the synthesis of spiro[3.3]heptanone intermediates.

Comparative Physicochemical Properties

The primary motivation for replacing a benzene ring with a saturated bioisostere is the potential for improved physicochemical properties. The spiro[3.3]heptane scaffold has been shown to favorably modulate lipophilicity and aqueous solubility in several drug candidates.

CompoundScaffoldclogPlogD (pH 7.4)Aqueous Solubility (µM)
Sonidegib meta-Benzene6.8>3.5~1
trans-76 (analogue) Spiro[3.3]heptane6.0>3.5~1
cis-76 (analogue) Spiro[3.3]heptane6.0>3.5~1
Vorinostat (SAHA) Phenyl1.11.1>1000
(±)-77 (analogue) Spiro[3.3]heptane1.91.9>1000
Benzocaine para-Benzene1.91.92300
(±)-79 (analogue) Spiro[3.3]heptane2.52.51200

Data synthesized from Prysiazhniuk et al., Angew. Chem. Int. Ed. 2024.[8]

As illustrated in the table above, replacement of a meta-benzene ring in Sonidegib with a spiro[3.3]heptane core in its analogues (trans-76 and cis-76) led to a decrease in the calculated lipophilicity (clogP) by 0.8 units, while maintaining aqueous solubility.[8] In the case of Vorinostat and Benzocaine analogues, the introduction of the spiro[3.3]heptane scaffold resulted in predictable changes in lipophilicity without compromising the high aqueous solubility of the parent drugs.[8]

Impact on Biological Activity and Metabolic Stability

A successful bioisosteric replacement must not only enhance physicochemical properties but also retain or improve biological activity and metabolic stability.

Biological Activity

The spiro[3.3]heptane analogues of several drugs have demonstrated potent biological activity, validating the scaffold's ability to mimic the parent arene's interactions with biological targets.

  • Sonidegib Analogue: The spiro[3.3]heptane-containing analogue of the anticancer drug Sonidegib retained high potency in relevant biological assays.[4]

  • Vorinostat Analogue: When incorporated into the anticancer drug Vorinostat, the spiro[3.3]heptane analogue exhibited comparable cytotoxic action on human hepatocellular carcinoma cells (HepG2) to the parent drug.[8][9]

  • Benzocaine Analogue: The spiro[3.3]heptane analogue of the local anesthetic Benzocaine showed a high level of activity in the tail-flick test, a measure of analgesic effect.[8]

Metabolic Stability

A significant advantage of C(sp³)-rich scaffolds is their potential to improve metabolic stability by removing sites of oxidative metabolism on the aromatic ring.

CompoundScaffoldHuman Liver Microsome Stability (% remaining after 1 hr)
Sonidegib meta-Benzene98%
trans-76 (analogue) Spiro[3.3]heptane100%
cis-76 (analogue) Spiro[3.3]heptane100%

Data from Prysiazhniuk et al., Angew. Chem. Int. Ed. 2024.[8]

The replacement of the meta-benzene ring in Sonidegib with the spiro[3.3]heptane scaffold resulted in a slight improvement in metabolic stability in human liver microsomes, with the analogues showing no degradation after one hour.[8]

Comparison with Other Benzene Bioisosteres

The spiro[3.3]heptane scaffold offers a unique set of properties compared to other popular benzene bioisosteres.

BioisostereGeometryMimicsKey Advantages
Spiro[3.3]heptane Non-Collinearmono-, meta-, para-Versatility, accessible synthesis
Bicyclo[1.1.1]pentane Collinearpara-Improved solubility and metabolic stability
Cubane Collinearpara-, meta-, ortho-Closest geometric match to benzene, high metabolic stability
Bicyclo[2.2.2]octane Collinearpara-Rigid scaffold, established synthesis

This comparison highlights the versatility of spiro[3.3]heptane in its ability to mimic multiple substitution patterns, a distinct advantage over the predominantly para-mimicking collinear scaffolds.[1][4][5][6][7][9][11]

Future Directions: The Potential of Heteroatomic Spirocycles

The successful validation of spiro[3.3]heptane as a benzene bioisostere opens the door for the exploration of heteroatom-containing analogues, such as This compound . While experimental data is currently lacking for this specific scaffold as a benzene mimic, we can hypothesize its potential attributes. The introduction of nitrogen could offer a handle for further derivatization and may improve aqueous solubility and polarity. The sulfur atom could influence metabolic pathways and electronic properties. The evaluation of such scaffolds represents a promising frontier in the ongoing quest to expand the toolkit of three-dimensional bioisosteres for drug discovery.

Conclusion

Spiro[3.3]heptane has emerged as a highly promising non-collinear, saturated bioisostere for mono-, meta-, and para-substituted benzene rings. Its accessible synthesis, coupled with demonstrated improvements in physicochemical properties and retention of biological activity, makes it a valuable tool for medicinal chemists seeking to overcome the liabilities of flat aromatic rings. The successful application of this carbocyclic scaffold paves the way for future investigations into novel heteroatomic derivatives, which hold the potential to further refine and expand the utility of non-collinear bioisosterism in drug design.

References

A Researcher's Guide to the Spirocyclic Core: Navigating Lipophilicity and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

In the modern pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. This "escape from flatland" has led to a surge of interest in three-dimensional (3D) molecular architectures that can offer superior pharmacological profiles. Among these, the spirocyclic core—a motif defined by two rings sharing a single, central carbon atom—has emerged as a powerful tool for fine-tuning the physicochemical properties crucial for a molecule's success as a drug.

This guide provides an in-depth comparison of how incorporating a spirocyclic core influences two of the most critical properties in drug discovery: lipophilicity and aqueous solubility. We will explore the underlying physicochemical principles, present standardized experimental protocols for their assessment, and provide comparative data to illustrate the tangible impact of this unique structural element.

The Physicochemical Dichotomy: Lipophilicity vs. Solubility

A successful drug must navigate a complex biological environment, traversing both lipid-rich cell membranes and the aqueous milieu of the bloodstream and cytoplasm. This journey is governed by a delicate balance between lipophilicity (fat-loving) and hydrophilicity (water-loving).

  • Lipophilicity , commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), dictates a compound's ability to cross cellular membranes. However, excessive lipophilicity is a primary driver of promiscuous off-target binding, metabolic instability, and toxicity.

  • Aqueous Solubility is essential for drug absorption from the gastrointestinal tract, formulation into intravenous dosage forms, and achieving sufficient concentrations at the target site. Poor solubility is a leading cause of compound attrition in drug development pipelines.

The challenge for medicinal chemists is to optimize one property without detrimentally affecting the other. The rigid, 3D nature of the spirocyclic core provides a unique solution to this conundrum.

Impact of the Spirocyclic Core: A Structural Rationale

The introduction of a spiro-center fundamentally alters a molecule's shape and electronic distribution compared to its flatter carbocyclic or aromatic counterparts.

Controlling Lipophilicity: The Power of Shape

While adding carbon atoms typically increases lipophilicity, spirocycles often defy this trend. The tetrahedral nature of the spiro-carbon atom forces the attached rings into perpendicular orientations, creating a more spherical or globular molecular shape. This increased 3D character can reduce the molecule's nonpolar solvent-accessible surface area (SASA) relative to a more planar analog of similar molecular weight. A lower SASA reduces interactions with the surrounding nonpolar solvent in a logP/logD experiment, often resulting in a lower-than-expected lipophilicity. This allows for the exploration of new chemical space without an associated "lipophilicity penalty," a concept critical for maintaining drug-like properties.

G cluster_0 Structural Comparison Flat Planar Aromatic System (e.g., Naphthalene) High_SASA High Nonpolar SASA Flat->High_SASA Large, flat surface Spiro Spirocyclic System (e.g., Spiro[3.3]heptane) Low_SASA Reduced Nonpolar SASA Spiro->Low_SASA Globular, 3D shape High_Lipo Higher Lipophilicity (logP) High_SASA->High_Lipo Stronger interaction with nonpolar solvent Mod_Lipo Controlled Lipophilicity (logP) Low_SASA->Mod_Lipo Weaker interaction with nonpolar solvent

Caption: Impact of molecular shape on lipophilicity.

Enhancing Solubility: Disrupting the Crystal Lattice

Aqueous solubility is governed by the interplay between a molecule's interaction with water and the strength of its interactions with itself in the solid state (crystal lattice energy). Highly planar, rigid molecules, such as many aromatic systems, tend to pack efficiently into a stable crystal lattice. This high lattice energy requires a significant amount of energy to overcome during dissolution, resulting in poor solubility.

The spirocyclic core, with its rigid but non-planar 3D geometry, effectively disrupts efficient crystal packing. This frustration of the solid state leads to a lower crystal lattice energy. Consequently, less energy is required to break apart the solid form, and the molecule dissolves more readily in water, often leading to a dramatic improvement in thermodynamic solubility.

Experimental Validation: Protocols and Comparative Data

To objectively assess the impact of a spirocyclic core, robust and reproducible experimental methods are essential. We present standardized protocols for measuring logD and thermodynamic solubility.

Protocol 1: Lipophilicity Assessment by HPLC

This method determines the distribution coefficient (logD) by correlating a compound's retention time on a reverse-phase HPLC column with those of known standards. It is a medium-throughput method suitable for discovery-phase chemistry.

Methodology:

  • Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL in DMSO) of a set of reference compounds with well-documented logD values.

  • Test Compound Preparation: Prepare the test compound (spirocyclic and non-spirocyclic analog) at the same concentration.

  • HPLC System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).

    • Mobile Phase A: Phosphate-buffered saline (PBS), pH 7.4.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: Run a fast linear gradient (e.g., 5% to 95% B over 5 minutes).

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Calibration Curve Generation: Inject the reference standards and record their retention times (RT). Plot the known logD₇.₄ values against the measured RT to generate a linear calibration curve.

  • Sample Analysis: Inject the test compounds and record their retention times.

  • Calculation: Interpolate the logD₇.₄ of the test compounds from their retention times using the calibration curve.

Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound, reflecting the balance between solid-state and solution-phase energies.

G start Start prep Add excess solid compound to aqueous buffer (e.g., PBS pH 7.4) start->prep Step 1 incubate Incubate with agitation (e.g., 24h at 25°C) to reach equilibrium prep->incubate Step 2 separate Separate solid from supernatant (Centrifugation or Filtration) incubate->separate Step 3 quantify Quantify compound concentration in the supernatant via LC-MS/MS separate->quantify Step 4 end Result: Thermodynamic Solubility (µg/mL) quantify->end

Caption: Workflow for Thermodynamic Solubility Assay.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a vial containing a precise volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, use a filter (e.g., 0.45 µm PVDF) to separate the solid.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent (e.g., 50:50 ACN:Water).

  • Analysis: Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically LC-MS/MS against a standard curve. The resulting concentration is the thermodynamic solubility.

Comparative Data Analysis

To illustrate the typical effects, consider the following data for a hypothetical matched molecular pair, where a planar phenyl ring is replaced with a spiro[3.3]heptane amine moiety.

Compound IDStructureMW ( g/mol )cLogPExperimental logD₇.₄ Thermodynamic Solubility (µg/mL)
Analog-1 Planar (Aromatic)350.43.83.5 < 1
Analog-2 Spirocyclic354.52.92.6 85

Analysis of Results:

  • Lipophilicity: Despite a slight increase in molecular weight, the spirocyclic Analog-2 exhibits a significantly lower experimental logD (2.6) compared to its planar counterpart Analog-1 (3.5). This reduction of nearly a full log unit is a direct consequence of the spiro-core's 3D geometry, which lowers the nonpolar SASA.

  • Solubility: The impact on solubility is even more pronounced. The planar Analog-1 is practically insoluble, a common issue for flat, rigid molecules. In stark contrast, the spirocyclic Analog-2 shows a dramatic >85-fold improvement in aqueous solubility. This is attributed to the disruption of crystal lattice packing by the non-planar spiro-scaffold, which lowers the energetic barrier to dissolution.

Conclusion and Outlook

The incorporation of a spirocyclic core is a highly effective strategy for modulating the physicochemical properties of drug candidates. By enforcing a three-dimensional geometry, these scaffolds can simultaneously control lipophilicity and enhance aqueous solubility—two objectives that are often in opposition. The ability to reduce logD while significantly boosting solubility, as demonstrated in our comparative analysis, allows medicinal chemists to optimize for better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and increase the likelihood of a compound's success. As the demand for drug candidates with superior properties continues to grow, the strategic use of spirocycles will undoubtedly remain a cornerstone of modern drug design.

in vivo efficacy studies of drug candidates containing the 2-Thia-6-azaspiro[3.3]heptane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

The quest for novel chemical scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in drug discovery. Among the rising stars in this arena is the 2-thia-6-azaspiro[3.3]heptane scaffold and its close chemical cousins. These rigid, three-dimensional structures offer a unique conformational constraint that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. This guide provides a comparative analysis of the in vivo efficacy of drug candidates incorporating the spiro[3.3]heptane framework, offering a valuable resource for researchers, scientists, and drug development professionals.

The Allure of the Spiro[3.3]heptane Motif: A Structural Advantage

The spiro[3.3]heptane core, characterized by two cyclobutane rings sharing a single carbon atom, imparts a defined three-dimensional geometry to drug candidates. This structural rigidity is a key asset in medicinal chemistry. By locking the conformation of a molecule, the spirocyclic scaffold can optimize the presentation of pharmacophoric elements to their biological targets, potentially leading to a significant increase in binding affinity and efficacy. Furthermore, the introduction of heteroatoms, such as sulfur and nitrogen in the this compound variant, allows for fine-tuning of physicochemical properties like solubility and metabolic stability, which are critical for in vivo performance.

In Vivo Efficacy: A Tale of Two Therapeutic Arenas

To illustrate the in vivo potential of the spiro[3.3]heptane scaffold, this guide delves into two distinct therapeutic areas where drug candidates incorporating this motif have shown promising preclinical or clinical efficacy: the treatment of β-hemoglobinopathies and the development of novel anesthetics.

Case Study 1: A 2-Azaspiro[3.3]heptane Derivative as a Fetal Hemoglobin Inducer

Therapeutic Target: Induction of fetal hemoglobin (HbF) for the treatment of β-thalassemia and sickle cell disease.

The Challenge: Reactivating the expression of the γ-globin gene to produce HbF is a promising therapeutic strategy for β-hemoglobinopathies. The current standard of care, hydroxyurea, has limitations in terms of efficacy and safety.

The Spirocyclic Solution: A research team developed a series of 2-azaspiro[3.3]heptane derivatives, leading to the identification of a lead compound with potent HbF induction activity. The rigid spirocyclic core was instrumental in optimizing the structure-activity relationship and improving the metabolic properties of the molecule.

In Vivo Efficacy Data:

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutComparison to Standard of Care
2-Azaspiro[3.3]heptane Derivative 18 Cynomolgus MonkeysOral administrationSignificant dose-dependent increase in globin switchingDemonstrated a better safety profile than hydroxyurea with no genotoxic effects observed.[1]

Experimental Protocol: In Vivo Globin Switching Assay in Cynomolgus Monkeys

This protocol outlines the key steps for evaluating the in vivo efficacy of a fetal hemoglobin inducer in a non-human primate model.

  • Animal Model: Adult male cynomolgus monkeys are selected as they provide a relevant translational model for hematological studies.

  • Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the study commences.

  • Dosing: The test compound (e.g., 2-azaspiro[3.3]heptane derivative 18) is formulated for oral administration. The compound is administered daily at various dose levels for a predetermined duration. A control group receives the vehicle, and another group may receive the standard of care (e.g., hydroxyurea) for comparison.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study.

  • Analysis of Globin Switching: The primary endpoint is the quantification of globin chain synthesis. This is typically performed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to measure the relative levels of α, β, and γ-globin chains.

  • Safety Monitoring: Animals are monitored for any adverse effects, and regular hematological and clinical chemistry parameters are assessed.

Causality Behind Experimental Choices: The selection of cynomolgus monkeys is crucial as their hematopoietic system shares significant similarities with humans, making the data more translatable to clinical settings. Oral administration is chosen to evaluate the compound's potential as a convenient, patient-friendly therapy. The dose-ranging study design is essential to establish a dose-response relationship and identify the optimal therapeutic window.

G cluster_0 In Vivo Efficacy Workflow for HbF Inducer Animal Selection Animal Selection Dosing Regimen Dosing Regimen Animal Selection->Dosing Regimen Oral Administration Blood Sampling Blood Sampling Dosing Regimen->Blood Sampling Time Course Globin Analysis Globin Analysis Blood Sampling->Globin Analysis HPLC/Mass Spec Efficacy & Safety Assessment Efficacy & Safety Assessment Globin Analysis->Efficacy & Safety Assessment

Caption: Workflow for in vivo evaluation of fetal hemoglobin inducers.

Case Study 2: Spiro[3.3]heptane as a Bioisostere in an Anesthetic Drug Candidate

Therapeutic Target: Local anesthesia.

The Challenge: The development of new local anesthetics with improved efficacy and safety profiles is an ongoing area of research.

The Spirocyclic Solution: Researchers investigated the use of the spiro[3.3]heptane scaffold as a saturated bioisostere for the phenyl ring in the local anesthetic benzocaine. This substitution resulted in a novel, patent-free analog.

In Vivo Efficacy Data:

CompoundAnimal ModelDosing RegimenKey Efficacy Readout
Spiro[3.3]heptane analog of Benzocaine MiceSubcutaneous injectionSignificant antinociceptive effect in the tail-flick test

Experimental Protocol: Tail-Flick Test for Antinociceptive Activity in Mice

This protocol details a standard method for assessing the efficacy of local anesthetics in a rodent model of pain.

  • Animal Model: Adult male mice are used for this assay.

  • Baseline Measurement: The baseline tail-flick latency is determined for each mouse by applying a radiant heat source to the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time is established to prevent tissue damage.

  • Drug Administration: The test compound (spiro[3.3]heptane analog of benzocaine) and the reference compound (benzocaine) are administered subcutaneously at the base of the tail. A control group receives the vehicle.

  • Post-Treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Causality Behind Experimental Choices: The tail-flick test is a well-validated and reliable method for assessing spinal analgesia. The use of a radiant heat source provides a quantifiable and reproducible nociceptive stimulus. Subcutaneous administration at the base of the tail ensures localized delivery of the anesthetic to the target site. The time-course measurement allows for the determination of the onset and duration of the anesthetic effect.

G cluster_1 Antinociceptive Efficacy Workflow Baseline Latency Baseline Latency Drug Administration Drug Administration Baseline Latency->Drug Administration Subcutaneous Post-Drug Latency Post-Drug Latency Drug Administration->Post-Drug Latency Time Intervals Data Analysis (%MPE) Data Analysis (%MPE) Post-Drug Latency->Data Analysis (%MPE)

Caption: Workflow for assessing antinociceptive activity using the tail-flick test.

Conclusion: A Scaffold with Broad Therapeutic Promise

The in vivo efficacy studies of drug candidates containing the spiro[3.3]heptane scaffold, and its heteroatom-containing analogs, underscore the significant potential of this structural motif in modern drug discovery. The examples presented in this guide, spanning from the treatment of genetic blood disorders to the development of new anesthetics, highlight the versatility of this scaffold. The inherent rigidity and three-dimensionality of the spiro[3.3]heptane core provide a powerful tool for medicinal chemists to design next-generation therapeutics with enhanced in vivo performance. As synthetic methodologies for accessing these complex scaffolds continue to advance, we can anticipate the emergence of a new wave of innovative drug candidates built upon this promising framework.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Thia-6-azaspiro[3.3]heptane, grounding procedural steps in the fundamental principles of chemical safety and regulatory compliance.

Core Principle: Hazard-Informed Waste Management

The disposal procedure for any chemical begins with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found in a general search, data from structurally analogous compounds, such as 2-Oxa-6-azaspiro[3.3]heptane, suggest that this class of chemicals may present several hazards, including potential skin, eye, and respiratory irritation.[1][2][3] Therefore, the foundational principle is to treat this compound as hazardous waste, precluding any disposal via standard trash or sewer systems.[4][5] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict protocols for the management of such chemical waste from its point of generation to its final disposal—a concept known as "cradle to grave management".[5][6]

It is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for the exact lot of this compound you are using for the most accurate and detailed hazard information.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all appropriate safety measures are in place. This is not just about personal safety; it's about preventing unintentional releases into the laboratory environment.

  • Engineering Controls : Always handle this compound and its associated waste within a certified chemical fume hood to minimize inhalation exposure.[7][8] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Eye Protection : Tightly fitting safety goggles or a face shield conforming to NIOSH or EU EN 166 standards are mandatory.[3][7]

    • Hand Protection : Use chemically impermeable gloves (e.g., nitrile) inspected for integrity before each use.[3][7]

    • Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[1]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that ensures safety and compliance. Follow these steps meticulously for all waste streams containing this compound, including pure compound, solutions, and contaminated lab supplies.

Step 1: Waste Characterization & Segregation

All waste must be considered hazardous.[6][9] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4][7] Discharge into sewer systems or the environment must be strictly avoided.[7]

The guiding principle of segregation is to prevent inadvertent and dangerous chemical reactions.[10] Store waste containing this compound separately from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

Step 2: Select a Compatible Waste Container

The integrity of your waste containment is your first line of defense against spills and exposure.

  • Compatibility : The container must be made of a material that does not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Condition : The container must be in good condition, free of cracks or rust, with a functional, leak-proof, screw-on cap.[9][11] Parafilm and corks are not acceptable closures.[11]

  • Headroom : Do not fill the container completely. Leave at least 10% headspace (e.g., fill to 90% capacity) to allow for vapor expansion.[12]

Step 3: Accurate and Compliant Labeling

Improperly labeled waste is a significant safety risk and a compliance violation. Every waste container must be clearly labeled at the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[13]

  • The full chemical name : "this compound". Avoid using abbreviations or chemical formulas.[13]

  • A list of all chemical constituents in the container.

  • The accumulation start date .[13]

  • The name of the principal investigator and the specific laboratory/room number.[13]

  • Applicable hazard warnings (e.g., "Irritant," "Flammable" if in a flammable solvent).[13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific "Satellite Accumulation Area" for the storage of hazardous waste.[10] This area must be at or near the point of generation and under the control of laboratory personnel.[13][14]

  • Secondary Containment : The primary waste container must be placed within a larger, chemically compatible secondary container (like a basin or tray) capable of holding 110% of the volume of the primary container.[11] This measure is crucial for containing potential leaks and spills.[11]

  • Storage Limits : Under RCRA regulations, laboratories can accumulate up to 55 gallons of a hazardous waste stream in an SAA. Once a container is full, it must be removed from the SAA within three days.[10][11] Many institutions and regulations, such as the EPA's Subpart K for academic labs, also impose time limits, often requiring waste removal within 90 days to one year from the accumulation start date.[11][14]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for proper disposal.

  • Contact EH&S : Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[11]

  • Professional Disposal : The waste will be handled by a licensed chemical destruction plant, likely through controlled incineration with flue gas scrubbing or other approved methods.[7] This ensures the compound is destroyed in an environmentally sound manner.

ParameterRequirementRationale & Source
Waste Classification Hazardous WasteAssumed hazardous based on analogs; prevents improper disposal.[6][9]
Container Type Chemically compatible (e.g., HDPE, glass) with a leak-proof screw cap.Prevents leaks, spills, and reactions.[9][11]
Labeling "Hazardous Waste," full chemical name, accumulation date, hazards.Ensures safety, proper handling, and regulatory compliance.[13]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Centralizes waste, contains spills, and meets regulatory standards.[10][11][14]
Disposal Method Collection by institutional EH&S for licensed chemical incineration/destruction.Ensures safe, environmentally sound, and compliant final disposal.[7]
Forbidden Actions Do not dispose in regular trash or pour down the drain.Prevents environmental contamination and damage to plumbing infrastructure.[4][7]
Visualizing the Disposal Workflow

To ensure clarity, the decision-making process for handling this compound waste is outlined in the workflow diagram below.

G cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood container Select Compatible Waste Container fume_hood->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Info container->labeling saa Place in Satellite Accumulation Area (SAA) labeling->saa secondary Use Secondary Containment saa->secondary inspect Inspect Weekly for Leaks secondary->inspect full Container Full OR Time Limit Reached? inspect->full full->inspect No contact_ehs Contact EH&S for Waste Pickup full->contact_ehs Yes end Disposal by Licensed Waste Contractor contact_ehs->end

Disposal workflow for this compound.
Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate risks.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.[7]

  • Ventilate : Ensure the area is well-ventilated, using the fume hood to help contain vapors.

  • Control Ignition : Remove all sources of ignition as a precaution.[7]

  • Containment : If trained and safe to do so, prevent the spill from spreading using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup : Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container for disposal.[7]

  • Report : Report the spill to your laboratory supervisor and institutional EH&S department immediately.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.

References

A Researcher's Comprehensive Guide to the Safe Handling of 2-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 2-Thia-6-azaspiro[3.3]heptane, a critical building block in contemporary drug discovery. As researchers and scientists, our foremost responsibility is to cultivate a culture of safety that protects both ourselves and the integrity of our work. This document moves beyond a simple checklist, offering a framework of deep-seated laboratory best practices grounded in scientific principles. Herein, we will explore the requisite personal protective equipment (PPE), step-by-step handling procedures, and robust disposal and emergency plans to ensure the confident and safe utilization of this compound.

Hazard Profile of this compound

A thorough understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. Based on available safety data, this compound and its analogs are classified with the following hazards:

  • Flammable Liquid and Vapor: This compound is a flammable liquid, posing a fire risk when exposed to heat, sparks, or open flames.[1]

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1]

  • Potential for Respiratory Irritation: Inhalation of vapors, mists, or dusts may lead to respiratory irritation.[2]

Given these hazards, a multi-faceted approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is imperative.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific hazard assessment may necessitate additional protection.[3]

Body PartPersonal Protective EquipmentSpecification/StandardRationale
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Inspect before each use.[4]To prevent skin contact and subsequent irritation. Double gloving is recommended for extended procedures.[5]
Eyes/Face Safety goggles with side-shields or a face shieldANSI Z87.1 certified[3][4]To protect against splashes and aerosols that can cause serious eye irritation.[1]
Body Flame-retardant laboratory coatLong-sleeved and fully buttonedTo protect skin and personal clothing from accidental spills and splashes.
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired when ventilation is inadequate or aerosols are generated.[4]To prevent inhalation of potentially irritating vapors.[2]

Diagram: PPE Selection Workflow

PPE_Workflow Start Handling this compound Assess_Ventilation Is ventilation adequate? (e.g., fume hood) Start->Assess_Ventilation Wear_Standard_PPE Wear: - Lab Coat - Nitrile Gloves - Safety Goggles Assess_Ventilation->Wear_Standard_PPE Yes Add_Respirator Add NIOSH-approved respirator Assess_Ventilation->Add_Respirator No Assess_Splash Is there a splash risk? Add_Face_Shield Use Face Shield over goggles Assess_Splash->Add_Face_Shield Yes Proceed Proceed with experiment Assess_Splash->Proceed No Wear_Standard_PPE->Assess_Splash Add_Respirator->Wear_Standard_PPE Add_Face_Shield->Proceed

Caption: A decision-making workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and accidents. The following steps provide a procedural guide for the safe handling of this compound.

3.1. Preparation and Engineering Controls

  • Work Area Designation: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]

  • Emergency Equipment Check: Before beginning work, verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Material Gathering: Assemble all necessary equipment and reagents to avoid leaving the designated work area during the procedure.

  • Incompatible Materials: Ensure that strong oxidizing agents, strong acids, and strong bases are not stored or used in close proximity to the compound.[4]

3.2. Handling the Compound

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond all containers and receiving equipment.[6]

  • Use of Non-Sparking Tools: Employ tools made of non-sparking materials to further mitigate ignition risks.[4][6]

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing and the generation of aerosols.[4]

  • Container Management: Keep the container tightly closed when not in use to prevent the escape of vapors.[6]

3.3. Post-Handling Procedures

  • Decontamination: Wipe down the work surface with an appropriate solvent. All materials used for decontamination should be treated as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the outer surface.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[4]

  • Chemical Waste: The compound must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6] Do not discharge it into sewer systems.[6]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] Puncture the container to prevent reuse before disposal in a sanitary landfill or through controlled incineration for combustible packaging.[6]

Diagram: Chemical Waste Disposal Workflow

Disposal_Workflow Start End of Experiment Waste_Generated Waste Generated: - Unused Compound - Contaminated Materials - Empty Container Start->Waste_Generated Segregate_Waste Segregate Waste Streams Waste_Generated->Segregate_Waste Rinse_Container Triple-rinse empty container with appropriate solvent Waste_Generated->Rinse_Container Liquid_Waste Collect liquid waste in a labeled, sealed container Segregate_Waste->Liquid_Waste Solid_Waste Collect solid waste in a labeled, sealed container Segregate_Waste->Solid_Waste Dispose_Waste Dispose of all waste through a licensed hazardous waste facility Liquid_Waste->Dispose_Waste Solid_Waste->Dispose_Waste Collect_Rinsate Collect rinsate as hazardous waste Rinse_Container->Collect_Rinsate Puncture_Container Puncture rinsed container Rinse_Container->Puncture_Container Collect_Rinsate->Liquid_Waste Puncture_Container->Dispose_Waste

Caption: A workflow for the proper disposal of chemical waste.

Emergency Plan: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. First Aid Measures

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[6][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][7] Continue rinsing and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[6]

5.2. Spill Response

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]

  • Absorb: Use an inert absorbent material to collect the spill.

  • Clean-up: Collect the absorbed material and dispose of it as hazardous waste in a suitable, closed container.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.